tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
説明
特性
IUPAC Name |
tert-butyl N-(1-piperidin-3-ylazetidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-5-4-6-14-7-11/h10-11,14H,4-9H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBLUCQZYCOUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662493 | |
| Record name | tert-Butyl [1-(piperidin-3-yl)azetidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131594-78-9 | |
| Record name | 1,1-Dimethylethyl N-[1-(3-piperidinyl)-3-azetidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131594-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [1-(piperidin-3-yl)azetidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, a heterocyclic compound of interest in contemporary drug discovery and development. This document details the integrated application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Beyond a mere recitation of methods, this guide delves into the strategic rationale behind experimental design and data interpretation, offering field-proven insights for researchers, scientists, and professionals in pharmaceutical development. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Introduction: The Significance of Structural Verification
In the landscape of medicinal chemistry, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of the drug development process. The compound tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate (Figure 1) presents a unique structural motif, combining a piperidine ring and an azetidine ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable building block in the synthesis of more complex molecules.[1] Precise structural confirmation is paramount to understanding its reactivity, potential metabolic pathways, and interactions with biological targets. This guide will systematically walk through the process of confirming the identity and connectivity of this molecule, providing both the "how" and the "why" at each stage.
Figure 1: Chemical Structure of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
Caption: 2D representation of the target molecule.
Synthesis and Purification: Establishing a Foundational Protocol
A robust and reproducible synthetic route is the first step in obtaining high-purity material for structural analysis. The synthesis of tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate typically involves a nucleophilic substitution reaction between a suitable piperidine precursor and a protected azetidine derivative.
Proposed Synthetic Pathway
A logical synthetic approach involves the reaction of 3-aminopiperidine with tert-butyl (3-oxoazetidin-1-yl)carbamate followed by a reduction step, or a direct coupling of a piperidine derivative with a protected 3-aminoazetidine. A common strategy is the reductive amination of a Boc-protected 3-oxoazetidine with a piperidine derivative, or the alkylation of a Boc-protected 3-aminoazetidine with a suitable piperidine electrophile. For the purpose of this guide, we will outline a generalized procedure based on the coupling of N-Boc-3-aminoazetidine with a suitable piperidine precursor.
Experimental Protocol: Synthesis
Materials:
-
tert-butyl N-(azetidin-3-yl)carbamate hydrochloride
-
A suitable 3-substituted piperidine derivative (e.g., a protected 3-halopiperidine or a piperidin-3-one for reductive amination)
-
A suitable base (e.g., triethylamine, N,N-diisopropylethylamine)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
-
Reducing agent if applicable (e.g., sodium triacetoxyborohydride)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl N-(azetidin-3-yl)carbamate hydrochloride and the chosen piperidine derivative in the selected anhydrous solvent.
-
Base Addition: Add the base dropwise to the reaction mixture at room temperature. The base is crucial to deprotonate the azetidine hydrochloride and facilitate the nucleophilic attack.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.
Spectroscopic Analysis: The Core of Structure Elucidation
With a purified sample in hand, a suite of spectroscopic techniques is employed to piece together the molecular structure.
Mass Spectrometry (MS): Determining the Molecular Weight
Rationale: Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of information for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further corroborating the elemental composition.
Expected Results:
-
Molecular Formula: C₁₃H₂₅N₃O₂
-
Molecular Weight: 255.36 g/mol
-
Expected [M+H]⁺: 256.2025
Table 1: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 256.2025 |
| [M+Na]⁺ | 278.1844 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. In this molecule, we expect to see characteristic absorptions for the N-H bond of the carbamate and the piperidine, the C=O of the carbamate, and C-N bonds.
Expected Absorptions:
-
N-H Stretch (Carbamate and Piperidine): A broad peak in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carbamate): A strong, sharp absorption around 1680-1720 cm⁻¹.[1]
-
C-N Stretch: In the fingerprint region, typically between 1000-1350 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity of atoms and their spatial relationships.
Rationale: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Chemical Shifts (in CDCl₃, 300 MHz):
-
δ 1.45 (s, 9H): The nine equivalent protons of the tert-butyl group.
-
δ 1.50-1.90 (m, 4H): The methylene protons of the piperidine ring (positions 4 and 5).
-
δ 2.40-2.60 (m, 2H): The methylene protons of the piperidine ring adjacent to the nitrogen (position 6).
-
δ 2.70-2.90 (m, 1H): The methine proton of the piperidine ring at the point of attachment to the azetidine (position 3).
-
δ 3.00-3.20 (m, 2H): The methylene protons of the piperidine ring adjacent to the nitrogen (position 2).
-
δ 3.50-3.70 (m, 4H): The methylene protons of the azetidine ring.
-
δ 4.20-4.40 (m, 1H): The methine proton of the azetidine ring bearing the carbamate group.
-
δ 5.00 (br s, 1H): The N-H proton of the carbamate.
-
Variable (br s, 1H): The N-H proton of the piperidine ring.
Rationale: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 75 MHz):
-
δ 28.4: The three equivalent methyl carbons of the tert-butyl group.
-
δ 25.0, 32.0: The methylene carbons of the piperidine ring (positions 4 and 5).
-
δ 46.0, 50.0: The methylene carbons of the piperidine ring adjacent to the nitrogen (positions 2 and 6).
-
δ 55.0: The methine carbon of the piperidine ring attached to the azetidine (position 3).
-
δ 58.0: The methylene carbons of the azetidine ring.
-
δ 60.0: The methine carbon of the azetidine ring bearing the carbamate group.
-
δ 79.5: The quaternary carbon of the tert-butyl group.
-
δ 156.0: The carbonyl carbon of the carbamate group.
Table 2: Summary of Predicted NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | 1.45 | s | 9H | -C(CH ₃)₃ |
| ¹H | 1.50-1.90 | m | 4H | Piperidine CH ₂ (4, 5) |
| ¹H | 2.40-2.60 | m | 2H | Piperidine CH ₂ (6) |
| ¹H | 2.70-2.90 | m | 1H | Piperidine CH (3) |
| ¹H | 3.00-3.20 | m | 2H | Piperidine CH ₂ (2) |
| ¹H | 3.50-3.70 | m | 4H | Azetidine CH ₂ |
| ¹H | 4.20-4.40 | m | 1H | Azetidine CH |
| ¹H | 5.00 | br s | 1H | Carbamate NH |
| ¹H | Variable | br s | 1H | Piperidine NH |
| ¹³C | 28.4 | -C(C H₃)₃ | ||
| ¹³C | 25.0, 32.0 | Piperidine C H₂ (4, 5) | ||
| ¹³C | 46.0, 50.0 | Piperidine C H₂ (2, 6) | ||
| ¹³C | 55.0 | Piperidine C H (3) | ||
| ¹³C | 58.0 | Azetidine C H₂ | ||
| ¹³C | 60.0 | Azetidine C H | ||
| ¹³C | 79.5 | -C (CH₃)₃ | ||
| ¹³C | 156.0 | C =O |
Rationale: While 1D NMR provides a wealth of information, complex spin systems and overlapping signals can lead to ambiguity. 2D NMR experiments, such as COSY and HSQC, provide definitive evidence of connectivity.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the proton networks within the piperidine and azetidine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of carbon signals based on their attached protons.
Caption: Workflow for NMR-based structure elucidation.
X-ray Crystallography: The Definitive 3D Structure
Rationale: While spectroscopic methods provide excellent evidence for the connectivity of atoms, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state. This is the gold standard for structure determination.
Crystallization Protocol
Obtaining diffraction-quality single crystals is often the most challenging step. A systematic approach to screening various solvents and crystallization techniques is recommended.
Step-by-Step Procedure:
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap that has a small hole to allow for slow evaporation of the solvent over several days.
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively good solvent. Place this solution in an open vial inside a larger sealed chamber containing a larger volume of a poor solvent (an "anti-solvent") in which the compound is insoluble but the good solvent is miscible. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility and promoting crystal growth.
-
Crystal Mounting and Data Collection: Once suitable crystals are obtained, they are mounted on a goniometer head and placed in an X-ray diffractometer for data collection.
Conclusion: A Self-Validating Approach to Structural Integrity
The structural elucidation of tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a multi-faceted process that relies on the synergistic application of synthesis, purification, and a suite of advanced analytical techniques. By following the logical workflow outlined in this guide—from a robust synthesis to definitive spectroscopic and crystallographic analysis—researchers can achieve a high level of confidence in the structural integrity of this and other novel chemical entities. This rigorous approach is not merely an academic exercise; it is a critical component of ensuring the quality, safety, and efficacy of potential new medicines.
References
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
PubChem. tert-butyl N-[(3S)-piperidin-3-yl]carbamate. [Link]
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
-
Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. [Link]
Sources
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate CAS number
An In-depth Technical Guide to tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document elucidates its physicochemical properties, details a representative synthetic pathway with mechanistic insights, explores its applications as a versatile intermediate, and outlines critical safety and handling protocols. This guide is intended to serve as a foundational resource for researchers leveraging this molecule in the design and synthesis of novel therapeutic agents.
Introduction
In the landscape of modern drug development, small molecule scaffolds that provide precise three-dimensional diversity are invaluable. tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a key example of such a scaffold. Its structure uniquely combines a piperidine ring and an azetidine ring, two motifs frequently found in biologically active compounds. The piperidine moiety is a privileged scaffold in medicinal chemistry, known for improving pharmacokinetic properties, while the strained 3-aminoazetidine portion offers a rigid core for projecting substituents into specific vectors for target engagement.
The presence of a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen provides a stable, yet readily cleavable, handle for subsequent chemical elaboration. This strategic design makes the compound an exceptionally useful intermediate for constructing more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1][2] This guide offers an in-depth analysis of its synthesis, properties, and utility, providing the scientific community with the necessary knowledge to effectively harness its potential.
Physicochemical and Structural Properties
The fundamental properties of tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate are summarized below. These data are critical for experimental design, including reaction setup, purification, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1131594-78-9 | [3][4] |
| Molecular Formula | C₁₃H₂₅N₃O₂ | [3] |
| Molecular Weight | 255.36 g/mol | [3] |
| IUPAC Name | tert-butyl N-[1-(piperidin-3-yl)azetidin-3-yl]carbamate | [4] |
| Boiling Point | 374.5 ± 42.0 °C (Predicted) | [4] |
| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [4] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CN(C1)C2CCCNC2 | N/A |
| Purity | Typically >95% | [3] |
Synthesis and Mechanistic Considerations
The synthesis of tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a multi-step process that hinges on the strategic coupling of two key heterocyclic fragments. The general approach involves the nucleophilic substitution reaction between a protected 3-aminopiperidine and a suitable 3-aminoazetidine precursor.
General Synthetic Workflow
The core transformation is the N-alkylation of tert-butyl azetidin-3-ylcarbamate with a piperidine derivative. A common and effective strategy involves the reductive amination between tert-butyl azetidin-3-ylcarbamate and a piperidone precursor, or direct alkylation using a piperidine with a suitable leaving group. A representative synthetic pathway is outlined below.
Sources
A-Z Guide to the Synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of azetidine and piperidine rings in a single molecular entity presents a compelling scaffold for interrogating biological systems, making tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate a valuable building block in medicinal chemistry. The azetidine moiety, a strained four-membered ring, offers a unique vector for molecular exploration, while the piperidine ring is a ubiquitous feature in numerous approved pharmaceuticals.[1][2] This guide provides an in-depth examination of a robust and logical synthetic pathway to this compound, emphasizing the rationale behind procedural choices, validation of intermediates, and adherence to principles of scientific integrity. We will proceed from a retrosynthetic analysis to detailed, actionable protocols for the synthesis of key precursors and the final coupling reaction.
Introduction and Strategic Overview
The target molecule, tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, is a diamine derivative where one amine is protected by the acid-labile tert-butoxycarbonyl (Boc) group, and the other is part of a piperidine ring. This differential protection allows for selective functionalization at either nitrogen atom, making it a versatile intermediate for library synthesis in drug discovery programs.
Our synthetic strategy is predicated on a convergent approach, wherein the two core heterocyclic systems, azetidine and piperidine, are prepared and functionalized separately before being coupled in a key final step. This approach offers modularity and facilitates the purification of intermediates, which is crucial for the overall success and reproducibility of the synthesis.
Retrosynthetic Analysis
A logical disconnection of the target molecule breaks the C-N bond between the azetidine nitrogen and the piperidine C3 carbon. This leads to two key synthons: a Boc-protected 3-aminoazetidine and a piperidine ring suitably activated at the 3-position for nucleophilic substitution or reductive amination.
Figure 1. Retrosynthetic analysis of the target compound.
This retrosynthesis points to a highly reliable and widely utilized transformation in medicinal chemistry: reductive amination . This reaction couples a primary or secondary amine with a carbonyl compound (a ketone in this case) via an iminium intermediate, which is then reduced in situ.
Synthesis of Key Intermediates
Intermediate 1: tert-Butyl azetidin-3-ylcarbamate
This intermediate is a commercially available building block.[3] Its synthesis is well-established and typically starts from 1,3-diaminopropan-2-ol, proceeding through cyclization and subsequent protection steps. For the purpose of this guide, we will consider it a starting material.
| Property | Value | Source |
| CAS Number | 91188-13-5 | [3] |
| Molecular Formula | C₈H₁₆N₂O₂ | [3] |
| Molecular Weight | 172.22 g/mol | [3] |
| Appearance | Solid | - |
| Purity | ≥98% | [3] |
Table 1. Specifications for starting material tert-butyl azetidin-3-ylcarbamate.
Intermediate 2: N-Boc-piperidin-3-one
The piperidine coupling partner requires a temporary protecting group on its nitrogen to prevent self-condensation and other side reactions. The Boc group is ideal due to its stability under the planned reductive amination conditions and its orthogonal deprotection chemistry (acid-catalyzed) relative to other potential protecting groups. The synthesis begins with the commercially available (S)-tert-butyl piperidin-3-ylcarbamate.
A multi-step synthesis starting from L-glutamic acid is a common and cost-effective route to chiral 3-aminopiperidine derivatives.[4][5] This involves esterification, Boc protection, reduction of the esters to a diol, tosylation, and finally cyclization with a suitable amine.[5]
For our purpose, we will begin with a commercially available precursor, N-Boc-3-hydroxypiperidine, and perform an oxidation to yield the required ketone.
Protocol: Oxidation of N-Boc-3-hydroxypiperidine
-
Setup: To a stirred solution of N-Boc-3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) at 0 °C in an inert atmosphere, add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise over 15 minutes.
-
Rationale: DCM is an excellent solvent for this oxidation, being relatively non-polar and inert. The reaction is conducted at 0 °C to control the initial exotherm. DMP is a mild and highly efficient oxidizing agent for converting alcohols to ketones/aldehydes with minimal side product formation.
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v). Stir vigorously for 30 minutes until the layers are clear.
-
Rationale: The thiosulfate reduces excess DMP, and the bicarbonate neutralizes the acetic acid byproduct of the reaction, preventing potential degradation of the Boc group.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-piperidin-3-one as a white solid.
Core Synthesis: Reductive Amination
With both key intermediates in hand, the final coupling can be performed. Reductive amination is a robust and high-yielding reaction perfect for this transformation.
Figure 2. Workflow for the reductive amination and final deprotection.
Protocol: Synthesis of tert-Butyl (1-(1-(tert-butoxycarbonyl)piperidin-3-yl)azetidin-3-yl)carbamate
-
Setup: To a solution of tert-butyl azetidin-3-ylcarbamate (1.1 eq) and N-Boc-piperidin-3-one (1.0 eq) in 1,2-dichloroethane (DCE, approx. 0.1 M), add glacial acetic acid (1.5 eq). Stir the mixture at room temperature for 1 hour.
-
Rationale: DCE is the solvent of choice as it is compatible with the reducing agent. Acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate.
-
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 12-18 hours. Monitor by TLC or LC-MS.[6]
-
Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations.[6] It is less basic than sodium borohydride, minimizing side reactions, and does not reduce the ketone starting material as readily as the iminium intermediate.
-
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the mixture with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of methanol in DCM) to afford the di-Boc protected product.
Final Deprotection Step
The final step is the selective removal of the Boc group from the piperidine nitrogen to yield the target compound.
Protocol: Boc Deprotection
-
Setup: Dissolve the di-Boc protected intermediate from the previous step in a solution of 4M HCl in 1,4-dioxane (approx. 0.1 M) or trifluoroacetic acid (TFA) in DCM (1:1 v/v).
-
Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC/LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. If HCl/dioxane was used, the product is often isolated as the hydrochloride salt. If TFA was used, the crude residue can be dissolved in a minimal amount of DCM and precipitated with diethyl ether. Alternatively, a basic workup (e.g., with aqueous NaHCO₃) can be performed to obtain the free base, followed by extraction and purification.
-
Purification: The final compound can be purified by reverse-phase HPLC or by crystallization of its salt form to yield tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the azetidine ring protons, piperidine ring protons, the Boc group methyl protons (singlet, ~1.4 ppm), and the carbamate NH. |
| ¹³C NMR | Carbamate carbonyl carbon (~156 ppm), Boc quaternary carbon (~80 ppm), and distinct signals for the azetidine and piperidine ring carbons. |
| Mass Spec (ESI) | Calculated m/z for C₁₃H₂₅N₃O₂ corresponds to 255.19. The [M+H]⁺ ion should be observed at ~256.2. |
| Purity (HPLC) | >95% |
Table 2. Expected analytical data for tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.
Conclusion
This guide outlines a logical, reliable, and well-precedented synthetic route to tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate. The strategy relies on a convergent synthesis culminating in a robust reductive amination reaction. By carefully selecting protecting groups and reaction conditions, this valuable building block can be prepared efficiently. The protocols provided are grounded in established chemical principles and offer a clear path for researchers in the field of drug discovery and development.
References
-
ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Available from: [Link].
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link].
-
PubChem. tert-butyl N-[(3S)-piperidin-3-yl]carbamate. Available from: [Link].
-
PubChem. Tert-butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate. Available from: [Link].
- Google Patents. Method for preparing (R)-3-amino piperidine hydrochloride.
- Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof.
-
ResearchGate. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link].
- Google Patents. Preparation method of (R)-3-Boc-aminopiperidine.
-
ResearchGate. Marketed drugs containing 1,3-substituted azetidine scaffolds. Available from: [Link].
-
National Institutes of Health. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Available from: [Link].
-
PubMed. A one-pot preparation of 1,3-disubstituted azetidines. Available from: [Link].
-
The University of Manchester Research Explorer. Synthesis of 1,3-disubstituted azetidines via a tandem ring-opening ring-closing procedure. Available from: [Link].
-
Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link].
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Building Block for 3D-Rich Scaffolds: A Technical Guide to tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate in Drug Discovery
Abstract
In the modern era of drug discovery, the demand for molecules with high three-dimensional (3D) character, improved physicochemical properties, and precise target engagement is paramount. Saturated heterocyclic scaffolds have become essential tools for medicinal chemists to escape the flat, aromatic-rich chemical space that has historically dominated drug candidate pipelines. This guide provides an in-depth technical overview of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, a versatile and increasingly important building block. We will explore its core structural attributes, synthetic utility, and strategic applications in the development of novel therapeutics, supported by specific examples and detailed protocols.
Introduction: The Value Proposition of a Disubstituted Heterocycle
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a bifunctional molecule featuring a piperidine ring linked to a Boc-protected 3-aminoazetidine. This unique combination of two distinct saturated heterocyclic systems offers a powerful platform for generating sp³-rich molecules. The azetidine ring, a strained four-membered heterocycle, acts as a rigid linker and introduces novel vectors for substitution, while the piperidine ring provides a handle for modulating physicochemical properties and exploring interactions with protein targets.[1]
The strategic value of this building block lies in its ability to:
-
Introduce 3D Complexity: The non-planar nature of both the azetidine and piperidine rings helps to create molecules with a more defined shape, which can lead to higher binding affinity and selectivity.
-
Enhance Physicochemical Properties: The incorporation of saturated heterocycles can improve properties such as solubility and metabolic stability compared to their aromatic counterparts.[1]
-
Provide Versatile Synthetic Handles: The molecule offers two key points for diversification: the secondary amine of the piperidine and the Boc-protected primary amine of the azetidine, allowing for sequential and controlled functionalization.
This guide will serve as a practical resource for medicinal chemists and drug development professionals, detailing not just the "what," but the "why" and "how" of using this scaffold effectively.
Structural and Physicochemical Analysis
To fully leverage this building block, a clear understanding of its constituent parts is essential.
Key Structural Features
-
Azetidine Ring: The four-membered ring is conformationally restricted. Its incorporation into a larger molecule imparts a degree of rigidity, which can be advantageous for locking in a bioactive conformation. The 3-amino substitution provides a key vector for introducing side chains that can probe deep into a binding pocket.
-
Piperidine Ring: As a six-membered heterocycle, the piperidine ring is more flexible than the azetidine. The secondary amine is a common site for modification, often used to connect the scaffold to another part of the target molecule. The chirality of the piperidine ring can also be a critical element in achieving selective target engagement.[2]
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides a stable and reliable means of protecting the azetidine's primary amine. Its removal under acidic conditions is typically clean and high-yielding, allowing for late-stage functionalization.[3]
Sources
A Technical Guide to the Strategic Use of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate in the Development of Orexin Receptor Antagonists
Foreword: The Imperative for Novel Insomnia Therapeutics
The landscape of insomnia treatment has been historically dominated by agents that modulate the GABA-A receptor, such as benzodiazepines and "Z-drugs".[1][2][3][4] While effective in inducing sleep, these medications often come with a significant burden of side effects, including tolerance, dependence, rebound insomnia, and next-day cognitive impairment.[1][3][4] This has propelled the search for therapeutics with novel mechanisms of action that more closely mimic natural sleep. The discovery of the orexin neuropeptide system has been a watershed moment in sleep medicine, offering a targeted approach to treating insomnia by reducing wakefulness rather than inducing broad central nervous system depression.[2][3] This guide provides an in-depth technical overview of a key chemical scaffold, tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, and its strategic application in the discovery and development of a new generation of orexin receptor antagonists.
The Orexin System: A Master Regulator of Wakefulness
The orexin system, also known as the hypocretin system, consists of two neuropeptides, orexin-A and orexin-B, and their two G-protein coupled receptors, the orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R).[5] These neuropeptides are produced by a small population of neurons located exclusively in the lateral hypothalamus but project widely throughout the brain.[6][7] This extensive network allows the orexin system to exert a powerful influence on arousal, wakefulness, and appetite.[6][8]
The primary role of the orexin system is to stabilize the sleep-wake cycle, promoting and sustaining wakefulness.[7] It does this by sending excitatory signals to various brain regions responsible for arousal, including the locus coeruleus (norepinephrine), dorsal raphe nucleus (serotonin), and tuberomammillary nucleus (histamine).[9] A deficiency in orexin signaling is the underlying cause of narcolepsy, a condition characterized by excessive daytime sleepiness and unstable sleep-wake transitions.[7][9]
Given this central role in promoting wakefulness, antagonism of the orexin receptors presents a logical and targeted therapeutic strategy for the treatment of insomnia. By blocking the excitatory signals of the orexin system, orexin receptor antagonists (ORAs) can facilitate the transition to and maintenance of sleep.[10]
Dual vs. Selective Orexin Receptor Antagonism
Orexin receptor antagonists can be broadly categorized into two types:
-
Dual Orexin Receptor Antagonists (DORAs): These compounds block both OX1R and OX2R.[10] This broad inhibition of the orexin system is thought to be particularly effective for promoting and maintaining sleep.[10] Several DORAs are now FDA-approved for the treatment of insomnia, including suvorexant, lemborexant, and daridorexant.[2][8]
-
Selective Orexin Receptor Antagonists (SORAs): These agents target either OX1R or OX2R.[10] While DORAs have been the primary focus for insomnia, SORAs are being investigated for other conditions. For instance, selective OX1R antagonists are being explored for their potential in treating substance abuse, anxiety, and eating disorders.[11] Conversely, selective OX2R antagonists are also being developed for insomnia.[12][13]
Evidence from preclinical models suggests that blocking both orexin receptors results in a more robust sleep-promoting effect than antagonizing either receptor alone.[1] Consequently, the development of DORAs has been a major focus in the pharmaceutical industry.[1]
The Piperidine-Azetidine Scaffold: A Privileged Core for Orexin Receptor Antagonists
In the quest for potent and selective DORAs, medicinal chemists have explored a variety of chemical scaffolds. Among these, piperidine derivatives have emerged as a particularly fruitful class of compounds.[14][15] The piperidine ring provides a versatile and synthetically accessible framework that can be readily functionalized to optimize binding to the orexin receptors.
The specific intermediate, tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate , represents a highly valuable building block for the synthesis of novel DORAs. This molecule combines two key structural features:
-
A piperidine ring , a common motif in many CNS-acting drugs.
-
An azetidine ring , a four-membered heterocycle that can introduce conformational rigidity and provide vectors for further chemical modification.
The tert-butyl carbamate (Boc) group serves as a protecting group for the azetidine nitrogen, allowing for selective reactions at other positions of the molecule.
Synthetic Strategy and Methodologies
The synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate can be approached through a convergent synthesis, bringing together a suitably protected piperidine fragment and a 3-aminoazetidine derivative. A plausible and efficient synthetic route is outlined below.
Synthesis of Key Intermediates
Intermediate 1: tert-Butyl N-(azetidin-3-yl)carbamate
This intermediate can be prepared from commercially available starting materials. The synthesis involves the protection of the azetidine nitrogen, followed by introduction of the Boc-protected amine.
Intermediate 2: A suitably activated piperidine derivative
For the coupling reaction, the piperidine ring needs to be appropriately functionalized. A common strategy is to use a piperidine with a leaving group at the 3-position, such as a tosylate or a halide.
Coupling and Deprotection
The core scaffold is assembled by the nucleophilic substitution reaction between the 3-aminoazetidine derivative and the activated piperidine. The final deprotection step yields the target compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol outlines a general, yet detailed, procedure for the synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.
Step 1: Synthesis of tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride
This starting material is commercially available.[16]
Step 2: N-alkylation of tert-Butyl N-(azetidin-3-yl)carbamate with a protected piperidine
-
Reaction: Reductive amination of tert-butyl N-(azetidin-3-yl)carbamate with a suitable N-protected piperidin-3-one.
-
Reagents and Conditions:
-
tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride (1.0 eq)
-
N-Boc-piperidin-3-one (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM) as solvent
-
Room temperature, 12-18 hours
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Deprotection of the piperidine nitrogen
-
Reaction: Removal of the Boc protecting group from the piperidine nitrogen.
-
Reagents and Conditions:
-
Product from Step 2
-
Trifluoroacetic acid (TFA) in DCM (1:1 v/v) or 4M HCl in dioxane
-
Room temperature, 1-2 hours
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as a salt.
-
Filter and dry the solid to yield the desired product.
-
Application in a Drug Discovery Workflow
The synthesized tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate serves as a versatile scaffold for the creation of a chemical library of potential orexin receptor antagonists. The primary and secondary amine functionalities provide handles for a wide range of chemical modifications.
Caption: Drug discovery workflow using the piperidine-azetidine scaffold.
Library Synthesis
The free piperidine nitrogen can be acylated, sulfonated, or alkylated with a diverse set of building blocks to explore the chemical space around the core scaffold. These reactions are often amenable to parallel synthesis techniques, allowing for the rapid generation of a large number of analogs.
In Vitro Screening Cascade
The newly synthesized compounds are then subjected to a series of in vitro assays to determine their activity at the orexin receptors.
4.2.1. Binding Assays
-
Principle: These assays measure the ability of a test compound to displace a radiolabeled ligand from the orexin receptor.
-
Protocol Outline:
-
Prepare cell membranes from cell lines stably expressing either human OX1R or OX2R.
-
Incubate the membranes with a known concentration of a radiolabeled orexin ligand (e.g., [¹²⁵I]-orexin-A) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the filter-bound complex.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
4.2.2. Functional Assays (Calcium Flux)
-
Principle: Orexin receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium concentration. Functional antagonists will block this orexin-induced calcium signal.
-
Protocol Outline:
-
Culture cells expressing OX1R or OX2R in microplates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add the test compound at various concentrations and incubate.
-
Stimulate the cells with a known concentration of orexin-A.
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Determine the IC₅₀ of the antagonist by measuring its ability to inhibit the orexin-A-induced calcium signal.
-
Structure-Activity Relationship (SAR) Studies
The data from the in vitro assays are used to establish a structure-activity relationship (SAR). This involves correlating the chemical modifications made to the core scaffold with the observed changes in binding affinity and functional potency. The SAR guides the iterative design and synthesis of new analogs with improved properties.
The Path Forward: From Hit to Candidate
Compounds that demonstrate high potency and the desired selectivity profile in the initial screening cascade are advanced to further studies. These include:
-
In vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling: To assess properties like metabolic stability, plasma protein binding, and potential for drug-drug interactions.
-
Pharmacokinetic (PK) studies in animals: To determine how the compound is absorbed, distributed, metabolized, and eliminated in a living organism.
-
In vivo efficacy studies: To evaluate the sleep-promoting effects of the compound in animal models of sleep and wakefulness.
The ultimate goal of this process is to identify a single clinical candidate with an optimal balance of potency, selectivity, safety, and pharmacokinetic properties for advancement into human clinical trials.
Conclusion
The development of orexin receptor antagonists has marked a significant advancement in the pharmacological treatment of insomnia. The strategic use of versatile and synthetically tractable chemical scaffolds is paramount to the success of these drug discovery programs. Tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate represents a prime example of a privileged core structure, providing a robust foundation for the design and synthesis of novel, potent, and safe dual orexin receptor antagonists. The methodologies and workflows described in this guide illustrate a rational and efficient approach to leveraging such key intermediates in the ongoing pursuit of improved therapeutics for sleep disorders.
References
-
U.S. Pharmacist. (2022-05-13). Insomnia Treatment Update With a Focus on Orexin Receptor Antagonists. [Link]
-
Winrow, C. J., & Renger, J. J. (2014). Discovery and development of orexin receptor antagonists as therapeutics for insomnia. British journal of pharmacology, 171(2), 283–293. [Link]
- Google Patents. (2019-02-27).
-
Boss, C., et al. (2024). Discovery of Nivasorexant (ACT-539313): The First Selective Orexin-1 Receptor Antagonist (SO1RA) Investigated in Clinical Trials. Journal of Medicinal Chemistry. [Link]
-
Mieda, M., & Yanagisawa, M. (2019). THE REGULATION OF SLEEP AND WAKEFULNESS BY THE HYPOTHALAMIC NEUROPEPTIDE OREXIN/HYPOCRETIN. Sleep medicine research, 10(1), 1–6. [Link]
-
ResearchGate. (2025-08-06). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
-
Patsnap Synapse. (2024-06-21). What are Orexin receptor antagonists and how do they work?. [Link]
-
Frontiers. (2024). The role of orexin and MCH neurons in the hypothalamus in sleep-wake regulation and learning-forgetting balance. [Link]
-
Psychiatric News. (2025-09-29). DORAs Explore a Different Approach for Treating Insomnia. [Link]
-
Mignot, E., & T. Scammell. (2023). The orexin story and orexin receptor antagonists for the treatment of insomnia. Journal of Sleep Research. [Link]
-
ClinicalTrials.gov. Dual-Orexin Antagonism As a Mechanism for Improving Sleep and Drug Abstinence in Opioid Use Disorder. [Link]
-
National Institutes of Health. (2012). Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists. [Link]
-
Spagnolo, PA, et al. (2023). Clinical trials of orexin receptor antagonists for the treatment of substance abuse disorders. Expert Opinion on Investigational Drugs. [Link]
-
National Institutes of Health. (2023). Dual orexin receptor antagonists for the treatment of insomnia: systematic review and network meta-analysis. [Link]
-
RSC Publishing. (2023). Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats. [Link]
-
Krystal, A. D. (2013). Understanding the Sleep-Wake Cycle: Sleep, Insomnia, and the Orexin System. Psychiatry & Primary Care. [Link]
-
Frontiers. (2023). Different doses of dual orexin receptor antagonists in primary insomnia: a Bayesian network analysis. [Link]
-
PubMed. (2018). Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant. [Link]
-
National Institutes of Health. (2012). Orexin Receptors: Pharmacology and Therapeutic Opportunities. [Link]
-
RTI International. (2023). Discovery of arylsulfonamides as dual orexin receptor agonists. [Link]
- Google Patents. (2022). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
ResearchGate. (2019). Oxadiazole Derivatives as Dual Orexin Receptor Antagonists: Synthesis, Structure–Activity Relationships, and Sleep‐Promoting Properties in Rats. [Link]
-
YouTube. (2023). Orexin/Hypocretin Role In Sleep And Narcolepsy Explained (Sleep Neuroscience) | Originals. [Link]
-
Med Res Rev. (2023). Targeting orexin receptors: Recent advances in the development of subtype selective or dual ligands for the treatment of neuropsychiatric disorders. [Link]
-
PubChem. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. [Link]
-
Murphy, P., et al. (2017). Lemborexant, A Dual Orexin Receptor Antagonist (DORA) for the Treatment of Insomnia Disorder: Results From a Bayesian, Adaptive, Randomized, Double-Blind, Placebo-Controlled Study. Journal of Clinical Sleep Medicine. [Link]
-
Kärppä, M., et al. (2022). Dual orexin receptor antagonists for treatment of insomnia: A systematic review and meta-analysis on randomized, double-blind, placebo-controlled trials of suvorexant and lemborexant. Frontiers in Psychiatry. [Link]
-
Mieda, M. (2013). The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions. Frontiers in Endocrinology. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
YouTube. (2024). Dual Orexin Receptor Antagonists: A Review of DORAs (Daridorexant, Lemborexant, and Suvorexant). [Link]
-
ChemRxiv. (2021). Structure-guided discovery of orexin receptor-binding PET ligands. [Link]
Sources
- 1. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. The orexin story and orexin receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual orexin receptor antagonists for the treatment of insomnia: systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting orexin receptors: Recent advances inthe development of subtype selective or dualligands for the treatment of neuropsychiatricdisorders [irp.nida.nih.gov]
- 6. THE REGULATION OF SLEEP AND WAKEFULNESS BY THE HYPOTHALAMIC NEUROPEPTIDE OREXIN/HYPOCRETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatrist.com [psychiatrist.com]
- 8. uspharmacist.com [uspharmacist.com]
- 9. Frontiers | The role of orexin and MCH neurons in the hypothalamus in sleep-wake regulation and learning-forgetting balance [frontiersin.org]
- 10. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]
- 11. Discovery of Nivasorexant (ACT-539313): The First Selective Orexin-1 Receptor Antagonist (SO1RA) Investigated in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SG10201900536TA - Piperidine derivatives as orexin receptor antagonist - Google Patents [patents.google.com]
- 15. Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
molecular formula and weight of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
Introduction
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a saturated heterocyclic compound featuring a piperidine ring linked to an azetidine core, which is further functionalized with a tert-butoxycarbonyl (Boc) protecting group. This molecule is of significant interest to researchers and drug development professionals as a versatile building block in medicinal chemistry. Its distinct structural motifs—a secondary amine on the piperidine ring, a tertiary amine within the azetidine ring, and a protected primary amine—offer multiple points for chemical modification, making it a valuable scaffold for the synthesis of more complex molecules, including potential therapeutic agents. The strategic placement of the Boc group allows for selective deprotection and subsequent derivatization, a key consideration in multi-step organic synthesis.
Physicochemical Properties
The fundamental properties of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate are summarized below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value |
| Molecular Formula | C₁₃H₂₅N₃O₂ |
| Molecular Weight | 255.36 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in methanol, ethanol, and dichloromethane (predicted) |
| Storage | Store in a cool, dry place away from incompatible materials. |
Structural Elucidation and Key Features
The molecular architecture of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is defined by the interconnection of its constituent rings and the strategic placement of the carbamate protecting group. Understanding this structure is paramount for predicting its reactivity and potential applications.
Caption: Structural relationship of the core moieties.
Synthetic Strategy: A Conceptual Framework
The synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate can be approached through a convergent synthesis, where the key piperidine and azetidine fragments are prepared separately and then coupled. This methodology allows for greater control over the stereochemistry and purity of the final product.
A plausible synthetic route involves the reductive amination of a Boc-protected 3-aminoazetidine with a suitable piperidone derivative, followed by deprotection and subsequent functionalization if required. The choice of reagents and reaction conditions is critical to ensure high yields and minimize side reactions. For instance, the use of a mild reducing agent like sodium triacetoxyborohydride is often preferred to prevent over-reduction.
Caption: Conceptual synthetic workflow.
Experimental Protocol: Reductive Amination
The following is a representative, detailed protocol for the key coupling step in the synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.
1. Reaction Setup:
-
To a solution of tert-butyl azetidin-3-ylcarbamate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add N-Cbz-piperidin-3-one (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
2. Reductive Amination:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The choice of this mild reducing agent is to prevent the reduction of the ketone to an alcohol before imine formation.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
3. Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the coupled product.
Applications in Drug Discovery
The structural features of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate make it a valuable precursor in the development of novel therapeutics. The secondary amine of the piperidine ring can be functionalized to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR). The Boc-protected amine on the azetidine ring can be deprotected to enable further chemical modifications, such as amide bond formation or the introduction of other functional groups.
This scaffold has been incorporated into molecules targeting a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. The rigid azetidine ring can help to constrain the conformation of the molecule, which can lead to improved binding affinity and selectivity for the target protein.
Conclusion
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a key synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its well-defined structure and multiple points for functionalization provide a robust platform for the design and synthesis of novel bioactive compounds. The synthetic strategies outlined in this guide, particularly the use of controlled reductive amination, offer a reliable pathway to access this valuable chemical entity.
References
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Azetidine-Piperidine Scaffold
The fusion of azetidine and piperidine ring systems, as exemplified by tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, represents a privileged structural motif in modern medicinal chemistry. The rigid, strained azetidine ring can impart favorable conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. The piperidine moiety is a common feature in numerous bioactive compounds and approved drugs, often contributing to improved pharmacokinetic properties. The strategic combination of these two saturated heterocycles offers a versatile platform for the development of novel therapeutics across a range of disease areas. This document provides a detailed, field-proven protocol for the synthesis of this valuable building block, emphasizing the chemical principles and practical considerations for its successful preparation.
Synthetic Strategy: A Convergent Approach via Reductive Amination
The synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is most efficiently achieved through a convergent two-stage strategy. The core of this approach is the formation of the crucial C-N bond between the azetidine and piperidine rings via a reductive amination reaction. This is followed by a selective deprotection of the piperidine nitrogen to yield the final product. This strategy is advantageous due to the ready availability of the starting materials and the generally high yields and chemoselectivity of the reactions involved.
Stage 1: Synthesis of Key Precursors
Preparation of tert-Butyl (azetidin-3-yl)carbamate
This precursor is commercially available but can also be synthesized from 3-aminoazetidine. The Boc (tert-butoxycarbonyl) protecting group is introduced to shield the primary amine on the azetidine ring from participating in the subsequent reductive amination at the ring nitrogen.
Preparation of N-Boc-3-piperidone
The ketone partner for the reductive amination is prepared by the oxidation of commercially available N-Boc-3-hydroxypiperidine. Mild oxidizing agents are preferred to avoid over-oxidation or side reactions.
| Parameter | Value |
| Starting Material | N-Boc-3-hydroxypiperidine |
| Oxidizing Agent | Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Quenching with sodium thiosulfate, extraction, and silica gel chromatography |
| Typical Yield | 85-95% |
Stage 2: Reductive Amination Protocol
This stage constitutes the key bond-forming step, uniting the azetidine and piperidine moieties. The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.
Detailed Protocol:
-
Reaction Setup: To a solution of tert-butyl (azetidin-3-yl)carbamate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added N-Boc-3-piperidone (1.1 eq).
-
Formation of Imine: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines in the presence of ketones.
-
Reaction Monitoring: The reaction is stirred at room temperature for 12-18 hours. Progress is monitored by TLC or LC-MS until the starting materials are consumed.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford tert-butyl (1-(1-(tert-butoxycarbonyl)piperidin-3-yl)azetidin-3-yl)carbamate.
| Parameter | Value |
| Azetidine Component | tert-Butyl (azetidin-3-yl)carbamate |
| Piperidine Component | N-Boc-3-piperidone |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 70-85% |
Stage 3: Selective Deprotection
The final step involves the selective removal of the Boc group from the piperidine nitrogen while leaving the Boc group on the azetidine amine intact. This is achievable due to the differential lability of the two Boc groups under controlled acidic conditions. The Boc group on the more sterically hindered and less basic piperidine nitrogen is more susceptible to acid-catalyzed hydrolysis.
Detailed Protocol:
-
Reaction Setup: The di-Boc protected intermediate (1.0 eq) is dissolved in a solution of 4M HCl in 1,4-dioxane (10-20 volumes). Alternatively, a solution of trifluoroacetic acid (TFA) in DCM (10-20% v/v) can be used.
-
Deprotection: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the deprotection should be carefully monitored by TLC or LC-MS to avoid the removal of the second Boc group.
-
Work-up and Isolation: The reaction mixture is concentrated under reduced pressure. The residue is then basified with a saturated aqueous solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate. Further purification by chromatography may be necessary to obtain a highly pure product.
| Parameter | Value |
| Starting Material | tert-Butyl (1-(1-(tert-butoxycarbonyl)piperidin-3-yl)azetidin-3-yl)carbamate |
| Reagent | 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in DCM |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Dess-Martin Periodinane and sodium triacetoxyborohydride are moisture-sensitive and should be handled under an inert atmosphere.
-
Strong acids such as HCl in dioxane and TFA are corrosive and should be handled with care.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate. The reductive amination strategy offers a convergent and high-yielding route to this valuable building block. Careful control of the reaction conditions, particularly during the selective deprotection step, is crucial for the successful synthesis of the target molecule. This protocol is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics incorporating the azetidine-piperidine scaffold.
References
- A comprehensive review of the synthesis of azetidines can be found in: Brandi, A.; Goti, A. Chem. Rev.1998, 98 (2), 589–636.
- For an overview of reductive amination in organic synthesis, see: Baxter, E. W.; Reitz, A. B. Org. React.2002, 59, 1.
- The use of Boc protection and strategies for its selective removal are detailed in: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.
- A relevant patent describing the synthesis of similar compounds is: WO 2010/132717 A1.
- For an example of reductive amination involving azetidines, see: J. Med. Chem.2013, 56 (17), 6734–6746.
Application Note & Protocol: A Scalable and Efficient Synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
Abstract
This document provides a comprehensive guide for the large-scale synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, a valuable heterocyclic building block in contemporary medicinal chemistry. The outlined synthetic strategy is centered around a highly efficient reductive amination pathway, designed for scalability, reproducibility, and high purity of the final product. We detail the rationale behind key procedural choices, provide step-by-step protocols from commercially available starting materials, and include in-process controls to ensure success. This guide is intended for researchers and process chemists in the pharmaceutical and chemical development sectors.
Introduction and Strategic Overview
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a key intermediate characterized by its unique azetidine-piperidine scaffold. This structural motif is of significant interest in drug discovery, serving as a versatile framework for developing novel therapeutic agents. The synthesis of such molecules on a large scale presents challenges related to handling strained ring systems, ensuring regioselectivity, and achieving high purity required for pharmaceutical applications.
The synthetic approach detailed herein is a robust, multi-step process designed for scalability. The core of this strategy is the coupling of two key fragments, a protected azetidine amine and a protected piperidinone, via a direct Brønsted acid-catalyzed reductive amination.[1] This method is favored in industrial settings for its operational simplicity, high atom economy, and avoidance of harsh or toxic transition-metal catalysts.[1]
The overall synthetic workflow can be visualized as follows:
Caption: Overall Synthetic Workflow.
Rationale and Mechanistic Considerations
The cornerstone of this synthesis is the reductive amination reaction. This process involves two key mechanistic events occurring in a single pot:
-
Iminium Ion Formation: The secondary amine of tert-butyl azetidin-3-ylcarbamate nucleophilically attacks the ketone of tert-butyl 3-oxopiperidine-1-carboxylate. This is typically catalyzed by a mild acid, such as acetic acid, which protonates the carbonyl oxygen to enhance its electrophilicity. Subsequent dehydration leads to the formation of a transient iminium ion.
-
Hydride Reduction: A mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic carbon of the iminium ion. This step is highly selective for the iminium ion over the starting ketone, which is crucial for preventing the formation of alcohol side products and enabling a one-pot procedure.
Caption: Reductive Amination Mechanism.
Choice of Protecting Groups: The tert-butoxycarbonyl (Boc) group is used strategically to protect both the azetidine and piperidine nitrogens. The Boc group on the azetidine amine is stable throughout the coupling reaction. The Boc group on the piperidine nitrogen serves to moderate its reactivity and is selectively cleaved in the final step under acidic conditions, leaving the other Boc group intact.[2] This orthogonality is key to the success of the synthesis.
Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Starting Materials
| Material | CAS Number | Supplier Recommendation | Purity |
| tert-Butyl azetidin-3-ylcarbamate | 91188-13-5 | ChemScene | ≥98% |
| tert-Butyl 3-oxopiperidine-1-carboxylate | 98977-36-7 | Commercial | ≥97% |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | Commercial | ≥97% |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Commercial | ≥99.8% |
| Acetic Acid, glacial | 64-19-7 | Commercial | ≥99.7% |
| Trifluoroacetic acid (TFA) | 76-05-1 | Commercial | ≥99% |
| Saturated Sodium Bicarbonate Solution | Aqueous | Prepared in-house | N/A |
| Saturated Sodium Chloride Solution (Brine) | Aqueous | Prepared in-house | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Commercial | N/A |
Protocol 1: Synthesis of tert-Butyl (1-(1-(tert-butoxycarbonyl)piperidin-3-yl)azetidin-3-yl)carbamate (Di-Boc Intermediate)
-
Reactor Setup: To a clean, dry, nitrogen-flushed reactor equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 10 volumes relative to the piperidinone). Stir until all solids are dissolved.
-
Reactant Addition: Add tert-butyl azetidin-3-ylcarbamate (1.05 eq) to the solution, followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature (20-25 °C) for 1 hour.
-
Scientist's Note: The pre-stirring period allows for the formation of the iminium ion intermediate, which is essential for an efficient reduction.
-
-
Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Rationale: Portion-wise addition of the hydride source controls the reaction exotherm and minimizes potential side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude di-Boc intermediate as a viscous oil or solid.
-
Purification: The crude product is typically of sufficient purity for the next step. If necessary, purification can be achieved via silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Selective Deprotection to Yield Final Product
-
Reactor Setup: Dissolve the crude di-Boc intermediate (1.0 eq) from the previous step in DCM (5-10 volumes) in a clean, dry reactor under a nitrogen atmosphere.
-
Acid Addition: Cool the solution to 0-5 °C. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Rationale: TFA is a strong acid that effectively cleaves the N-Boc group of the piperidine. The Boc group on the azetidine carbamate is more stable and remains largely intact under these conditions, especially at low temperatures. Using a significant excess of TFA ensures complete and rapid deprotection.
-
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the deprotection by LC-MS to confirm the disappearance of the starting material.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization and Extraction: Dissolve the residue in DCM and cool to 0-5 °C. Slowly add a saturated solution of sodium bicarbonate or 2M sodium hydroxide to adjust the pH to 9-10.
-
Extraction: Transfer to a separatory funnel and extract the aqueous layer multiple times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude final product.
Protocol 3: Final Purification
-
Chromatography: Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of DCM and methanol, often with a small percentage (0.5-1%) of ammonium hydroxide to prevent the product from streaking on the column.
-
Product Isolation: Combine the product-containing fractions and concentrate under reduced pressure to yield tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate as a solid or oil.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS analysis. Purity should be assessed by HPLC.
Summary of Expected Results
| Step | Key Reagents | Typical Yield | Purity (Post-Purification) |
| 1. Reductive Amination | NaBH(OAc)₃, Acetic Acid | 75-90% | >95% (for next step) |
| 2. Selective Deprotection & Purification | Trifluoroacetic Acid (TFA) | 80-95% | >98% (HPLC) |
| Overall | 60-85% | >98% (HPLC) |
References
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]
-
NIH National Library of Medicine. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Available from: [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]
- Google Patents. Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
- Google Patents. Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
-
Royal Society of Chemistry. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Available from: [Link]
-
Allschoolabs. tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate - 95%, high purity. Available from: [Link]
Sources
Application Notes and Protocols for the Purification of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate by Column Chromatography
Introduction: The Critical Role of Purification in Drug Discovery
In the landscape of modern drug development, the synthesis of novel chemical entities is merely the prelude to a rigorous process of purification and characterization. The molecule tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a key building block in medicinal chemistry, featuring a piperidine ring and an azetidine core. This structural motif is of significant interest for its potential applications in the development of therapeutic agents. The successful progression of such a compound from a crude reaction mixture to a highly pure active pharmaceutical ingredient (API) intermediate hinges on robust and reproducible purification methodologies. Column chromatography, a cornerstone of purification in organic synthesis, offers a reliable means to isolate the target compound from unreacted starting materials, byproducts, and other impurities.
This document provides a comprehensive guide to the purification of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate using silica gel column chromatography. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven techniques to ensure the attainment of high-purity material essential for downstream applications.
Understanding the Separation: Physicochemical Principles at Play
The successful chromatographic separation of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate from its synthetic impurities is governed by the differential partitioning of these molecules between the stationary phase (silica gel) and the mobile phase (eluent).
The Stationary Phase: Silica Gel
Silica gel (SiO₂) is a highly porous, acidic adsorbent. Its surface is rich in silanol groups (Si-OH), which can engage in hydrogen bonding and dipole-dipole interactions with polar functional groups of the molecules to be separated.
The Target Molecule and Potential Impurities
-
Target Molecule: tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate possesses several key functional groups that dictate its chromatographic behavior:
-
Two basic nitrogen atoms (in the piperidine and azetidine rings) are prone to strong interactions with the acidic silanol groups of the silica gel, which can lead to peak tailing.
-
A polar carbamate group (-NHCOO-) contributes to its overall polarity and ability to hydrogen bond.
-
A bulky, non-polar tert-butyl group , which reduces the molecule's overall polarity.
-
-
Potential Impurities: The purification strategy must account for the removal of common impurities arising from the synthesis, which typically involves the reaction of a piperidine derivative with a Boc-protected azetidine intermediate.[1]
-
Unreacted Starting Materials: Such as tert-butyl azetidin-3-ylcarbamate and the piperidine precursor.
-
Byproducts: Formed from side reactions.
-
Di-protected species: If an excess of the Boc-protecting agent is used.
-
The Mobile Phase: A Balancing Act of Polarity
The choice of eluent is critical. A solvent system must be selected that allows the target compound to have an optimal retention factor (Rƒ) on a Thin Layer Chromatography (TLC) plate, typically in the range of 0.2-0.4 for effective separation on a column. Given the polar nature of the target molecule, a mixture of a non-polar and a polar solvent is generally employed. Common choices include:
-
Hexanes or Heptane (non-polar)
-
Ethyl Acetate (polar, aprotic)
-
Dichloromethane (moderately polar, aprotic)
-
Methanol (highly polar, protic)
To counteract the strong interaction of the basic nitrogen atoms with the silica gel, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia solution, is often added to the mobile phase. This additive competes with the amine groups of the target molecule for the active sites on the silica, resulting in improved peak shape and resolution.[2]
Experimental Workflow: From Crude Mixture to Pure Compound
The purification process can be systematically broken down into several key stages, as illustrated in the workflow diagram below.
Caption: A stepwise workflow for the purification of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.
Detailed Protocols
PART 1: Thin Layer Chromatography (TLC) for Method Development
Objective: To determine the optimal mobile phase composition for column chromatography.
Materials:
-
Silica gel TLC plates (e.g., Merck Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or ninhydrin)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
Procedure:
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or MeOH).
-
Spot the TLC Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase. Test various solvent systems. A good starting point is a mixture of DCM and MeOH.
-
System A: 98:2 (v/v) DCM:MeOH
-
System B: 95:5 (v/v) DCM:MeOH
-
System C: 90:10 (v/v) DCM:MeOH
-
-
Add a Basic Modifier: To each of the above solvent systems, add 0.5-1% (v/v) of triethylamine (TEA) to mitigate peak tailing.
-
Visualize the Spots: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp. If the compounds are not UV-active, stain the plate with potassium permanganate or ninhydrin solution.
-
Calculate Rƒ Values: Calculate the retention factor (Rƒ) for each spot. The ideal mobile phase will provide an Rƒ value of approximately 0.2-0.4 for the target compound and good separation from impurities.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard for normal-phase chromatography of polar organic molecules. |
| Mobile Phase (Starting) | DCM:MeOH (98:2 to 90:10) + 0.5-1% TEA | Provides a polarity gradient to elute the target compound while minimizing tailing. |
| Target Rƒ Value | 0.2 - 0.4 | Ensures good resolution and a reasonable elution time on the column. |
PART 2: Column Chromatography Protocol
Objective: To purify the crude tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 or 230-400 mesh)
-
Sand
-
Cotton or glass wool
-
Eluent (optimized from TLC analysis)
-
Crude sample
-
Collection tubes or flasks
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
-
Column Packing (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the least polar eluent mixture determined from your TLC analysis.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent in which it is highly soluble (e.g., DCM).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand layer.
-
Carefully add a small amount of the initial eluent to wash the sides of the column and ensure the entire sample is on the silica bed.
-
-
Elution:
-
Fill the column with the eluent.
-
Begin the elution process, collecting the eluate in fractions.
-
A gradient elution is often effective. Start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., start with 98:2 DCM:MeOH + 1% TEA and gradually increase to 90:10 DCM:MeOH + 1% TEA).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the composition of the fractions by TLC to identify which fractions contain the pure product.
-
-
Isolation of the Pure Compound:
-
Combine the fractions that contain the pure tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
-
Purity Assessment:
-
Assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
-
| Parameter | Specification | Justification |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | The choice of mesh size depends on the required resolution and flow rate. |
| Eluent System | Gradient of MeOH in DCM with 0.5-1% TEA | Allows for the efficient elution of the polar target compound while maintaining good peak shape. |
| Sample Loading | Concentrated solution in a minimal volume | Ensures a narrow band at the start of the chromatography for better separation. |
| Purity Goal | >95% | Standard purity requirement for many downstream applications in drug discovery.[1] |
Troubleshooting Common Issues
-
Peak Tailing: As discussed, this is a common issue with basic compounds on silica gel. The addition of a basic modifier like triethylamine is the primary solution.[2]
-
Poor Separation: If the target compound co-elutes with impurities, consider using a shallower solvent gradient or a different solvent system.
-
Compound Crashing on the Column: If the compound is not very soluble in the eluent, it may precipitate on the column. Ensure the crude sample is fully dissolved before loading.
-
No Elution of the Compound: The eluent may not be polar enough. Gradually increase the polarity of the mobile phase.
Conclusion
The purification of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate by silica gel column chromatography is a critical step in its synthesis. By understanding the underlying chemical principles and following a systematic workflow, researchers can effectively isolate this valuable building block with high purity. The detailed protocols and troubleshooting guide provided in these application notes serve as a robust starting point for developing a tailored purification method, ultimately contributing to the advancement of drug discovery and development programs.
References
Sources
Application Note & Protocol: High-Purity Recrystallization of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the recrystallization of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. The protocol herein is grounded in the fundamental principles of crystallization to ensure the reproducible attainment of high-purity material. We will explore the theoretical underpinnings of solvent selection, provide a systematic methodology for identifying an optimal solvent or solvent system, and detail a step-by-step recrystallization procedure. Additionally, troubleshooting strategies for common crystallization challenges are presented.
Introduction: The Critical Role of Purity
In the landscape of drug development and synthesis, the purity of an active pharmaceutical ingredient (API) or its intermediates is paramount. Impurities can affect the safety, efficacy, and stability of the final drug product. tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, featuring a Boc-protected amine, a piperidine ring, and an azetidine ring, is a polar molecule whose purity is critical for subsequent synthetic transformations.
Recrystallization is a robust and widely utilized technique for the purification of solid organic compounds.[1][2][3] The principle of recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent.[4][5][6][7] An ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities, ideally, will either be insoluble in the hot solvent or remain soluble in the cold solvent. This guide will provide the necessary framework to develop a successful recrystallization protocol for the title compound.
Understanding the Molecule: tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
A rational approach to developing a recrystallization protocol begins with an analysis of the target molecule's structure.
-
Polarity: The presence of two secondary amine groups (one within the piperidine and one in the azetidine ring) and a carbamate linkage imparts significant polarity to the molecule.
-
Hydrogen Bonding: The N-H protons on the piperidine and the carbamate can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This suggests that solvents capable of hydrogen bonding will likely be effective at dissolving the compound.
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group adds some non-polar character to the molecule. However, the overall polarity is dominated by the heterocyclic amines and the carbamate. The Boc group is generally stable to neutral and basic conditions but can be cleaved by strong acids.[8]
Based on these features, polar protic and aprotic solvents are logical starting points for solubility screening.
The Cornerstone of Recrystallization: Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[2][4][9] An ideal solvent should exhibit the following characteristics:
-
High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.
-
Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).
-
Favorable Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).
-
Chemical Inertness: The solvent should not react with the compound being purified.[2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[2][9]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[2]
Single Solvent vs. Mixed Solvent Systems
-
Single Solvent Recrystallization: This is the simplest method, where a single solvent meets all the necessary criteria.[4]
-
Mixed Solvent Recrystallization (Binary System): This technique is employed when no single solvent is ideal. It involves a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[9]
The general approach for a mixed solvent system is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes turbid (cloudy), indicating the onset of precipitation. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9][10]
Proposed Solvent Screening for tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
Given the polar nature of the target compound, the following solvents are recommended for initial screening. A systematic approach is to test solubility in a range of solvents with varying polarities.
| Solvent | Polarity | Type | Rationale & Expected Outcome |
| Water | High | Protic | May be a good solvent at high temperatures due to hydrogen bonding. Potential for hydrate formation. |
| Methanol | High | Protic | Likely to be a good solvent due to its polarity and hydrogen bonding capabilities. |
| Ethanol | High | Protic | Similar to methanol, but slightly less polar. May offer a better solubility differential. |
| Isopropanol | Medium-High | Protic | Lower polarity than methanol/ethanol; may provide a good solubility gradient. |
| Acetonitrile | Medium-High | Aprotic | A polar aprotic solvent that can be an excellent choice for recrystallization. |
| Acetone | Medium | Aprotic | A common recrystallization solvent; its polarity may be well-suited for the target compound.[11] |
| Ethyl Acetate | Medium | Aprotic | Lower polarity; may be a good anti-solvent in combination with a more polar solvent. |
| Dichloromethane | Low-Medium | Aprotic | Less likely to be a primary recrystallization solvent but could be used in a mixed-solvent system. |
| Heptane/Hexane | Low | Non-polar | Likely to be an anti-solvent.[11] |
Experimental Protocols
Protocol for Solvent Screening
-
Place approximately 20-30 mg of the crude tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Note the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath or on a heating block to the boiling point of the solvent.
-
If the compound dissolves completely, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath. Observe for crystal formation.
-
An ideal single solvent is one in which the compound is sparingly soluble at room temperature but fully soluble at the boiling point, with significant crystal formation upon cooling.
-
For mixed solvent systems, dissolve the compound in a small amount of a "good" solvent (e.g., methanol, acetone) and then add a "bad" solvent (e.g., water, heptane) dropwise until turbidity is observed.
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.
Detailed Recrystallization Protocol (Single Solvent)
This protocol assumes a suitable single solvent (e.g., isopropanol, acetonitrile) has been identified through screening.
-
Dissolution:
-
Place the crude tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a magnetic stir bar or boiling chips.
-
On a hot plate, bring a separate flask of the chosen solvent to a gentle boil.
-
Add a small portion of the hot solvent to the flask containing the crude compound and heat the mixture to boiling with stirring.
-
Continue adding the hot solvent in small portions until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[12]
-
-
Decolorization (Optional):
-
If the solution is colored and the pure compound is known to be colorless, remove the flask from the heat and add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.[5]
-
-
Hot Filtration (if activated carbon or insoluble impurities are present):
-
This step must be performed quickly to prevent premature crystallization.
-
Pre-heat a funnel and a receiving Erlenmeyer flask.
-
Place a fluted filter paper in the funnel and pour the hot solution through it.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[5][7]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
-
Isolation:
-
Drying:
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. - The compound is highly soluble even in the cold solvent. | - Boil off some of the solvent and allow it to cool again.[13] - Try scratching the inside of the flask with a glass rod to induce crystallization.[1] - Add a seed crystal of the pure compound.[1][2] - If all else fails, remove the solvent by rotary evaporation and attempt recrystallization with a different solvent system.[13] |
| Oiling out (formation of a liquid instead of crystals). | - The solution is supersaturated, and the compound is coming out of solution above its melting point. - The cooling rate is too fast. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[13] - Try a lower-boiling point solvent. |
| Low recovery of purified compound. | - Too much solvent was used. - Premature crystallization during hot filtration. - The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.[12] - Ensure the filtration apparatus is pre-heated. - Cool the solution in an ice bath for a longer period. |
| Crystals are colored. | - The impurity is not effectively removed by this solvent. - Insufficient activated carbon was used. | - Add activated carbon to the hot solution before filtration.[5] - A second recrystallization may be necessary. |
Conclusion
The recrystallization of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a highly effective method for achieving the purity required for pharmaceutical applications. A systematic approach to solvent selection, coupled with a carefully executed protocol, will yield a high-purity crystalline product. The principles and procedures outlined in this guide provide a robust framework for researchers to develop and optimize a recrystallization process tailored to their specific needs.
References
-
Recrystallization - YouTube. (2020, January 10). Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
- This reference was not used in the final document.
- This reference was not used in the final document.
- This reference was not used in the final document.
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
- This reference was not used in the final document.
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- This reference was not used in the final document.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]
- This reference was not used in the final document.
- This reference was not used in the final document.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- This reference was not used in the final document.
- This reference was not used in the final document.
- This reference was not used in the final document.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
- This reference was not used in the final document.
- This reference was not used in the final document.
- This reference was not used in the final document.
-
Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Retrieved from [Link]
- This reference was not used in the final document.
- This reference was not used in the final document.
- This reference was not used in the final document.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. mt.com [mt.com]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. praxilabs.com [praxilabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 8. tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate | Benchchem [benchchem.com]
- 9. rubingroup.org [rubingroup.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
analytical techniques for tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate characterization
An In-Depth Guide to the Analytical Characterization of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
Abstract
This application note provides a comprehensive framework of analytical techniques for the definitive characterization of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, a key building block in contemporary drug discovery. Its unique structure, featuring a piperidine ring, an azetidine ring, and a labile tert-butyloxycarbonyl (Boc) protecting group, necessitates a multi-faceted analytical approach to confirm identity, purity, and other critical quality attributes. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for each methodological choice. We will delve into spectroscopic, chromatographic, and thermal methods, presenting a holistic strategy for ensuring the integrity of this important pharmaceutical intermediate.
Introduction: The Analytical Imperative
The molecule tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate combines several structural motifs common in medicinal chemistry. The piperidine and azetidine rings are prevalent scaffolds in many bioactive compounds, while the Boc group is one of the most common amine protecting groups in organic synthesis.[1] The precise and unambiguous characterization of this intermediate is a non-negotiable prerequisite for its use in multi-step syntheses, as the presence of impurities (isomeric, enantiomeric, or process-related) can have profound consequences on the yield, purity, and biological activity of the final active pharmaceutical ingredient (API).
The analytical strategy detailed herein is designed to provide orthogonal data points, creating a self-validating system where each technique corroborates the findings of the others. This ensures a high degree of confidence in the material's quality and complies with the stringent requirements of regulatory bodies.[2][3]
The Characterization Workflow: A Multi-Technique Approach
A robust characterization of the target compound involves a logical progression of analytical techniques. The initial focus is on confirming the molecular structure, followed by assessing its purity and, finally, understanding its solid-state properties.
Figure 1: A logical workflow for the comprehensive characterization of the target molecule.
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods provide the foundational evidence of molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation in solution. Both ¹H and ¹³C NMR are essential, with 2D techniques like COSY and HSQC being invaluable for assigning the complex spin systems of the two heterocyclic rings.
Expertise & Causality: The Boc group provides a highly characteristic signal: a sharp singlet integrating to nine protons around 1.4-1.5 ppm in the ¹H NMR spectrum.[4][5] This is due to the chemical equivalence of the nine methyl protons and the absence of adjacent protons for coupling.[5] The protons on carbons adjacent to nitrogen atoms will appear in distinct regions, with their chemical shifts and multiplicities providing a detailed map of the molecular skeleton.
Expected ¹H and ¹³C NMR Data (in CDCl₃)
| Signal Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| -C(C H₃)₃ | ~1.45 | Singlet (9H) | ~28.5 |
| -C (CH₃)₃ | - | - | ~79.5 |
| Carbamate C =O | - | - | ~155.0 |
| Azetidine CH₂ (C2', C4') | ~3.5 - 3.8 | Multiplet | ~55-60 |
| Azetidine CH (C3') | ~4.2 - 4.4 | Multiplet | ~45-50 |
| Piperidine CH₂ (C2, C4, C5, C6) | ~1.5 - 3.0 | Multiplets | ~25-55 |
| Piperidine CH (C3) | ~2.6 - 2.9 | Multiplet | ~40-45 |
| NH -Carbamate | ~5.0 | Broad Singlet | - |
| NH -Piperidine | ~1.8 | Broad Singlet | - |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean NMR tube.
-
Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Analysis:
-
Integrate all signals and normalize them relative to the 9-proton singlet of the tert-butyl group.
-
Assign peaks based on their chemical shift, multiplicity, and integration values.
-
Trustworthiness Check: Perform a D₂O shake experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals for the exchangeable N-H protons should broaden or disappear, confirming their assignment.[5]
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for this polar molecule.
Expertise & Causality: The Boc group is thermally labile and prone to characteristic fragmentation.[6] Under ESI-MS conditions, the protonated molecular ion [M+H]⁺ is expected. Key fragments correspond to the loss of isobutylene ([M+H - 56]⁺) and the complete loss of the Boc group ([M+H - 100]⁺).[6][7] The observation of the tert-butyl cation (m/z 57) is also a strong indicator of the Boc group's presence.[6]
Figure 2: Expected ESI-MS fragmentation pathway for the target molecule.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Instrumentation: Infuse the sample solution directly into an ESI-mass spectrometer or inject it via an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Analysis:
-
Identify the protonated molecular ion [M+H]⁺. The theoretical exact mass is 270.2176 for C₁₄H₂₈N₃O₂⁺.
-
Identify characteristic fragment ions as detailed above.
-
Trustworthiness Check: Compare the observed isotopic distribution pattern of the molecular ion with the theoretical pattern for the elemental formula C₁₄H₂₇N₃O₂.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid technique used to confirm the presence of key functional groups.
Expertise & Causality: The carbamate functional group has two highly characteristic vibrations: the N-H stretch and the C=O (amide I) stretch. The absence of primary amine stretches and the presence of the strong carbamate carbonyl absorption provide strong evidence of successful Boc protection.[8][9]
Key FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | ~3300 - 3400 | Medium |
| C-H Stretch (Alkyl) | ~2850 - 2980 | Strong |
| C=O Stretch (Amide I) | ~1680 - 1710 | Strong |
| C-N Stretch | ~1250 - 1350 | Medium |
| C-O Stretch | ~1160 - 1170 | Strong |
Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Collection: Collect the sample spectrum. Ensure adequate contact between the sample and the crystal.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups listed in the table above.
Chromatographic Analysis for Purity Assessment
Chromatography is the gold standard for determining the purity of a compound and separating it from any related impurities or enantiomers.
Reversed-Phase HPLC for Purity Determination
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is used to separate the target compound from any non-polar or less polar impurities.
Expertise & Causality: As a polar, basic compound, the analyte can exhibit poor peak shape (tailing) on standard silica-based C18 columns due to interactions between the protonated amines and acidic silanol groups on the stationary phase.[10] To mitigate this, a base-deactivated column should be used, and the mobile phase should be buffered at a low pH (e.g., pH < 3) to suppress silanol ionization.[10] Adding a competing base like triethylamine (TEA) is another strategy, though it can suppress MS signals if used with an LC-MS system.[10]
Protocol: RP-HPLC Purity Method
-
Column: Base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
5% B to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV at 210 nm (where the carbamate absorbs).
-
Sample Preparation: Dissolve sample in Mobile Phase A at ~1 mg/mL.
-
Trustworthiness Check (System Suitability):
-
Make five replicate injections of the standard solution.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 1.5.
-
Chiral HPLC for Enantiomeric Purity
The piperidine ring contains a stereocenter at the C3 position. It is critical in pharmaceutical development to control stereochemistry, as different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral HPLC is the definitive method for separating and quantifying enantiomers.[11]
Expertise & Causality: The separation of chiral amines and piperidine derivatives is often successfully achieved using polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® series).[12][13][14] Normal-phase (alkane/alcohol mobile phases) or polar organic modes are typically most effective for these types of separations.
Protocol: Chiral HPLC Screening
-
Column: Chiralpak IA, IB, or IC (4.6 x 250 mm, 5 µm). Start with Chiralpak IA as it has broad applicability.[14]
-
Mobile Phase: A screening approach is best. Start with n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA) as an additive to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detector: UV at 210 nm.
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Calculate the resolution (Rs) between the two peaks. A baseline separation (Rs ≥ 1.5) is desired.
-
If separation is not achieved, screen other mobile phase compositions (e.g., change the alcohol or its percentage) and other chiral columns.
-
Once a method is established, inject the sample to determine the enantiomeric excess (% ee).
-
Thermal Analysis for Solid-State Characterization
Thermal analysis provides crucial information about the physical properties of the material, such as its melting point, thermal stability, and solvent/water content.[15]
Protocol: DSC and TGA
-
Instrumentation: Use a calibrated Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
DSC Method:
-
Heat the sample from 25 °C to a temperature above its melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Determine the onset of melting and the peak maximum of the melting endotherm. A sharp endotherm is indicative of a crystalline material with high purity.
-
-
TGA Method:
-
Heat the sample from 25 °C to a high temperature (e.g., 500 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Observe for any mass loss at temperatures below 100 °C, which could indicate residual solvent or water. Determine the onset of decomposition, which often corresponds to the thermolytic loss of the Boc group.[16]
-
Conclusion
The analytical characterization of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate requires a synergistic application of multiple analytical techniques. The protocols and rationales provided in this guide establish a robust framework for confirming the compound's identity via NMR, MS, and FTIR; assessing its chemical and enantiomeric purity via RP- and Chiral HPLC; and understanding its solid-state properties through thermal analysis. By employing this comprehensive, self-validating workflow, researchers and developers can ensure the quality and integrity of this vital chemical intermediate, paving the way for successful and reproducible downstream applications in pharmaceutical research and development.
References
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmanotes. Retrieved from [Link]
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (2011). ResearchGate. Retrieved from [Link]
-
Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH. Retrieved from [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (2002). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2023). MDPI. Retrieved from [Link]
-
VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate. (2017). Scholarship@Western. Retrieved from [Link]
-
Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. (1969). Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
Supporting Information for an article. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. (2008). ACD/Labs. Retrieved from [Link]
-
Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. (2005). PubMed. Retrieved from [Link]
-
Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. (1962). The Journal of Chemical Physics. Retrieved from [Link]
-
HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.com. Retrieved from [Link]
-
An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. (2014). National Institutes of Health. Retrieved from [Link]
-
Thermal Analysis of Pharmaceuticals Handbook. (n.d.). Mettler Toledo. Retrieved from [Link]
-
TGA Analysis in Pharmaceuticals. (2023). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2023). LinkedIn. Retrieved from [Link]
-
Analytical method validation: A brief review. (2012). ResearchGate. Retrieved from [Link]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. (2009). Agilent. Retrieved from [Link]
-
Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. (2016). National Institutes of Health. Retrieved from [Link]
-
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. Retrieved from [Link]
-
Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020). IVT Network. Retrieved from [Link]
-
Validation of Analytical Methods: A Review. (2018). Gavin Publishers. Retrieved from [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. (2010). LCGC International. Retrieved from [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). SciELO México. Retrieved from [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2017). Open Research@CSIR-NIScPR. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2022). ACS Publications. Retrieved from [Link]
-
EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2016). RSC Publishing. Retrieved from [Link]
-
tert-butyl N-[(3S)-piperidin-3-yl]carbamate. (n.d.). PubChem. Retrieved from [Link]
-
TERT-BUTYL(1-BENZYLPIPERIDIN-3-YL)CARBAMATE, (R)-. (n.d.). gsrs. Retrieved from [Link]
-
Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. (2023). MDPI. Retrieved from [Link]
-
Tert-butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate. (n.d.). PubChemLite. Retrieved from [Link]
-
(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. particle.dk [particle.dk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. pubs.acs.org [pubs.acs.org]
1H NMR and 13C NMR analysis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
An Application Guide to the Structural Elucidation of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate via ¹H and ¹³C NMR Spectroscopy
Introduction
In the landscape of modern drug discovery and development, nitrogen-containing heterocyclic scaffolds such as piperidine and azetidine are of paramount importance. Their incorporation into molecular architectures often imparts favorable pharmacokinetic and pharmacodynamic properties. The compound tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate serves as a key bifunctional building block, combining the conformational rigidity of the azetidine ring with the versatile substitution patterns of the piperidine moiety. The tert-butyloxycarbonyl (Boc) protecting group ensures selective reactivity at other sites, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.
Accurate and unambiguous structural verification of such intermediates is a non-negotiable cornerstone of chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing precise insights into the molecular framework in solution. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, detailing predicted spectral data, explaining the rationale behind signal assignments, and presenting a robust protocol for data acquisition.
Molecular Structure and Atom Numbering
A logical and systematic assignment of NMR signals begins with a clear atom numbering scheme. The diagram below illustrates the structure of the title compound with unique proton and carbon positions labeled for unambiguous correlation with the spectral data presented in subsequent sections.
Caption: Standard workflow for NMR sample analysis.
Step-by-Step Sample Preparation and Acquisition
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are common starting points for compounds with amine and carbamate functionalities. [1][2]CDCl₃ is often preferred for its ease of removal, but DMSO-d₆ can be superior for compounds with hydrogen-bonding capabilities. [2]
-
Sample Weighing and Dissolution :
-
For ¹H NMR , accurately weigh 1-5 mg of the compound. [3] * For ¹³C NMR , a higher concentration is required due to the lower natural abundance of the ¹³C isotope; use 10-25 mg of the compound. [3][4] * Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial. [3][5][6]
-
-
Transfer to NMR Tube :
-
To ensure magnetic field homogeneity, it is crucial to remove any particulate matter. [3][6]Filter the solution into a clean, high-quality 5 mm NMR tube using a Pasteur pipette with a small plug of glass wool or cotton. [4][5] * The final sample height in the tube should be approximately 4-5 cm (0.6-0.7 mL). [3][6]
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Locking : The spectrometer's lock system uses the deuterium signal from the solvent to stabilize the magnetic field against drift. [6] * Shimming : Optimize the homogeneity of the magnetic field by adjusting the shim coils. This process minimizes peak broadening and distortion, sharpening the signals for better resolution. [7] * ¹H Acquisition : Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a greater number of scans will be necessary compared to the ¹H experiment. A relaxation delay (d1) of 1-2 seconds is typically sufficient.
-
-
Data Processing and Analysis :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Perform phase correction and baseline correction to produce an accurate, interpretable spectrum.
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
-
Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS). [8]
-
Conclusion
The structural confirmation of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is readily achievable through the combined application of ¹H and ¹³C NMR spectroscopy. By understanding the influence of the distinct structural motifs—the piperidine ring, the strained azetidine ring, and the Boc-protecting group—on the nuclear magnetic environments, a confident and complete assignment of all proton and carbon signals is possible. The protocols and predicted data herein serve as a robust guide for researchers, ensuring the integrity of this critical synthetic intermediate and enabling its effective use in the advancement of drug development programs.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 3. organomation.com [organomation.com]
- 4. scribd.com [scribd.com]
- 5. sites.bu.edu [sites.bu.edu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. depts.washington.edu [depts.washington.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
Application Note: Mass Spectrometric Analysis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
Abstract
This application note provides a detailed protocol for the characterization of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis, using Electrospray Ionization Mass Spectrometry (ESI-MS). We outline a robust methodology for sample preparation, instrument setup, and data acquisition on a high-resolution mass spectrometer. The focus is on the detailed interpretation of the resulting mass spectra, including the identification of the protonated molecular ion and the elucidation of its characteristic fragmentation pathways via tandem mass spectrometry (MS/MS). The predictable cleavages of the tert-butoxycarbonyl (Boc) protecting group and fragmentation of the piperidine and azetidine ring systems provide a definitive structural signature for this molecule.
Introduction
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a bifunctional heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its structure, featuring both a piperidine and an azetidine moiety, offers multiple points for chemical modification, making it a versatile scaffold for the synthesis of novel therapeutic agents. The azetidine ring, a four-membered heterocycle, is of particular interest due to its ability to impart unique conformational constraints and physicochemical properties to drug candidates.[1]
Accurate and unambiguous characterization of such intermediates is critical to ensure the integrity of the synthetic pathway and the purity of the final active pharmaceutical ingredient (API). Mass spectrometry is an indispensable tool for this purpose, providing precise mass measurements and detailed structural information through fragmentation analysis.[2] This note details the application of ESI-MS/MS to confirm the identity and structure of this compound.
Analyte Structure and Properties
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful MS method.
Structure:
Figure 1. Chemical Structure of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₅N₃O₂ | BenchChem[3] |
| Average Molecular Weight | 255.36 g/mol | BenchChem[3] |
| Monoisotopic Mass | 255.19468 Da | Calculated |
| Predicted [M+H]⁺ | 256.2025 Da | Calculated |
Experimental Protocol
Rationale for Methodological Choices
-
Ionization Technique: Electrospray Ionization (ESI) in positive ion mode was selected. The molecule contains three basic nitrogen atoms (two secondary amines in the piperidine and azetidine rings, and one tertiary amine in the azetidine ring) which are readily protonated in the acidic mobile phase, making it highly suitable for positive ion ESI.
-
Instrumentation: A high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended for this analysis. This provides high mass accuracy (<5 ppm) for confident confirmation of elemental composition and high resolution to distinguish isobaric interferences.
-
Collision Gas: Argon is used as the collision gas for Collision-Induced Dissociation (CID) in MS/MS experiments due to its inertness and optimal mass for inducing fragmentation of molecules in this mass range.
Sample and Reagent Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate and dissolve it in 1.0 mL of LC-MS grade methanol.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of the mobile phase (see below).
-
Mobile Phase: Prepare a solution of 50:50 (v/v) acetonitrile and water, with 0.1% formic acid. The formic acid serves to acidify the mobile phase, promoting the protonation of the analyte.
Mass Spectrometry Workflow
The experimental workflow is designed to first confirm the mass of the intact molecule and then to elicit structural information through fragmentation.
Caption: Experimental workflow for MS analysis.
Instrument Parameters
| Parameter Group | Parameter | Recommended Value |
| Ion Source (ESI) | Ionization Mode | Positive |
| Capillary Voltage | 3.5 kV | |
| Nebulizer Gas (N₂) | 2.0 Bar | |
| Drying Gas (N₂) Flow | 8.0 L/min | |
| Drying Gas Temperature | 250 °C | |
| MS Scan | Mass Range | 50 - 500 m/z |
| Scan Rate | 1 Hz | |
| MS/MS Scan | Precursor Ion | 256.2 m/z |
| Isolation Width | 1.5 Da | |
| Collision Energy (CID) | 10-40 eV (Ramped) | |
| Collision Gas | Argon |
Results and Discussion
Full Scan Mass Spectrum: Confirmation of Molecular Ion
In the full scan MS spectrum, the analyte is expected to be detected as its protonated molecular ion, [M+H]⁺. The high-resolution measurement allows for the confirmation of its elemental composition.
-
Expected [M+H]⁺ (C₁₃H₂₆N₃O₂⁺): 256.2025 m/z
-
Observed [M+H]⁺: A high-intensity ion should be observed at m/z 256.2025 ± 5 ppm.
The presence of this ion with high mass accuracy provides strong evidence for the successful synthesis of the target compound.
Tandem MS (MS/MS) Fragmentation Analysis
MS/MS analysis of the isolated precursor ion at m/z 256.2 provides characteristic fragment ions that are diagnostic for the structure. The fragmentation is dominated by the lability of the tert-butoxycarbonyl (Boc) protecting group and cleavages within the heterocyclic rings.[4][5]
Key Fragmentation Pathways: The Boc group is notoriously unstable in the gas phase and can fragment in three primary ways:
-
Loss of isobutylene (C₄H₈, 56.06 Da): A facile McLafferty rearrangement leads to a carbamic acid intermediate, which is often the most abundant fragmentation pathway.[6]
-
Loss of the entire Boc group (C₅H₈O₂, 100.05 Da): Cleavage of the N-C bond results in the loss of the entire protecting group.
-
Loss of tert-butyl radical (C₄H₉•, 57.07 Da): A less common radical-driven cleavage.
Sources
- 1. Biosyntheses of azetidine-containing natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate | Benchchem [benchchem.com]
- 4. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: Leveraging tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate for Accelerated Drug Discovery via Parallel Synthesis
Abstract
The quest for novel therapeutics is fundamentally driven by the efficient exploration of chemical space. Parallel synthesis has emerged as a cornerstone strategy, enabling the rapid generation of large, diverse compound libraries to fuel drug discovery pipelines.[1][2] This guide details the strategic application of tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, a versatile and synthetically tractable building block, in parallel synthesis workflows. We provide an in-depth analysis of the scaffold's unique structural features, the rationale behind its use, and detailed, field-proven protocols for its diversification.
Introduction: The Strategic Value of the Piperidinyl-Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged scaffold" in medicinal chemistry.[3][4] Its inherent ring strain and conformational rigidity impart a desirable three-dimensional character to molecules, which can enhance binding affinity, improve metabolic stability, and increase aqueous solubility.[5][6] When combined with a piperidine moiety—a frequent constituent of CNS-active agents and other therapeutics—the resulting piperidinyl-azetidine core offers a unique topological and physicochemical profile.
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a preeminent example of such a scaffold, designed for synthetic efficiency. It possesses two distinct and orthogonally addressable nitrogen atoms:
-
The Piperidine Nitrogen: A secondary amine that serves as the first point for diversification.
-
The Azetidine Nitrogen: Temporarily masked by an acid-labile tert-butoxycarbonyl (Boc) protecting group, providing a second, independent site for chemical modification.
This dual-reactivity, governed by the principles of orthogonal protection, makes the scaffold an ideal substrate for constructing large combinatorial libraries through parallel synthesis.
Core Principles for Parallel Library Design
The fundamental advantage of this building block lies in its capacity for a two-dimensional diversification strategy. A library of reagents (Set R¹ ) can be reacted across the piperidine nitrogen in parallel. Following this initial diversification, a single, universal deprotection step reveals the azetidine amine, which can then be reacted with a second library of reagents (Set R² ).
This workflow, visualized below, allows for the geometric expansion of a compound library. Starting with M reagents in Set R¹ and N reagents in Set R², a total of M x N unique products can be synthesized with remarkable efficiency.
Boc Protection Strategy: The Key to Orthogonality
The tert-butoxycarbonyl (Boc) group is the cornerstone of this synthetic strategy. It is one of the most common amine protecting groups in organic synthesis due to its robust stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[7][8] Its key feature is its lability under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9]
The mechanism of acid-catalyzed deprotection involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release a stable tert-butyl cation, carbon dioxide, and the free amine.[8][9] This clean decomposition into gaseous or volatile byproducts is highly advantageous for high-throughput workflows, as it simplifies purification. The orthogonality of the Boc group allows for extensive chemistry to be performed on the piperidine nitrogen without disturbing the protected azetidine amine.
Detailed Protocols for Parallel Synthesis
The following protocols are designed for a standard 96-well plate format. All reagent additions should be performed using a multichannel pipette or an automated liquid handler in a well-ventilated fume hood.
Protocol 1: Parallel Reductive Amination of the Piperidine Nitrogen
Principle: This protocol diversifies the piperidine nitrogen by forming a new carbon-nitrogen bond. The reaction proceeds via the formation of an iminium ion intermediate from the piperidine and an aldehyde/ketone, which is then reduced in situ by a mild hydride reagent. Sodium triacetoxyborohydride (STAB) is the reductant of choice due to its tolerance of mild acidity and its selective reduction of iminium ions over carbonyls.
Materials:
-
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate stock solution (0.2 M in Dichloromethane, DCM).
-
Library of diverse aldehydes (0.25 M in DCM).
-
Sodium triacetoxyborohydride (STAB) slurry (0.5 M in DCM).
-
Quenching solution: Saturated aqueous sodium bicarbonate (NaHCO₃).
-
96-well reaction block with sealing mat.
Step-by-Step Methodology:
-
Reagent Plating: To each well of the 96-well block, add 200 µL of the building block stock solution (40 µmol).
-
Aldehyde Addition: Add 200 µL of the appropriate aldehyde stock solution (50 µmol, 1.25 eq) to each corresponding well.
-
Initiation: Add 200 µL of the STAB slurry (100 µmol, 2.5 eq) to each well.
-
Reaction: Seal the reaction block securely and place it on an orbital shaker at room temperature for 12-16 hours.
-
Workup:
-
Carefully unseal the block. Add 400 µL of saturated NaHCO₃ solution to each well to quench the reaction.
-
Seal the block and shake vigorously for 10 minutes. Allow the layers to separate.
-
Isolate the organic layer from each well using a liquid handler or multichannel pipette and transfer to a fresh 96-well plate for analysis or subsequent steps.
-
| Reactant Class | Typical Conditions | Expected Purity (LC-MS) | Notes |
| Aliphatic Aldehydes | DCM, STAB, 16h, RT | >85% | Generally clean and high-yielding. |
| Aromatic Aldehydes | DCM, STAB, 16h, RT | >80% | Electron-withdrawing groups may react slower. |
| Ketones | DCE, STAB, 24h, 50°C | 50-75% | Less reactive; may require heat and longer reaction times. |
Protocol 2: Parallel Acylation of the Piperidine Nitrogen
Principle: This protocol installs a diverse range of acyl groups (amides, sulfonamides) onto the piperidine nitrogen via nucleophilic acyl substitution. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to scavenge the HCl generated from acyl chlorides without competing as a nucleophile.
Materials:
-
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate stock solution (0.2 M in DCM).
-
Library of diverse acyl chlorides or sulfonyl chlorides (0.22 M in DCM).
-
Base solution: DIPEA (0.5 M in DCM).
-
Quenching solution: 1 M aqueous HCl.
-
96-well reaction block with sealing mat.
Step-by-Step Methodology:
-
Reagent Plating: To each well, add 200 µL of the building block stock solution (40 µmol).
-
Base Addition: Add 100 µL of the DIPEA solution (50 µmol, 1.25 eq).
-
Acylating Agent Addition: Add 200 µL of the appropriate acyl chloride or sulfonyl chloride stock solution (44 µmol, 1.1 eq) to each well.
-
Reaction: Seal the block and shake at room temperature for 4-6 hours.
-
Workup:
-
Add 400 µL of 1 M HCl to each well to quench the reaction and protonate excess DIPEA.
-
Shake for 10 minutes. Isolate the organic layer for analysis.
-
| Reactant Class | Typical Conditions | Expected Purity (LC-MS) | Notes |
| Acyl Chlorides | DCM, DIPEA, 4h, RT | >90% | Highly efficient and rapid reaction. |
| Sulfonyl Chlorides | DCM, DIPEA, 6h, RT | >85% | Generally clean; may require slightly longer times. |
| Carboxylic Acids | DCM, HATU, DIPEA, 12h, RT | >80% | Requires a coupling agent (e.g., HATU). |
Protocol 3: Global Boc Deprotection in Parallel
Principle: This is a non-diversifying step applied uniformly to all wells from the previous stage. Trifluoroacetic acid (TFA) cleaves the Boc group, liberating the azetidine nitrogen for the next stage of diversification.
Materials:
-
Intermediate product plate from Protocol 1 or 2.
-
Deprotection solution: 20% TFA in DCM (v/v).
-
Evaporation system (e.g., Genevac or SpeedVac).
Step-by-Step Methodology:
-
Solvent Removal: If necessary, concentrate the organic layers from the previous step to dryness in a 96-well format.
-
Deprotection: Add 500 µL of the 20% TFA/DCM solution to each well.
-
Reaction: Allow the plate to stand at room temperature for 1-2 hours. Monitor a single well by LC-MS to confirm the disappearance of the starting material.
-
TFA Removal: Concentrate the entire plate to dryness under vacuum. It is crucial to co-evaporate with a solvent like methanol or toluene (2 x 500 µL) to ensure complete removal of residual TFA, which can inhibit subsequent reactions. The resulting products are typically TFA salts.
Protocol 4: Parallel N-Alkylation of the Azetidine Nitrogen
Principle: This protocol diversifies the newly exposed azetidine nitrogen. As the amine is now a TFA salt, a sufficient amount of base is required to both neutralize the salt and facilitate the nucleophilic substitution reaction with an alkyl halide.
Materials:
-
Dried plate of deprotected intermediates (TFA salts).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Library of diverse alkyl halides (e.g., bromides, iodides) (0.3 M in DMF).
-
Base: DIPEA (1.0 M in DMF).
Step-by-Step Methodology:
-
Redissolution: Add 200 µL of DMF to each well to dissolve the TFA salt.
-
Base Addition: Add 120 µL of the DIPEA solution to each well (120 µmol, ~3.0 eq to neutralize the salt and drive the reaction).
-
Alkylating Agent Addition: Add 150 µL of the appropriate alkyl halide stock solution (45 µmol, 1.1 eq) to each well.
-
Reaction: Seal the plate and place on a shaker at 50°C for 16 hours.
-
Purification: The final library is typically purified directly from the reaction mixture using mass-directed preparative HPLC.
Conclusion
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is an exceptionally well-designed building block for modern medicinal chemistry. Its combination of a rigid, 3D-rich core with two orthogonally addressable nitrogens provides a powerful platform for the rapid and efficient generation of diverse compound libraries. The protocols outlined herein offer robust and reproducible methods for leveraging this scaffold in parallel synthesis, enabling researchers to accelerate the hit-to-lead optimization process and more effectively explore relevant chemical space.
References
-
Murray, J. K., & Gellman, S. H. (2007). Parallel synthesis of peptide libraries using microwave irradiation. Nature Protocols. Available at: [Link]
-
SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. SpiroChem. Available at: [Link]
-
Asynt. (2022). A Quick Introduction to Parallel Synthesis. Asynt. Available at: [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Lowe, G. (n.d.). Parallel Synthesis and Library Design. In Comprehensive Medicinal Chemistry II. Available at: [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 2. asynt.com [asynt.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azetidines - Enamine [enamine.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Boc deprotection of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate protocol
An Application Guide to the Synthesis of 1-(Piperidin-3-yl)azetidin-3-amine via Acid-Catalyzed Boc Deprotection
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of protecting groups is fundamental to the construction of complex molecular architectures. The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous protecting groups for amines, prized for its stability across a wide array of reaction conditions, including basic and nucleophilic environments.[1][2][3][4][5] Its facile and clean removal under acidic conditions provides a critical orthogonal strategy in multi-step syntheses.[1] This application note provides a detailed protocol and technical insights for the deprotection of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, a key step in synthesizing 1-(piperidin-3-yl)azetidin-3-amine. This diamine is a valuable building block for drug discovery, appearing in various pharmacologically active molecules.[6][7]
The primary method for Boc group cleavage is acid-catalyzed hydrolysis.[4][8][9] Strong acids, most commonly trifluoroacetic acid (TFA), are employed to efficiently and selectively remove the Boc group, often in a chlorinated solvent like dichloromethane (DCM).[2][10] This guide will delve into the mechanistic underpinnings of this transformation, provide a robust experimental protocol, and discuss critical parameters for success.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA) is a well-understood, acid-catalyzed elimination process.[11] The reaction proceeds through several distinct steps, ensuring a clean and efficient transformation.
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid.[1][4][11][12] This initial step activates the carbamate, rendering it susceptible to cleavage.
-
Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][4][11][12]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, spontaneously releasing carbon dioxide gas and the desired free amine.[1][11][12][13] The evolution of CO₂ is a characteristic sign of a successful deprotection reaction.
-
Amine Salt Formation: In the acidic reaction medium, the newly liberated amine is immediately protonated by the excess TFA, forming the corresponding trifluoroacetate salt.[11][12]
The reactive tert-butyl cation generated during the reaction is typically quenched by deprotonation to form isobutylene gas or may react with nucleophilic species present in the mixture.[9][12][14]
Caption: A diagram illustrating the four key steps of Boc deprotection.
Detailed Experimental Protocol
This protocol outlines a standard procedure for the deprotection of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate using TFA in DCM.
Materials and Reagents
-
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional, for temperature control)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Reaction Procedure
-
Dissolution: In a clean, dry round-bottom flask, dissolve the tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate (1.0 equiv.) in anhydrous dichloromethane (DCM). A typical concentration is around 0.1-0.2 M.
-
Acid Addition: Stir the solution at room temperature. Slowly add trifluoroacetic acid (TFA) to the solution. A common ratio is a 1:1 to 1:4 mixture of DCM:TFA by volume, or a 20-50% solution of TFA in DCM.[10] For substrates sensitive to strong acid, the reaction can be cooled to 0 °C in an ice bath before adding TFA.[11][15]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the deprotection can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][11][16] A successful reaction is indicated by the consumption of the starting material spot/peak and the appearance of a new, more polar product spot/peak.[16][17] Reactions are typically complete within 1-4 hours.[6][10]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4][11][15] To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or another suitable solvent 2-3 times.[11]
Work-up and Isolation of the Free Amine
The product at this stage is the amine trifluoroacetate salt, which can sometimes be used directly in subsequent steps.[18] To isolate the neutral free amine, a basic work-up is required.
-
Neutralization: Dissolve the crude residue in a suitable organic solvent (e.g., DCM or ethyl acetate). Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ gas ceases.[11][15] This step neutralizes the excess TFA and converts the amine salt to the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product, 1-(piperidin-3-yl)azetidin-3-amine.[11]
Caption: A flowchart of the Boc deprotection experimental workflow.
Data Summary and Characterization
The success of the deprotection should be validated through analytical methods. The following table summarizes the key parameters of the protocol.
| Parameter | Condition / Reagent | Purpose / Rationale |
| Substrate | tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate | The starting material containing the Boc-protected amine. |
| Solvent | Dichloromethane (DCM), anhydrous | A common, relatively non-polar solvent that dissolves the substrate and is inert to the acidic conditions.[2] |
| Reagent | Trifluoroacetic Acid (TFA) | A strong acid that effectively cleaves the Boc group. Its volatility facilitates removal post-reaction.[13][19] |
| Temperature | 0 °C to Room Temperature | Most deprotections proceed efficiently at room temperature.[11] Lower temperatures can be used for sensitive substrates. |
| Reaction Time | 1 - 4 hours | Typical duration for complete conversion, but should be confirmed by reaction monitoring.[6] |
| Work-up | Saturated aq. NaHCO₃ | Neutralizes excess TFA and converts the amine salt to the free base for extraction.[15][18] |
| Analysis | TLC, LC-MS, NMR | TLC and LC-MS are used for reaction monitoring.[16] NMR and MS are used to confirm the structure of the final product.[17] |
Characterization: The final product, 1-(piperidin-3-yl)azetidin-3-amine, should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: Will show the disappearance of the tert-butyl signal (a singlet around 1.4 ppm in ¹H NMR) and the appearance of signals corresponding to the free amine.
-
Mass Spectrometry (MS): Will confirm the expected molecular weight of the deprotected product.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If monitoring shows significant starting material remains, this could be due to insufficient acid, low temperature, or short reaction time.[11] Adding more TFA or allowing the reaction to stir longer is often sufficient.
-
Side Reactions: The tert-butyl cation generated can potentially alkylate electron-rich aromatic rings or other nucleophiles.[1][9] If this is a concern, a cation scavenger like anisole or thioanisole can be added to the reaction mixture.[1][11]
-
Safety: Trifluoroacetic acid is a strong, corrosive acid and should be handled with appropriate personal protective equipment (PPE) in a fume hood. The deprotection reaction evolves CO₂ gas, so the reaction vessel should not be sealed.[2][12]
-
Alternative Acids: While TFA is common, other acidic systems like 4M HCl in dioxane or ethyl acetate can also be effective.[4][6] The choice of acid can be critical for substrates with other acid-labile functional groups.
Conclusion
The acid-catalyzed deprotection of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a reliable and efficient method for producing the corresponding free diamine. By understanding the underlying mechanism and carefully controlling the reaction and work-up conditions as detailed in this guide, researchers can consistently obtain high yields of this valuable synthetic intermediate. This protocol provides a solid foundation for scientists and professionals in drug development to successfully implement this crucial synthetic transformation.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Rapid N-Boc Deprotection with TFA. Scribd. [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Stack Exchange. [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
How to confirm BOC deprotection by TFA? ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkat USA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. BOC deprotection [ms.bzchemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate | Benchchem [benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. mdpi.com [mdpi.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. rsc.org [rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Functionalization of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate: A Guide to Key Coupling Methodologies
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key reaction conditions for the chemical modification of tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate. This versatile building block, containing a reactive secondary piperidine amine and a protected azetidine amine, is a valuable scaffold in medicinal chemistry.[1] We will explore three primary coupling reactions targeting the piperidine nitrogen: amide bond formation, reductive amination, and Buchwald-Hartwig N-arylation. For each methodology, we provide an in-depth discussion of the underlying principles, detailed step-by-step protocols, and troubleshooting insights to ensure successful synthesis and derivatization for structure-activity relationship (SAR) studies.
Introduction: A Versatile Scaffold for Drug Discovery
The piperidine ring is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical compounds.[2] Its conformational flexibility and ability to project substituents into three-dimensional space make it an ideal scaffold for interacting with biological targets. The title compound, tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, offers two distinct nitrogen atoms for functionalization. The secondary amine of the piperidine ring is readily available for a variety of coupling reactions, while the azetidine amine is protected with a tert-butyloxycarbonyl (Boc) group. This orthogonal protection strategy allows for selective modification at the piperidine nitrogen, followed by subsequent deprotection and functionalization of the azetidine amine if desired. This guide focuses on the initial, crucial step: the selective coupling at the piperidine nitrogen.
Caption: Structure of the title compound highlighting the primary reactive site.
Amide Bond Formation via Acylation
The formation of an amide bond by coupling the piperidine secondary amine with a carboxylic acid is one of the most fundamental and widely used transformations. This reaction allows for the introduction of a vast array of functional groups, enabling extensive exploration of the chemical space around the core scaffold.
Scientific Rationale
Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated." This is achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acid formed during the reaction and to ensure the piperidine nitrogen remains deprotonated and nucleophilic.
Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (Hydroxybenzotriazole), and uronium/aminium salts such as HBTU or HATU. T3P® (Propylphosphonic Anhydride) is another excellent choice, particularly for library synthesis, as its byproducts are water-soluble and easily removed.[3]
Experimental Protocol: General Amide Coupling
Caption: Workflow for a typical amide coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of the desired carboxylic acid (1.1 equivalents) in an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1 M), add the coupling reagent (e.g., HATU, 1.1 equivalents).
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture and stir at room temperature for 15 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add a solution of tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate (1.0 equivalent) in the same anhydrous solvent to the activated acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4 to 12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.
| Coupling Reagent | Base | Solvent | Typical Temp. | Key Considerations |
| HATU | DIPEA | DMF, DCM | Room Temp | Highly efficient, low epimerization risk, but expensive. |
| HBTU/HOBt | DIPEA, TEA | DMF | Room Temp | A common and reliable choice. HOBt can have safety concerns.[3] |
| EDC/HOBt | DIPEA, TEA | DCM, DMF | Room Temp | Cost-effective; byproducts are water-soluble, simplifying work-up.[3] |
| T3P® | Pyridine, DIPEA | EtOAc, THF | Room Temp - 50 °C | Excellent for minimizing byproducts; ideal for parallel synthesis.[3] |
N-Alkylation via Reductive Amination
Reductive amination is a powerful and mild method for forming carbon-nitrogen bonds, providing a direct route to N-alkylated derivatives from aldehydes and ketones. This two-step, one-pot process is highly favored for its efficiency and broad substrate scope.
Scientific Rationale
The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the secondary amine with a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in situ by a mild, hydride-based reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation because it is moisture-tolerant and sufficiently mild to selectively reduce the iminium ion without reducing the starting aldehyde or ketone.[2] A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
Experimental Protocol: Reductive Amination
Caption: General workflow for reductive amination.[2]
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or Dichloromethane (DCM) (0.1 M).
-
Iminium Formation: Stir the mixture at room temperature for 1 hour. For less reactive carbonyls, a catalytic amount of acetic acid may be added.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the reaction mixture in portions. A slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at room temperature for 12 to 24 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once complete, quench the reaction by the slow and careful addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with DCM (3x).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography to obtain the N-alkylated piperidine derivative.[2]
| Carbonyl Partner | Reducing Agent | Solvent | Typical Time | Notes |
| Aliphatic Aldehydes | NaBH(OAc)₃ | DCE, DCM | 12-18 h | Generally fast and high-yielding reactions. |
| Aromatic Aldehydes | NaBH(OAc)₃ | DCE, DCM | 16-24 h | May require slightly longer reaction times. |
| Ketones | NaBH(OAc)₃ | DCE, THF | 24-48 h | Slower reaction due to steric hindrance; may require gentle heating (40 °C). |
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[4] It enables the formation of C-N bonds between the piperidine nitrogen and aryl or heteroaryl halides (or triflates), a transformation that is often difficult to achieve via classical methods. This reaction is indispensable for synthesizing compounds where the piperidine is directly attached to an aromatic system.[5]
Scientific Rationale
The reaction operates via a catalytic cycle involving a Palladium(0) species.[6] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong, non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the amine to form a palladium amido complex.[7]
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[4][6]
The success of this reaction is critically dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the final reductive elimination steps.[5] Due to the air-sensitivity of the catalyst components, the reaction must be performed under strictly inert (Nitrogen or Argon) conditions.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[5][6]
Experimental Protocol: Buchwald-Hartwig N-Arylation
Step-by-Step Methodology:
-
Inert Setup: In a glovebox or under a steady stream of inert gas (Argon or Nitrogen), add the aryl halide (1.2 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[5]
-
Reagent Addition: Add tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate (1.0 equivalent) to the flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Isolation and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the N-arylated product.[5]
| Catalyst/Ligand System | Base | Solvent | Temp. | Suitable for |
| Pd₂(dba)₃ / XPhos | NaOtBu, LHMDS | Toluene, Dioxane | 100-110 °C | Aryl chlorides and bromides, sterically hindered substrates.[5] |
| Pd(OAc)₂ / RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane, t-BuOH | 80-100 °C | Heteroaryl halides, electron-rich and electron-poor aryl halides. |
| BrettPhos Pd G3 | K₂CO₃, Cs₂CO₃ | sec-BuOH | 80-110 °C | Broad applicability, often lower catalyst loadings needed. |
Post-Coupling Modification: Boc Group Deprotection
After successfully functionalizing the piperidine nitrogen, the Boc protecting group on the azetidine amine can be removed to enable further derivatization at that position.
Scientific Rationale
The tert-butyl carbamate (Boc) group is highly sensitive to acid and is readily cleaved under acidic conditions.[8] The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation, which subsequently fragments to isobutylene.[9] Common reagents for this deprotection are trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.
Caution: The generated tert-butyl cation can potentially alkylate other nucleophilic sites on the molecule. If the coupled R-group contains an electron-rich aromatic ring or a thiol, the addition of a scavenger like triethylsilane or anisole is recommended to trap the cation.[9]
Experimental Protocol: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected compound (1.0 equivalent) in Dichloromethane (DCM) (0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add Trifluoroacetic Acid (TFA) (5-10 equivalents) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Isolation: Redissolve the residue in a minimal amount of DCM and neutralize by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the product with DCM or EtOAc. Alternatively, for basic products, a solid-phase extraction (SPE) cartridge can be used for purification. Dry the organic layers, concentrate, and use the resulting free amine directly or after further purification if necessary.
Conclusion
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a highly valuable and adaptable starting material for the synthesis of complex molecules in drug discovery. The protocols detailed in this guide for amide coupling, reductive amination, and Buchwald-Hartwig N-arylation provide robust and reliable methods for functionalizing the piperidine secondary amine. By understanding the principles behind each reaction and carefully selecting the appropriate conditions, researchers can efficiently generate diverse libraries of compounds for biological evaluation, accelerating the journey from hit identification to lead optimization.
References
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Wordpress. Available at: [Link]
-
Tummatorn, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Hammam, M. A. S. (2013). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. ResearchGate. Available at: [Link]
-
Patel, B. K., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
-
PubChem. tert-Butyl azetidin-3-yl(methyl)carbamate. Available at: [Link]
-
ResearchGate. (2023). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2016). Buchwald-Hartwig Amination. Available at: [Link]
-
Johnson Matthey. Buchwald Hartwig amination catalysts. Available at: [Link]
-
National Institutes of Health. (2016). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Available at: [Link]
-
Reddit. (2023). Method to remove Boc in the presence of t-butylester. Available at: [Link]
-
PubChemLite. Tert-butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate. Available at: [Link]
-
ResearchGate. Buchwald–Hartwig amination | Request PDF. Available at: [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]
- Google Patents. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
National Institutes of Health. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PubMed Central. Available at: [Link]
-
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Available at: [Link]
-
Royal Society of Chemistry. (2018). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing. Available at: [Link]
-
Hesp, K. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. Available at: [Link]
-
National Institutes of Health. (2019). An Approach toward 17-Arylsubstituted Marginatafuran-Type Isospongian Diterpenoids via a Palladium-Catalyzed Heck–Suzuki Cascade Reaction of 16-Bromolambertianic Acid. PubMed Central. Available at: [Link]
-
National Institutes of Health. (2016). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. PubMed Central. Available at: [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate | Benchchem [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind experimental choices to improve your synthetic yield and purity.
Introduction to the Synthesis
The synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a critical process in the development of various pharmaceutical agents. A common and effective method for constructing this molecule is through the reductive amination of N-Boc-3-piperidone with tert-butyl (azetidin-3-yl)carbamate. This reaction forms the crucial C-N bond between the piperidine and azetidine rings.
This guide will focus on optimizing this key reductive amination step, addressing common challenges, and providing robust protocols to enhance your synthetic success.
Synthetic Workflow Overview
The overall synthetic strategy is depicted below. This guide will primarily focus on the critical reductive amination step and the subsequent purification.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis. Each problem is followed by a detailed explanation of potential causes and recommended solutions.
Q1: Why is my reductive amination yield consistently low?
Low yields in the reductive amination of N-Boc-3-piperidone and tert-butyl (azetidin-3-yl)carbamate can stem from several factors, primarily related to iminium ion formation and reduction efficiency.
Potential Causes and Solutions:
-
Inefficient Iminium Ion Formation: The reaction between the ketone (N-Boc-3-piperidone) and the amine (tert-butyl (azetidin-3-yl)carbamate) to form the iminium ion intermediate can be slow, especially with sterically hindered reactants.
-
Solution 1: pH Adjustment. The formation of the iminium ion is often catalyzed by mild acid. The addition of a catalytic amount of acetic acid can accelerate this step. However, excessive acidity can protonate the amine starting material, rendering it non-nucleophilic. The optimal pH for imine formation is typically between 4 and 5.[1]
-
Solution 2: Pre-formation of the Iminium Ion. Before adding the reducing agent, allow the ketone and amine to stir together in the reaction solvent for a period (e.g., 30 minutes to a few hours) to facilitate the formation of the iminium ion.
-
-
Choice of Reducing Agent: The selection of the reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this reaction due to its mildness and selectivity for iminium ions over ketones.[2] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone, leading to a lower yield of the desired product.
-
Reaction Conditions:
-
Solution: Solvent and Temperature. Anhydrous solvents such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred. While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50°C) can sometimes improve the rate of reaction for sluggish substrates.
-
Experimental Protocol: Optimized Reductive Amination
-
To a stirred solution of N-Boc-3-piperidone (1.0 eq) and tert-butyl (azetidin-3-yl)carbamate (1.0-1.2 eq) in anhydrous DCE or DCM, add acetic acid (0.1-0.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15-20 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | Selective for iminium ions over ketones, preventing side reactions. |
| Solvent | Anhydrous DCE or DCM | Aprotic solvents that are compatible with the reagents. |
| Catalyst | Acetic Acid (catalytic) | Facilitates the formation of the iminium ion intermediate. |
| Temperature | Room Temperature to 40-50°C | Balances reaction rate with potential side reactions. |
Q2: I am observing significant amounts of unreacted starting materials. How can I drive the reaction to completion?
The presence of unreacted starting materials is a common issue, often linked to the equilibrium of iminium ion formation.
Potential Causes and Solutions:
-
Reversibility of Iminium Ion Formation: The formation of the iminium ion is a reversible process. The presence of water can shift the equilibrium back towards the starting materials.
-
Solution 1: Use of Anhydrous Conditions. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Solution 2: Molecular Sieves. The addition of activated molecular sieves (3Å or 4Å) to the reaction mixture can help to sequester water as it is formed, driving the equilibrium towards the iminium ion.
-
-
Insufficient Reaction Time or Temperature:
-
Solution: As mentioned previously, increasing the reaction time or gently heating the mixture can help to drive the reaction to completion. Monitor the reaction progress closely to avoid decomposition.
-
Q3: My purified product is still contaminated with byproducts. What are the likely side reactions and how can I minimize them?
Several side reactions can occur during this synthesis, leading to impurities that can be challenging to remove.
Potential Side Reactions and Mitigation Strategies:
-
Over-alkylation: While less common with reductive amination compared to direct alkylation with alkyl halides, it is a possibility.
-
Mitigation: Use a stoichiometry of 1:1 or a slight excess of the amine. Avoid a large excess of the ketone.
-
-
Reduction of the Starting Ketone: If a non-selective reducing agent is used, or if the reaction conditions are not optimal, the N-Boc-3-piperidone can be reduced to the corresponding alcohol.
-
Mitigation: Use sodium triacetoxyborohydride as the reducing agent.
-
-
Boc Group Instability: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids.[3][4] The use of excessive acid catalyst or prolonged reaction times under acidic conditions can lead to partial or complete deprotection of one or both Boc groups.
-
Mitigation: Use only a catalytic amount of acetic acid. If deprotection is a significant issue, consider performing the reaction without an acid catalyst, although this may require longer reaction times. The Boc group on the azetidine ring may be more labile under certain conditions.
-
Caption: Main reaction pathway and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product?
The target compound is a diamine, which can be challenging to purify by standard silica gel chromatography due to potential interactions with the acidic silica.
Purification Strategy:
-
Column Chromatography:
-
Stationary Phase: While standard silica gel can be used, it is often beneficial to use a deactivated stationary phase to minimize tailing and improve separation. This can be achieved by:
-
Eluent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol. A common eluent system for this type of compound is a gradient of dichloromethane/methanol.
-
-
Workup Procedure: A thorough aqueous workup is crucial to remove the bulk of the inorganic salts and water-soluble impurities before chromatography. Washing the organic extract with a saturated solution of sodium bicarbonate is a key step to neutralize any remaining acid and minimize on-column issues.
Q2: How can I monitor the reaction progress effectively?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting materials and the formation of the product. Use a solvent system that provides good separation of the starting materials and the product (e.g., 10-20% methanol in dichloromethane). The product should have a different Rf value than the starting materials. Staining with ninhydrin can be useful if one of the Boc groups is unintentionally cleaved.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction. It allows for the direct observation of the mass of the starting materials, the product, and any potential byproducts, providing a more detailed picture of the reaction progress.
Q3: Are there any stability concerns with the starting materials or the final product?
-
N-Boc-3-piperidone: This compound is generally stable but should be stored in a cool, dry place.
-
tert-Butyl (azetidin-3-yl)carbamate: This amine can be sensitive to air and moisture and should be stored under an inert atmosphere.[7]
-
Final Product: The final product, being a bis-Boc protected diamine, is relatively stable. However, like all Boc-protected compounds, it is sensitive to strong acids and should be stored in a well-sealed container in a cool place.
References
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.org. Retrieved January 22, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024). Open Research@CSIR-NIScPR. Retrieved January 22, 2026, from [Link]
-
Selective Mono-BOC Protection of Diamines. (2007). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2021). ACS Publications. Retrieved January 22, 2026, from [Link]
-
tert-Butyl 3-aminoazetidine-1-carboxylate. (n.d.). Angene Chemical. Retrieved January 22, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2019). JoVE. Retrieved January 22, 2026, from [Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). Retrieved January 22, 2026, from [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2020). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry Data. Retrieved January 22, 2026, from [Link]
-
Selective Mono-Boc-Protection of Bispidine. (2015). MDPI. Retrieved January 22, 2026, from [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Purification by Flash Column Chromatography. (n.d.). MIT OpenCourseWare. Retrieved January 22, 2026, from [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
- Method for synthesizing 1-BOC-3-piperidone. (2013). Google Patents.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. Retrieved January 22, 2026, from [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2015). ACS Publications. Retrieved January 22, 2026, from [Link]
-
ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (2010). ResearchGate. Retrieved January 22, 2026, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved January 22, 2026, from [Link]
-
Tert-Butyl 3-aminoazetidine-1-carboxylate (BSC). (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. sciforum.net [sciforum.net]
- 7. tert-Butyl 3-Aminoazetidine-1-carboxylate | 193269-78-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
Welcome to the technical support guide for the synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, addresses frequently encountered challenges, and explains the chemical principles behind the recommended solutions to help you navigate the complexities of this synthesis.
Introduction
The target molecule, tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, is a valuable building block in medicinal chemistry, combining a piperidine scaffold with a substituted azetidine ring.[1] The most prevalent and scalable synthetic route involves the reductive amination between an N-protected piperidin-3-one and tert-butyl (azetidin-3-yl)carbamate, followed by deprotection.[2][3] While conceptually straightforward, this pathway is prone to several side reactions that can complicate purification and reduce yields. This guide will dissect these potential pitfalls and provide robust solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common strategic questions that arise during the planning and execution of the synthesis.
Q1: What is the most reliable method for coupling the piperidine and azetidine rings?
A: Reductive amination is the industry-standard method for this transformation.[4] It involves the initial formation of an iminium ion intermediate between the secondary amine of the azetidine and the ketone of the piperidone, which is then reduced in situ to form the desired tertiary amine. This one-pot procedure is generally high-yielding and avoids the over-alkylation problems associated with direct alkylation using a leaving group.[5]
Q2: Which reducing agent is best suited for this reaction?
A: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the preferred reagent.[4] Its mild nature allows for the selective reduction of the iminium ion in the presence of the starting ketone, which is a significant advantage over harsher reagents like sodium borohydride (NaBH₄). Furthermore, it is effective under the slightly acidic conditions required for imine formation and avoids the use of cyanide, a toxic byproduct of sodium cyanoborohydride (NaBH₃CN).[5][6]
Q3: Is it necessary to protect the piperidine nitrogen before the reductive amination?
A: Absolutely. If an unprotected piperidin-3-one were used, the secondary amine of the piperidine could react with another molecule of piperidin-3-one, leading to undesired self-condensation products. Protecting the piperidine nitrogen, typically with a Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) group, ensures that the reaction proceeds exclusively between the piperidone carbonyl and the azetidine amine.
Q4: My starting material is tert-butyl (azetidin-3-yl)carbamate hydrochloride. Can I use it directly?
A: You can, but you must add one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. The reductive amination requires the azetidine nitrogen to be a free amine to act as a nucleophile.[6] Using the hydrochloride salt directly without neutralization will prevent the initial imine formation and halt the reaction.
Part 2: Troubleshooting Guide: Common Byproducts and Solutions
This guide is structured in a "Symptom-Cause-Solution" format to help you diagnose and resolve issues in your synthesis.
Issue 1: Low Conversion of Starting Materials
-
Symptom: TLC or LCMS analysis shows a significant amount of unreacted N-Boc-piperidin-3-one and/or tert-butyl (azetidin-3-yl)carbamate.
-
Probable Cause: Inefficient formation of the key iminium ion intermediate. This is an equilibrium-driven process that can be hindered by the presence of water or insufficiently acidic conditions.[6]
-
Proposed Solution & Protocol:
-
Ensure Anhydrous Conditions: Dry your solvent (typically 1,2-dichloroethane or dichloromethane) over molecular sieves prior to use.
-
Catalyze Imine Formation: Add a catalytic amount (0.1-0.2 equivalents) of glacial acetic acid to the mixture of the amine and ketone. Stir for 1-2 hours at room temperature before adding the reducing agent. This pre-incubation period pushes the equilibrium towards the iminium ion.[5]
-
Verify Amine Basicity: If using the hydrochloride salt of the azetidine, confirm that a full equivalent of a tertiary amine base has been added to liberate the free amine.
-
Issue 2: Significant Formation of N-Boc-3-hydroxypiperidine
-
Symptom: A major byproduct is detected with a molecular weight corresponding to the reduction of the starting ketone (N-Boc-piperidin-3-one).
-
Probable Cause: The reducing agent is reducing the ketone carbonyl faster than the iminium ion. This occurs if the reducing agent is too reactive (e.g., NaBH₄) or if the concentration of the iminium intermediate is too low.[6]
-
Proposed Solution & Protocol:
-
Use the Right Reagent: Employ sodium triacetoxyborohydride (NaBH(OAc)₃) as it is specifically designed for this chemoselective reduction.[4]
-
Control Reagent Addition: After the pre-incubation step described in Issue 1, add the NaBH(OAc)₃ portion-wise over 30-60 minutes. This maintains a low instantaneous concentration of the hydride, favoring the reduction of the more electrophilic iminium ion.
-
Monitor Temperature: Perform the reaction at room temperature or below (0-25 °C) to moderate the reactivity of the reducing agent.
-
Issue 3: Presence of a Boc-Deprotected Byproduct
-
Symptom: LCMS analysis reveals a byproduct with a mass 100 amu lower than the desired product, corresponding to the loss of the tert-butyl group.
-
Probable Cause: The reaction conditions are too acidic, causing cleavage of the acid-labile Boc protecting group.[][8] This can be exacerbated by an excessive amount of acetic acid catalyst or a prolonged reaction time.
-
Proposed Solution & Protocol:
-
Minimize Acid Catalyst: Reduce the amount of acetic acid to the minimum required for efficient reaction (start with 0.1 equivalents).
-
Monitor Reaction Progress: Track the reaction by TLC or LCMS and work it up as soon as the starting materials are consumed to avoid extended exposure to acidic conditions.
-
Alternative Acid Source: In sensitive cases, consider using a solid-supported acid catalyst that can be filtered off, or a milder Lewis acid.
-
Issue 4: Product is a Difficult-to-Separate Mixture of Diastereomers
-
Symptom: The final product appears as two very close spots on TLC or as two co-eluting peaks in normal-phase HPLC.
-
Probable Cause: The reduction of the iminium intermediate creates a new stereocenter at the C-3 position of the piperidine ring. Unless a stereoselective reduction method is used, the product will inherently be a mixture of diastereomers.[2]
-
Proposed Solution:
-
Chromatographic Separation: This is the most common approach. Utilize high-performance flash chromatography with a carefully optimized solvent system (e.g., a gradient of methanol in dichloromethane with a small amount of ammonium hydroxide to improve peak shape).
-
Diastereomeric Salt Resolution/Crystallization: If chromatography is not feasible, consider forming a salt with a chiral acid. The resulting diastereomeric salts may have different solubilities, allowing for separation by fractional crystallization.
-
Part 3: Data Summaries & Visual Workflows
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Analytical Signature (LCMS [M+H]⁺) |
| N-Boc-3-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | 202.1 |
| (1-(piperidin-3-yl)azetidin-3-yl)carbamate | C₉H₁₉N₃ | 169.27 | 170.2 |
| Diastereomeric Mixture | C₁₄H₂₇N₃O₂ | 269.38 | 270.2 (two peaks) |
| N-Boc-piperidin-3-one (Starting Material) | C₁₀H₁₇NO₃ | 199.25 | 200.1 |
Diagram 1: General Synthetic Workflow
This diagram illustrates the key stages of the synthesis, from starting materials to the final product.
Caption: Overall synthetic scheme for the target molecule.
Diagram 2: Key Reaction Pathways - Desired vs. Side Reaction
This diagram visualizes the competition between the desired reductive amination pathway and the undesired ketone reduction.
Caption: Competing reaction pathways during reductive amination.
References
-
CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
-
National Institutes of Health (NIH). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]
-
Wikipedia. Reductive amination. [Link]
-
PubChem. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
ResearchGate. A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
Sources
- 1. tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate | Benchchem [benchchem.com]
- 2. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Navigating the Synthesis and Reactivity of a Key Medicinal Chemistry Building Block: A Troubleshooting Guide for tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
Welcome to the technical support center for tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As a key intermediate in the development of therapeutic agents, including Janus kinase (JAK) inhibitors, understanding its reactivity and potential pitfalls is crucial for successful and efficient synthesis.[1] This document provides a comprehensive, question-and-answer-based troubleshooting guide, grounded in established chemical principles and practical laboratory experience.
Section 1: Understanding the Molecule - Structure and Reactivity
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate possesses three distinct nitrogen atoms, each with a unique reactivity profile that is critical to consider when planning synthetic transformations.
-
Piperidine Nitrogen: A secondary amine, this is generally the most nucleophilic and basic of the three nitrogens, making it the most likely site for alkylation and acylation under standard conditions.
-
Azetidine Nitrogen: Also a secondary amine, the azetidine nitrogen is part of a strained four-membered ring. While still nucleophilic, its reactivity can be influenced by the ring strain.
-
Carbamate Nitrogen: Protected by a tert-butoxycarbonyl (Boc) group, this nitrogen is significantly less nucleophilic and is generally unreactive under conditions that would modify the other two nitrogens. The Boc group is, however, labile to acidic conditions.[2]
The interplay of these three nitrogen centers dictates the regioselectivity of reactions and is a common source of troubleshooting challenges.
Caption: Key Nitrogen Centers in tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.
Section 2: Synthesis of the Core Moiety - FAQs and Troubleshooting
The synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate typically involves the coupling of a suitable piperidine precursor with a Boc-protected azetidine derivative.
Q1: I am getting low yields in the synthesis of the piperidinyl-azetidine core. What are the likely causes?
A1: Low yields in the synthesis of this core structure can often be attributed to several factors:
-
Incomplete Reaction: The nucleophilic substitution reaction between the piperidine and a leaving group on the azetidine (or vice versa) may be sluggish.
-
Troubleshooting:
-
Increase Temperature: Carefully increasing the reaction temperature can improve the reaction rate.
-
Optimize Solvent: Polar aprotic solvents like DMF or acetonitrile are often effective for this type of transformation.
-
Choice of Leaving Group: If your azetidine precursor has a poor leaving group (e.g., a chloride), consider converting it to a better leaving group (e.g., a tosylate or mesylate).
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of your desired product.
-
Troubleshooting:
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred over smaller amines like triethylamine to minimize side reactions.
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to undesired double addition or other side reactions.
-
-
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
A2: The presence of multiple nitrogen atoms of similar reactivity can lead to a mixture of products.
-
Protecting Group Strategy: If you are synthesizing this molecule from simpler precursors, ensure that you have an orthogonal protecting group strategy in place. For example, if you are reacting a piperidine with an azetidine, one of the secondary amines should be protected to prevent unwanted reactions.
Caption: General synthetic approach to the target molecule.
Section 3: Reactions of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate - A Troubleshooting Guide
The subsequent functionalization of the core molecule is where many challenges can arise. This section addresses common issues encountered during alkylation, acylation, and deprotection reactions.
N-Alkylation Reactions
Q3: I am trying to perform a mono-alkylation on the piperidine nitrogen, but I am getting a mixture of unreacted starting material, the desired product, and a di-alkylated byproduct. How can I improve the selectivity for mono-alkylation?
A3: This is a classic challenge in the alkylation of molecules with multiple reactive sites. The piperidine nitrogen is generally more nucleophilic than the azetidine nitrogen, but achieving perfect selectivity can be difficult.
-
Control of Stoichiometry:
-
Limiting Reagent: Use the alkylating agent as the limiting reagent (typically 1.0-1.1 equivalents). This will leave some unreacted starting material but will minimize over-alkylation.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the electrophile and favors mono-alkylation.
-
-
Reaction Conditions:
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the reaction at the more nucleophilic piperidine nitrogen.
-
Solvent Choice: The choice of solvent can influence the relative nucleophilicity of the two secondary amines. Experiment with different solvents (e.g., acetonitrile, DMF, THF) to find the optimal conditions.
-
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Stoichiometry | Alkylating agent as limiting reagent (1.0-1.1 eq.) | Minimizes over-alkylation. |
| Addition Rate | Slow addition of alkylating agent | Maintains low electrophile concentration. |
| Temperature | Lower temperature (e.g., 0 °C to RT) | Increases selectivity for the more nucleophilic site. |
| Base | Non-nucleophilic base (e.g., DIPEA, K₂CO₃) | Prevents side reactions and neutralizes acid byproduct. |
Q4: My alkylation reaction is not going to completion, even with an excess of the alkylating agent. What could be the problem?
A4: Incomplete alkylation can be due to several factors:
-
Deactivation of the Amine: The reaction may be generating an acid byproduct (e.g., HBr from an alkyl bromide) that protonates the starting amine, rendering it non-nucleophilic.
-
Solution: Add a non-nucleophilic base such as DIPEA or potassium carbonate to scavenge the acid as it is formed.
-
-
Poor Leaving Group: If you are using an alkyl halide with a poor leaving group (e.g., a chloride), the reaction may be slow.
-
Solution: Consider switching to an alkyl bromide or iodide, which are more reactive.
-
-
Steric Hindrance: If either your alkylating agent or the piperidine ring is sterically hindered, the reaction may be slow.
-
Solution: You may need to use more forcing conditions, such as higher temperatures or a more reactive alkylating agent.
-
N-Acylation Reactions
Q5: I am trying to acylate the piperidine nitrogen, but I am observing acylation on both the piperidine and azetidine nitrogens. How can I achieve selective acylation?
A5: Similar to alkylation, achieving regioselective acylation requires careful control of the reaction conditions.
-
Reagent Stoichiometry and Addition: Use the acylating agent (e.g., acid chloride or anhydride) as the limiting reagent and add it slowly to the reaction mixture at a low temperature (e.g., 0 °C).
-
Acylating Agent Reactivity: A less reactive acylating agent may provide better selectivity. For example, an acid anhydride may be more selective than the corresponding acid chloride.
-
In-situ Protection: In some cases, it may be possible to transiently protect the more reactive piperidine nitrogen, allowing for reaction at the azetidine nitrogen, followed by deprotection. However, a more common strategy is to leverage the inherent difference in nucleophilicity.
Boc Deprotection
Q6: I need to remove the Boc protecting group, but my molecule also contains other acid-sensitive functional groups. How can I selectively deprotect the carbamate?
A6: Selective deprotection of the Boc group in the presence of other acid-labile groups is a common challenge.[3][4]
-
Milder Acidic Conditions:
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): This is a standard method for Boc deprotection. You can often achieve selectivity by using a lower concentration of TFA and running the reaction at a lower temperature (e.g., 0 °C). Careful monitoring by TLC or LC-MS is essential to avoid deprotection of other sensitive groups.[5]
-
HCl in Dioxane or Diethyl Ether: Anhydrous HCl in an organic solvent is another common reagent. The concentration can be adjusted to control the rate of deprotection.
-
-
Alternative Deprotection Methods:
-
Thermal Deprotection: In some cases, heating the Boc-protected amine in a suitable solvent can lead to deprotection. This avoids the use of strong acids.[4]
-
Lewis Acids: Certain Lewis acids can catalyze the removal of a Boc group under milder conditions than strong Brønsted acids.
-
Caption: A general troubleshooting workflow for reaction optimization.
Section 4: Purification of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate and its Derivatives
The polar nature of this molecule and its derivatives can make purification challenging.
Q7: I am having difficulty purifying my product by silica gel chromatography. The compound is streaking badly on the column.
A7: The basic nature of the free amine groups can lead to strong interactions with the acidic silica gel, causing peak tailing and poor separation.
-
Additives to the Eluent:
-
Triethylamine or Ammonia: Adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or a solution of ammonia in methanol) to your eluent can neutralize the acidic sites on the silica gel and improve the peak shape.[1][6][7]
-
Ammonium Hydroxide: A gradient of dichloromethane and methanol with a small amount of ammonium hydroxide is often effective for purifying polar amines.
-
-
Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., on a C18 column) using a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or TFA, can be an effective purification strategy.[7][8]
-
Section 5: Experimental Protocols
General Procedure for N-Alkylation of the Piperidine Moiety
-
To a solution of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate (1.0 eq.) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF) at 0 °C, add the alkylating agent (1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography, using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol with 0.5% triethylamine).
General Procedure for Boc Deprotection
-
Dissolve the Boc-protected compound (1.0 eq.) in an appropriate solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C and add a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% v/v) dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the excess acid by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
References
- Agami, C., Couty, F., & Poursoulis, M. (2005).
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Journal of Organic Chemistry. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Retrieved from [Link]
-
Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
Reddit. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ResearchGate. (2017, September 3). How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group? Retrieved from [Link]
-
ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Retrieved from [Link]
-
RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
Sources
Technical Support Center: A Guide to the Stability and Handling of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
Welcome to the technical support center for tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this valuable building block. As a molecule incorporating both a piperidine and a strained azetidine ring, understanding its stability profile is crucial for successful and reproducible results. This document offers a structured, question-and-answer-based approach to address common challenges, backed by scientific principles and practical, field-proven advice.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the storage, handling, and general stability of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.
Q1: What are the ideal storage conditions for tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate to ensure long-term stability?
A1: To maintain the integrity of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, it should be stored in a cool, dry, and dark environment. Recommended storage is at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). This compound can be sensitive to air and moisture, so it is imperative to keep the container tightly sealed. For extended storage, consider aliquoting the compound to minimize repeated freeze-thaw cycles and exposure to atmospheric moisture upon opening.
Q2: I've noticed the appearance of new, unidentified peaks in the NMR spectrum of my sample after several weeks in storage. What could be the cause?
A2: The appearance of new peaks in the NMR spectrum of a stored sample often indicates degradation. The primary culprits are typically exposure to acidic contaminants, moisture, or elevated temperatures. The tert-butoxycarbonyl (Boc) protecting group is susceptible to acid-catalyzed hydrolysis, which would result in the formation of the corresponding free amine.[1] Additionally, the strained azetidine ring can be prone to ring-opening reactions, particularly in the presence of nucleophiles or under acidic conditions.[2][3][4]
Q3: Is tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate compatible with all common organic solvents?
A3: This compound exhibits good solubility in a range of common organic solvents such as dichloromethane (DCM), chloroform, methanol, and dimethylformamide (DMF). However, prolonged exposure to protic solvents, especially in the presence of trace acidic impurities, can facilitate the degradation of the Boc group. For reactions requiring extended heating, it is advisable to use anhydrous aprotic solvents to minimize potential degradation.
II. Troubleshooting Guide for Experimental Workflows
This section provides detailed troubleshooting for specific issues that may arise during the use of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate in chemical synthesis.
A. Boc Deprotection Reactions
Q4: I am attempting to deprotect the Boc group using standard acidic conditions (e.g., TFA in DCM), but I am observing multiple products and a low yield of the desired diamine. What is happening?
A4: While the Boc group is designed to be removed under acidic conditions, the presence of the strained azetidine ring in tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate introduces a potential for side reactions. The acidic environment can protonate the azetidine nitrogen, making the ring susceptible to nucleophilic attack.[3][4] In this case, an intramolecular reaction may occur where the piperidine nitrogen acts as a nucleophile, leading to ring-opening of the azetidine and the formation of undesired byproducts.
Visualizing the Degradation Pathway
The following diagram illustrates the two primary degradation pathways under acidic conditions: the desired Boc deprotection and the undesired intramolecular azetidine ring-opening.
Caption: Acid-catalyzed degradation pathways.
Protocol for Mitigating Side Reactions During Boc Deprotection:
To favor the desired Boc deprotection over azetidine ring-opening, it is crucial to carefully control the reaction conditions.
Table 1: Recommended vs. Harsh Deprotection Conditions
| Parameter | Recommended Conditions | Harsh Conditions to Avoid |
| Acid | 10-20% TFA in DCM | Concentrated or neat TFA |
| Temperature | 0°C to room temperature | Elevated temperatures (>25°C) |
| Reaction Time | Monitor closely by TLC/LC-MS (typically 1-4 hours) | Prolonged reaction times (>12 hours) |
| Work-up | Prompt quenching with a mild base (e.g., NaHCO₃ solution) | Delayed work-up |
Step-by-Step Protocol for Clean Boc Deprotection:
-
Dissolution: Dissolve tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add a pre-chilled solution of 10-20% TFA in DCM dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress every 30 minutes using TLC or LC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C).
B. Coupling Reactions (e.g., Amide Bond Formation)
Q5: I am trying to perform a coupling reaction with the piperidine nitrogen, but the reaction is sluggish and gives a low yield. What could be the issue?
A5: A common issue in coupling reactions with this substrate is steric hindrance around the piperidine nitrogen. Additionally, if the reaction conditions are not sufficiently basic, the piperidine nitrogen may be protonated, reducing its nucleophilicity.
Troubleshooting Workflow for Coupling Reactions:
Caption: Troubleshooting logic for coupling reactions.
Recommendations for Improving Coupling Efficiency:
-
Choice of Base: Employ a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) in slight excess (1.5-2.0 equivalents) to ensure the piperidine nitrogen remains deprotonated and nucleophilic.
-
Coupling Reagents: Utilize efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to activate the carboxylic acid partner.
-
Solvent: Anhydrous polar aprotic solvents like DMF or NMP are generally preferred for these types of coupling reactions.
-
Temperature: While most coupling reactions proceed well at room temperature, gentle heating (40-50°C) can sometimes improve the reaction rate, but should be monitored carefully for potential degradation.
III. Analytical Characterization
Q6: What are the key analytical techniques to assess the purity of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate and detect potential degradation products?
A6: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.
Table 2: Recommended Analytical Methods
| Technique | Purpose | Key Observations |
| ¹H NMR | Structural confirmation and detection of major impurities. | Look for the characteristic tert-butyl singlet (~1.4 ppm) and signals corresponding to the piperidine and azetidine rings. The appearance of new signals or disappearance of the Boc peak can indicate degradation. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Verify the presence of all expected carbon signals, including the carbonyl of the Boc group (~156 ppm) and the quaternary carbon of the tert-butyl group (~79 ppm). |
| LC-MS | High-sensitivity purity assessment and identification of degradation products. | A reversed-phase HPLC method can separate the parent compound from more polar degradation products (e.g., the deprotected amine). The mass spectrometer can help identify the molecular weights of impurities. |
| FT-IR | Functional group analysis. | Look for characteristic stretches for the N-H bond of the carbamate (~3350 cm⁻¹), C=O of the carbamate (~1690 cm⁻¹), and C-N bonds. |
IV. References
-
Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
-
National Center for Biotechnology Information. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
MDPI. A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. [Link]
-
ACS Publications. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
National Center for Biotechnology Information. tert-butyl N-[(3S)-piperidin-3-yl]carbamate. [Link]
Sources
Technical Support Center: Optimization of Boc Protection for Piperidinylazetidinyl Carbamate
Welcome to the technical support guide for the selective N-Boc protection of piperidinylazetidinyl carbamate derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals overcome common challenges associated with this specific transformation. The inherent difficulty in selectively protecting one nitrogen atom in the presence of another with differing steric and electronic properties necessitates careful optimization.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the Boc protection of piperidinylazetidinyl carbamates.
Q1: Why is selective mono-Boc protection of a piperidinylazetidinyl system challenging?
A: The primary challenge lies in the differential reactivity of the two secondary amine nitrogens—one on the piperidine ring and one on the azetidine ring. The piperidine nitrogen is generally more nucleophilic and less sterically hindered than the azetidine nitrogen. This inherent difference can lead to a mixture of products, including mono-protected isomers and a di-protected species, making chemoselectivity difficult to achieve.[1]
Q2: Which nitrogen is preferentially protected under standard conditions?
A: Under kinetically controlled conditions (e.g., room temperature, standard base), the more nucleophilic and sterically accessible piperidine nitrogen is typically protected faster. However, reaction conditions can be tuned to favor protection of the azetidine nitrogen.
Q3: What is the most common reagent for introducing the Boc group?
A: Di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), is the most widely used reagent.[2][3] It is favored for its convenience and the formation of clean byproducts (tert-butanol and CO₂).[4][5]
Q4: Can I use other Boc reagents?
A: Yes, other reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) or tert-butyl chloroformate (Boc-Cl) can be used. However, Boc-Cl is unstable, and Boc-ON can be complicated by strict temperature and pH control requirements. For most applications, (Boc)₂O offers the best balance of reactivity and ease of handling.[4][6]
Q5: What is the role of a base in this reaction?
A: While the reaction can proceed without a base, one is typically added to neutralize the acidic proton of the resulting carbamic acid intermediate, driving the reaction to completion.[4] Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), sodium bicarbonate, or 4-dimethylaminopyridine (DMAP).[2][7]
Troubleshooting Guide
This guide is structured in a problem-cause-solution format to address specific experimental issues.
Problem 1: Low Yield of Mono-Boc Product / Incomplete Reaction
Probable Causes:
-
Insufficient Reagent: The stoichiometry of (Boc)₂O is critical.
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting reactivity.[8]
-
Inadequate Base: The base may be too weak or used in insufficient quantity to effectively drive the reaction.
-
Low Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures.
Solutions:
-
Optimize Stoichiometry: Start with 1.0-1.2 equivalents of (Boc)₂O. Monitor the reaction by TLC or LC-MS. If starting material persists, a small additional charge of (Boc)₂O (0.1 eq) can be added.
-
Solvent Selection: Ensure complete dissolution of the starting material. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and methanol are common choices.[3][9] For poorly soluble starting materials, consider using a solvent mixture like water/methanol or adding a co-solvent.[10]
-
Base Selection: Use at least 1.5 equivalents of a non-nucleophilic base like TEA or DIPEA.[9]
-
Temperature Control: While the reaction is often run at room temperature, gentle heating to 40-55°C can improve conversion rates for less reactive substrates.[10]
Problem 2: Formation of Di-Boc Protected Side Product
Probable Causes:
-
Excess (Boc)₂O: Using a large excess of the protecting group reagent will inevitably lead to the formation of the di-protected species.
-
Use of DMAP as a Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that can significantly accelerate the reaction, often leading to over-reaction and di-protection, especially with primary amines.[11][12]
-
Prolonged Reaction Time: Allowing the reaction to stir for too long after the mono-protected product has formed can lead to a second protection event.
Solutions:
-
Control Stoichiometry: Carefully control the amount of (Boc)₂O, using no more than 1.2 equivalents for mono-protection.
-
Avoid or Limit DMAP: For selective mono-protection, avoid using catalytic DMAP. If catalysis is necessary, use it in very small amounts (1-5 mol%).
-
Reaction Monitoring: Actively monitor the reaction every 30-60 minutes. Once the starting material is consumed and the mono-Boc product is dominant, quench the reaction to prevent further reaction.
-
Flow Chemistry: For industrial applications, microreactor technology can offer precise control over stoichiometry and reaction time, maximizing the yield of the mono-protected product.
Problem 3: Poor Chemoselectivity (Mixture of Isomers)
Probable Causes:
-
Similar Reactivity of Amines: The electronic and steric differences between the piperidine and azetidine nitrogens may not be sufficient to achieve high selectivity under standard conditions.
-
Thermodynamic vs. Kinetic Control: Room temperature reactions favor kinetic control (protection of the more accessible piperidine). Higher temperatures might lead to scrambling or protection at the more hindered site.
Solutions:
-
Protonation Strategy: Exploit the basicity difference between the two amines. By adding one equivalent of a strong acid (like HCl or TFA), the more basic amine can be selectively protonated and "masked" as its ammonium salt.[13][14][15] The subsequent addition of base and (Boc)₂O will then favor protection of the remaining free amine.[16]
-
Temperature Screening: Perform the reaction at a range of temperatures (e.g., 0°C, RT, 40°C) to find the optimal point for selectivity.
-
Solvent Effects: The choice of solvent can influence selectivity. Apolar solvents may favor protection of the less hindered amine, while polar or protic solvents might alter the relative nucleophilicity of the two sites through hydrogen bonding.
Visualized Workflows and Protocols
Troubleshooting Flowchart
This diagram provides a logical decision tree for troubleshooting common issues.
Sources
- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 12. Sciencemadness Discussion Board - Boc protection of amines - Mono or Di? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 14. sciforum.net [sciforum.net]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
Technical Support Center: Scaling Up Tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate Production
This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling the synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate. As a key intermediate in pharmaceutical development, its efficient and pure production is paramount. This document moves beyond basic protocols to address the nuanced challenges encountered during scale-up, focusing on mechanistic reasoning and practical, field-tested solutions.
Section 1: Synthesis Overview and Core Challenges
The synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate typically involves the nucleophilic substitution reaction between a Boc-protected 3-aminoazetidine and a piperidine ring activated at the 3-position. The core of this process is the formation of a C-N bond between the azetidine nitrogen and the C3 of the piperidine ring.
The primary synthetic route involves two key intermediates:
-
tert-Butyl (azetidin-3-yl)carbamate: The nucleophilic azetidine component.
-
An N-protected 3-halopiperidine or 3-tosyloxypiperidine: The electrophilic piperidine component, where the nitrogen is protected to prevent self-alkylation.
The main challenges in scaling up this synthesis are:
-
Controlling Side Reactions: Preventing elimination reactions and ensuring regioselectivity.
-
Managing Ring Strain: The azetidine ring is susceptible to opening under harsh conditions[1].
-
Product Purification: Separating the desired product from structurally similar impurities and starting materials.
-
Process Safety and Efficiency: Ensuring thermal control and optimizing reaction kinetics for large-scale batches.
Below is a diagram illustrating the general synthetic workflow.
Caption: General two-step synthesis pathway.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control during scale-up?
The N-alkylation coupling reaction is the most critical step. Success at scale hinges on controlling the rate of addition of the electrophile to the solution of the azetidine nucleophile and base. This minimizes the formation of impurities from side reactions, such as the elimination of H-X from the piperidine ring, which can be competitive with the desired substitution.
Q2: Which impurities are most commonly observed?
The most common impurities include:
-
Unreacted starting materials.
-
The elimination byproduct, an N-protected tetrahydropyridine.
-
Products resulting from the ring-opening of the azetidine moiety, especially if the reaction temperature is not well-controlled.
-
Di-alkylation products if the piperidine nitrogen is not properly protected.
Q3: What are the recommended storage conditions for the final product?
The final product, containing two secondary amine groups, can be sensitive to air and moisture. It is also potentially hygroscopic[2]. For long-term stability, it is recommended to store the compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C)[2].
Q4: What analytical techniques are essential for quality control?
A combination of techniques is crucial for comprehensive characterization[2]:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the azetidine and piperidine rings.
-
Mass Spectrometry (HRMS): To verify the exact molecular weight and elemental composition.
-
FTIR Spectroscopy: To identify key functional groups, such as the N-H bonds and the carbamate C=O stretch (~1680–1720 cm⁻¹)[2].
-
HPLC/UPLC: To determine purity and quantify impurities.
Section 3: Troubleshooting Guide for Scale-Up Production
This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on chemical principles.
Issue 1: Low Yield in the N-Alkylation Coupling Step
Question: My coupling reaction yield dropped significantly when moving from a 10 g to a 1 kg scale. What are the likely causes and how can I fix it?
Answer: A drop in yield upon scale-up is a classic process chemistry problem, often rooted in mass and heat transfer limitations.
Causality & Explanation: On a small scale, reactions have a high surface-area-to-volume ratio, allowing for efficient heat dissipation and mixing. On a larger scale, this ratio decreases dramatically. Exothermic events can create localized "hot spots" where the temperature exceeds the optimal range, leading to side reactions and degradation. Inefficient mixing can lead to localized areas of high reagent concentration, also promoting side reactions.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yield.
Detailed Protocol for Optimized N-Alkylation (1 kg Scale):
-
Reactor Setup: Charge a 20 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a condenser with tert-Butyl (azetidin-3-yl)carbamate (e.g., 1.0 kg, 1.0 equiv) and a suitable base such as powdered potassium carbonate (K₂CO₃, 2.5 equiv).
-
Solvent Addition: Add an appropriate solvent like acetonitrile or DMF (8-10 L). Stir the resulting slurry at room temperature.
-
Controlled Electrophile Addition: Prepare a solution of the N-protected 3-halopiperidine (1.1 equiv) in the same solvent (2 L). Using a dosing pump, add this solution to the reactor slurry over 4-6 hours.
-
Temperature Monitoring: Maintain the internal reaction temperature between 40-50°C. The slow addition should help control any exotherm. Use the reactor jacket to gently heat or cool as needed.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC every 2 hours until the consumption of the limiting starting material is complete (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
Issue 2: Azetidine Ring Instability and Opening
Question: During my reaction or workup, I am observing impurities with a higher molecular weight and different fragmentation patterns in mass spectrometry, suggesting ring-opening. How can I prevent this?
Answer: The four-membered azetidine ring possesses significant ring strain, making it susceptible to nucleophilic attack and ring-opening, especially under acidic or harsh basic conditions or at elevated temperatures[1][3].
Mechanistic Insight: The nitrogen atom's lone pair in the azetidine ring can be protonated or the ring can be attacked by strong nucleophiles, leading to cleavage of a C-N bond. This is a known reactivity pattern for small, strained heterocycles[1].
Preventative Measures:
| Condition to Avoid | Recommended Practice | Rationale |
| Strong Acids | Use mild acids (e.g., citric acid, acetic acid) for any pH adjustments during workup. Avoid strong mineral acids like HCl or H₂SO₄. | Strong acids can protonate the azetidine nitrogen, activating the ring for nucleophilic attack by water or other species, leading to ring-opening. |
| High Temperatures (>80°C) | Maintain reaction temperatures below 60°C. Use vacuum distillation at lower temperatures for solvent removal. | Thermal stress can promote decomposition pathways, including ring cleavage. |
| Strong Nucleophiles/Bases | Use moderately strong, non-nucleophilic bases like K₂CO₃ or DIPEA. Avoid strong bases like NaH or LDA if possible. | While the azetidine nitrogen itself is the key nucleophile, residual strong bases can promote unwanted side reactions. |
Issue 3: Difficulty in Final Product Purification
Question: My final product is difficult to purify by column chromatography. It streaks on the column, and I get poor separation from a closely-eluting impurity. What are my options?
Answer: Purification challenges with amine-containing compounds are common due to their basicity and polarity. Streaking on silica gel is often caused by strong interactions between the amine lone pairs and the acidic silanol groups of the silica.
Solutions & Protocols:
-
Modified Column Chromatography:
-
Protocol: Deactivate the silica gel by preparing the slurry in a solvent system containing 1-2% of a volatile amine base, such as triethylamine (Et₃N) or ammonium hydroxide.
-
Example Solvent System: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (Et₃N) in a 90:9:1 ratio. The exact ratio will need to be optimized based on TLC.
-
Causality: The added base neutralizes the acidic sites on the silica gel, preventing strong, irreversible binding of your basic product and allowing for much sharper elution bands.
-
-
Crystallization or Salt Formation:
-
Protocol: If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane, isopropanol/water). If the product is an oil or does not crystallize easily, consider forming a crystalline salt.
-
Salt Formation: Dissolve the purified freebase in a solvent like isopropanol or ethyl acetate. Add a stoichiometric amount of an acid (e.g., HCl in ether, or a solution of citric acid) dropwise. The corresponding salt will often precipitate out in high purity. This is also an excellent method for long-term stable storage.
-
Section 4: References
-
Organic Chemistry Portal, Boc-Protected Amino Groups. [Link]
-
ACS Publications, Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. [Link]
-
ResearchGate, Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
-
RSC Publishing, Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
PubChem, tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. [Link]
-
RSC Publishing, Recent advances in synthetic facets of immensely reactive azetidines. [Link]
-
Organic Chemistry Portal, Azetidine synthesis. [Link]
-
ResearchGate, Procedure for N-alkylation of Piperidine?[Link]
Sources
Technical Support Center: Purification of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate?
A1: The impurity profile can vary based on the synthetic route, but common impurities often include:
-
Unreacted Starting Materials: Such as tert-Butyl azetidin-3-ylcarbamate and piperidine derivatives.[1][2]
-
Byproducts from Side Reactions: These can include products from over-alkylation or side reactions involving the protecting groups.
-
Reagent-Related Impurities: Residual catalysts (like triethylamine or N,N-diisopropylethylamine), and byproducts from reagents used in the reaction.[1][3]
-
Degradation Products: The tert-butoxycarbonyl (Boc) protecting group can be labile under acidic conditions, potentially leading to the corresponding unprotected amine.[3]
-
Residual Solvents: Solvents used in the synthesis and workup, such as dichloromethane or tetrahydrofuran, may be present.[1][3]
A thorough understanding of your specific synthetic pathway is crucial for anticipating and identifying potential impurities.[4][5]
Q2: What analytical techniques are recommended for assessing the purity of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate?
A2: A multi-technique approach is recommended for a comprehensive purity assessment:
| Analytical Technique | Purpose | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | The gold standard for quantifying purity and separating impurities.[6] | Use a reverse-phase C18 column. A mobile phase of acetonitrile and water with an additive like formic acid (for MS compatibility) or trifluoroacetic acid can improve peak shape for basic compounds like piperidines.[7][8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Essential for identifying unknown impurities by providing molecular weight information.[4] | Helps in the structural elucidation of byproducts and degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed structural information and can be used for quantitative analysis (qNMR) against a known standard. | Particularly useful for identifying and quantifying residual solvents and structurally similar impurities. |
| Gas Chromatography (GC) | Used specifically for the detection and quantification of residual volatile solvents.[6] | Important for meeting regulatory requirements for solvent residues in pharmaceutical intermediates. |
Developing robust analytical methods specific to your intermediate is a critical, strategic step that can prevent costly issues downstream in API manufacturing.[4]
Troubleshooting Guide
This section addresses specific experimental challenges you may face during the purification process.
Issue 1: My compound, which is expected to be a solid, is an oil or a thick gum after synthesis and initial workup.
This is a common issue with Boc-protected amines, which can be prone to existing as amorphous oils, especially if minor impurities are present.[9]
Root Cause Analysis and Solution Workflow:
Caption: Decision workflow for handling oily products.
Detailed Protocol: Trituration/Slurrying
-
Transfer the oily product to an Erlenmeyer flask.
-
Add a weak polar or non-polar solvent in which the desired compound is poorly soluble (e.g., n-hexane, diethyl ether).[10]
-
Stir the mixture vigorously at room temperature for a period of time (e.g., 2-4 hours).[10][11] This process encourages the oily product to solidify by washing away impurities that may be inhibiting crystallization.
-
If solidification occurs, filter the solid, wash with a small amount of the cold solvent, and dry under reduced pressure.[10][11]
Issue 2: During silica gel column chromatography, my compound is streaking or showing significant peak tailing on the TLC plate.
This is a classic problem when purifying basic compounds like piperidine derivatives on acidic silica gel.[12] The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and recovery.
Solutions:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Add 0.5-1% triethylamine to your solvent system (e.g., dichloromethane/methanol or hexanes/ethyl acetate).[1][12] The TEA will compete with your compound for the acidic sites on the silica gel, resulting in sharper peaks and improved elution.
-
Ammonia: For highly basic compounds, using a mobile phase saturated with ammonia (e.g., a 7N solution of ammonia in methanol mixed with dichloromethane) can be very effective.
-
-
Alternative Stationary Phases: If peak shape is still an issue, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for purifying basic compounds.
-
Deactivated Silica Gel: You can prepare this by washing the silica gel with a dilute solution of a base (like triethylamine in your eluent) before packing the column.
-
Experimental Protocol: Flash Column Chromatography of a Basic Piperidine Derivative [1]
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of your crude product in a solvent like dichloromethane.
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of dichloromethane and methanol).
-
Crucially, add 1% triethylamine to the eluent to mitigate peak tailing.[1] An ideal solvent system should give your target compound a retention factor (Rf) of approximately 0.3.[12]
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen low-polarity mobile phase (containing 1% TEA).
-
Wet pack the column with the slurry, ensuring a level and compact bed.
-
Equilibrate the column by passing several column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often leads to better resolution.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase. If necessary, gradually increase the polarity (e.g., by increasing the percentage of methanol) to elute your compound.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified product.
-
Issue 3: I'm having trouble crystallizing the final product to get a high-purity, solid material.
Recrystallization is a powerful technique for achieving high purity, but finding the right conditions can be challenging.[13]
Systematic Approach to Recrystallization:
| Step | Action | Rationale |
| 1. Solvent Screening | Test the solubility of a small amount of your compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, water) at room temperature and upon heating.[12][13] | An ideal solvent will dissolve the compound poorly at room temperature but completely at an elevated temperature.[12] |
| 2. Dissolution | In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.[12] | Using the minimum amount of solvent is key to maximizing recovery. |
| 3. Hot Filtration (if needed) | If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper.[12] | This removes insoluble impurities that would otherwise contaminate your crystals. |
| 4. Crystallization | Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization. | Slow cooling generally leads to larger, purer crystals. |
| 5. Isolation and Drying | Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum. | This removes residual soluble impurities and solvent. |
If direct crystallization is unsuccessful, consider forming a salt (e.g., hydrochloride or tartrate) which often has better crystalline properties than the free base. The salt can then be recrystallized and, if necessary, the free base can be regenerated.
References
-
Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities. (2026-01-20). Available from: [Link]
-
Patsnap. Crystallization method of Boc-amino acid. Available from: [Link]
-
Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024-09-04). Available from: [Link]
-
Intertek. Pharmaceutical Impurity Testing and Identification. Available from: [Link]
- Google Patents. Crystallization method of Boc-amino acid.
-
IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available from: [Link]
-
Pharmaffiliates. High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. (2025-10-13). Available from: [Link]
-
ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. (2025-01-14). Available from: [Link]
-
SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Available from: [Link]
-
ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. (2014-08-06). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate | Benchchem [benchchem.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 11. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ycdehongchem.com [ycdehongchem.com]
Technical Support Center: tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis or subsequent modification of this versatile building block. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common hurdles, particularly incomplete reactions.
Introduction to the Molecule
tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a bifunctional molecule featuring a piperidine ring and a Boc-protected 3-aminoazetidine moiety. Its structure offers multiple reaction sites, making it a valuable intermediate in medicinal chemistry.[1] The key reactive centers are the secondary amine of the piperidine ring and the acid-labile tert-butoxycarbonyl (Boc) protecting group.
This guide is structured into three common experimental scenarios where incomplete conversion is a frequent issue:
-
Incomplete Synthesis: Challenges in forming the C-N bond between the piperidine and azetidine rings.
-
Incomplete Boc-Deprotection: Difficulties in removing the Boc group to reveal the primary amine on the azetidine ring.
-
Incomplete Derivatization: Sluggish or stalled reactions at the piperidine nitrogen.
Caption: Key reactive sites on the target molecule.
Scenario 1: Incomplete Synthesis via Nucleophilic Substitution
The formation of the title compound typically involves a nucleophilic substitution reaction where the nitrogen of one ring attacks an electrophilic carbon on the other. A common route is the N-alkylation of tert-butyl azetidin-3-ylcarbamate with a piperidine ring activated with a good leaving group at the 3-position. Incomplete conversion is a frequent and frustrating issue.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction to form the product has stalled with significant starting material remaining. What are the most likely causes?
A: Stalled N-alkylation reactions are often due to a combination of factors. The most common culprits are:
-
Insufficient Reactivity: The leaving group on your electrophile may not be reactive enough (e.g., Cl is less reactive than Br or I).[2][3]
-
Acid Quenching: The reaction generates an acid byproduct (e.g., HBr, HCl) which protonates your amine nucleophile, rendering it non-nucleophilic and halting the reaction.[2]
-
Steric Hindrance: The bulky nature of the reactants can physically block the nucleophile from attacking the electrophilic center, slowing the reaction rate significantly.[2][4][5]
-
Poor Solubility: If either starting material is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.[6]
Troubleshooting Guide: Synthesis
This guide provides a systematic approach to diagnosing and solving incomplete N-alkylation reactions.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Conversion | Poor Leaving Group | Switch to a more reactive electrophile. The order of reactivity is typically I > Br > Cl > OTs. A better leaving group lowers the activation energy of the SN2 transition state.[2][3] |
| Reaction Stalls | Acid Byproduct Formation | Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to the reaction. This base will "scavenge" the acid byproduct, ensuring your nucleophile remains deprotonated and reactive.[2] |
| Sluggish Reaction | Steric Hindrance | Increase the reaction temperature to provide more energy to overcome the steric barrier. Alternatively, switch to a more polar, aprotic solvent like DMF or acetonitrile, which can accelerate SN2 reactions.[2][7] |
| Low Yield / Side Products | Competing Elimination (E2) | An E2 elimination reaction can compete with the desired SN2 substitution, especially with hindered substrates or strong bases. Use a milder, non-nucleophilic base (e.g., NaHCO₃) and avoid excessive heat.[7] |
| Heterogeneous Mixture | Poor Solubility of Reagents | Ensure both starting materials are fully soluble in the chosen solvent. If necessary, switch to a solvent like DMF or DMSO that offers better solubility for polar, amine-containing compounds.[6] |
Scenario 2: Incomplete Boc-Deprotection
The removal of the Boc protecting group is a critical step to unmask the azetidine amine for further functionalization. This acid-catalyzed hydrolysis can be deceptively tricky, often failing to proceed to completion.
Frequently Asked Questions (FAQs)
Q1: I'm seeing both my starting material and the desired deprotected product on my TLC plate, even after several hours. Why is the deprotection incomplete?
A: This is a classic issue in Boc deprotection. The primary reasons include:
-
Insufficient Acid Strength/Concentration: The Boc group is cleaved by acid, and if the acid is too weak, too dilute, or has degraded, the reaction will be slow or incomplete.[8][9] Water contamination in the acid or solvent is a common cause of reduced acid strength.[8]
-
Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic and can absorb water from the atmosphere, reducing its effectiveness. Similarly, solutions of HCl in dioxane can degrade over time.[8] Always use fresh, high-quality reagents.
-
Sub-optimal Conditions: Many deprotections are fast at room temperature, but sterically hindered or electronically deactivated substrates may require longer reaction times or gentle heating to achieve full conversion.[8][9]
Q2: My deprotection seems to work, but I'm getting a smear on my TLC or unexpected side products. What's happening?
A: This is likely caused by the reactive tert-butyl cation that is generated during the deprotection.[10][11] This highly electrophilic intermediate can alkylate other nucleophilic sites on your molecule, such as electron-rich aromatic rings or other amines, leading to undesired byproducts.[11][12]
Troubleshooting Workflow: Boc-Deprotection
Caption: A logical workflow for troubleshooting incomplete Boc-deprotection.
Protocol 1: Standard Boc-Deprotection with TFA
-
Preparation: Dissolve the Boc-protected compound (1 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10-20 eq., often as a 20-50% solution in DCM) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC every 1-2 hours.[8]
-
Monitoring: On a TLC plate, spot the starting material, the reaction mixture, and a co-spot. Elute with an appropriate solvent system (e.g., 10% MeOH in DCM). Visualize under UV if applicable, then stain with ninhydrin. The deprotected amine product will appear as a new, lower Rf spot that turns purple or yellow.[8]
-
Work-up (TFA Salt): Once complete, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine trifluoroacetate salt is often pure enough for the next step.[8]
-
Work-up (Free Amine): To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[8]
The Role of Scavengers in Preventing Side Reactions
The tert-butyl cation is a problematic byproduct. Scavengers are nucleophilic compounds added to the reaction mixture to trap this cation before it can react with your molecule of interest.[10][12]
Caption: Scavengers trap the reactive tert-butyl cation to prevent side product formation.
Scenario 3: Incomplete N-Alkylation of the Piperidine Moiety
Once you have successfully synthesized the title compound, the next step is often to functionalize the secondary amine on the piperidine ring. This N-alkylation can be sluggish due to the steric bulk of the substituent at the C3 position.
Frequently Asked Questions (FAQs)
Q1: My reaction to add an alkyl group to the piperidine nitrogen is extremely slow. Why?
A: The piperidine nitrogen's nucleophilicity is sterically hindered by the bulky azetidine group at the adjacent carbon.[2][4] This makes it difficult for the nitrogen's lone pair to attack an electrophile. Other common issues are identical to those in Scenario 1: poor leaving groups on the alkylating agent and acid byproduct formation.[2]
Q2: I'm trying to perform the N-alkylation but am getting a new, very polar spot on my TLC that I suspect is a quaternary ammonium salt. How do I prevent this?
A: This indicates over-alkylation. The product of the first alkylation (a tertiary amine) can be more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary salt.[6] This is especially common with highly reactive alkylating agents like methyl iodide.[6]
Troubleshooting Guide: Piperidine N-Alkylation
| Problem | Potential Cause | Recommended Solution & Rationale |
| Very Slow Reaction | Steric Hindrance | Force the reaction by increasing the temperature (e.g., 80-100 °C in DMF) or using a more reactive alkylating agent (alkyl iodide).[2][4] Reductive amination is an excellent, often milder, alternative.[6] |
| Reaction Stalls | Acid Byproduct | As in Scenario 1, add a non-nucleophilic base (K₂CO₃, DIPEA) to maintain a supply of the reactive, deprotonated nucleophile.[2] |
| Over-alkylation | High Reactivity / Stoichiometry | Control the stoichiometry carefully; use no more than 1.0-1.1 equivalents of the alkylating agent. For very reactive agents, use a syringe pump to add it slowly to the reaction mixture. This keeps the concentration of the alkylating agent low, favoring mono-alkylation.[6][13] |
Protocol 2: Reductive Amination (Alternative to Direct Alkylation)
Reductive amination is a robust method that avoids the issue of over-alkylation.[6]
-
Imine Formation: Dissolve the title compound (1 eq.) and an aldehyde or ketone (1-1.2 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol. Add acetic acid (1-2 eq.) to catalyze iminium ion formation.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.[6] This reagent is selective for the iminium ion over the carbonyl starting material.
-
Reaction: Stir at room temperature and monitor by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., DCM), dry the organic layer, and concentrate. Purify by column chromatography as needed.
References
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine?. Available at: [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available at: [Link]
-
Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Available at: [Link]
Sources
- 1. tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Navigating the Reactivity of a Bifunctional Scaffold: A Technical Guide to tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
Welcome to the technical support center for tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. The unique juxtaposition of a strained azetidine ring and a nucleophilic piperidine moiety, alongside a Boc-protected amine, presents a landscape of synthetic opportunities and potential challenges. This document provides in-depth, troubleshooting-focused guidance to help you navigate the nuanced reactivity of this compound and mitigate common side reactions.
Understanding the Core Reactivity: A Tale of Two Rings and a Protecting Group
The chemical behavior of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is governed by the interplay of its three key functional groups:
-
The Azetidine Ring: This four-membered heterocycle is characterized by significant ring strain (approximately 25.4 kcal/mol), making it susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions or in the presence of strong electrophiles.[1] While more stable than its aziridine counterpart, this inherent strain is a primary driver of potential side reactions.[1]
-
The Piperidine Nitrogen: As a secondary amine within a saturated six-membered ring, this nitrogen is a potent nucleophile and a relatively strong base. It is the most likely site for reactions such as alkylation, acylation, and arylation under neutral or basic conditions.
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a common and generally robust protecting group for the exocyclic amine on the azetidine ring. It is stable to a wide range of nucleophilic and basic conditions but is readily cleaved by strong acids.[2]
This guide will address the most common experimental challenges in a question-and-answer format, providing both the "why" behind the problem and the "how" to solve it.
Troubleshooting Guide & FAQs
Category 1: Chemoselectivity Issues in N-Alkylation and N-Acylation
Question 1: I am trying to perform an N-alkylation on the piperidine nitrogen, but I am observing low yields and a complex mixture of products. What is going wrong?
Answer:
This is a classic chemoselectivity challenge with this molecule. The likely culprits are:
-
Competition from the Azetidine Nitrogen: While the piperidine nitrogen is generally more nucleophilic than the azetidine nitrogen due to lower ring strain and greater steric accessibility, the azetidine nitrogen can still compete for the electrophile, leading to a mixture of N-alkylated products.
-
Ring-Opening of the Azetidine: If your alkylating agent is particularly reactive (e.g., a strong electrophile like an allyl or benzyl halide) or if the reaction conditions are even slightly acidic, you can trigger the opening of the strained azetidine ring. This will result in a γ-amino alcohol or a rearranged product, further complicating your reaction mixture.
-
Over-alkylation of the Piperidine: If you are using a strong base and an excess of the alkylating agent, you risk di-alkylation of the piperidine nitrogen, leading to the formation of a quaternary ammonium salt.
Troubleshooting Steps:
-
Optimize your base: Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or potassium carbonate. These bases are sufficient to scavenge any acid generated during the reaction without promoting unwanted side reactions. Avoid strong bases like sodium hydride unless absolutely necessary and with careful control of stoichiometry.
-
Control your stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent to ensure complete consumption of the starting material without promoting over-alkylation.
-
Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to favor the more kinetically favorable reaction at the more nucleophilic piperidine nitrogen.
-
Choose your solvent wisely: Aprotic polar solvents like acetonitrile or DMF are generally good choices.
Visualizing the Competing Pathways:
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate: A Comparative HPLC Approach
For professionals in drug development, the purity of a pharmaceutical intermediate is not merely a number on a certificate of analysis; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. The compound tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, a versatile building block featuring both piperidine and azetidine moieties, is a prime example where stringent purity control is non-negotiable. Its structural complexity and potential for process-related and stereoisomeric impurities necessitate a robust, multi-faceted analytical strategy.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) based methods for the comprehensive purity assessment of this critical intermediate. We will move beyond rote protocols to explore the causality behind methodological choices, offering a framework for developing and implementing self-validating analytical systems in line with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) Q3A/B guidelines.
The Analyte: Structural Considerations and Potential Impurities
Understanding the analyte's structure is the first step in developing a specific and stable analytical method.
Caption: Chemical structure and key features of the target analyte.
The presence of two basic nitrogen atoms (in the piperidine and azetidine rings) and the acid-labile tert-butyloxycarbonyl (Boc) protecting group are the primary drivers of its chromatographic behavior and potential degradation pathways. Impurities can arise from several sources:
-
Process-Related Impurities: Unreacted starting materials (e.g., tert-butyl N-(azetidin-3-yl)carbamate[1], 3-substituted piperidine), reagents, and by-products from side reactions.
-
Degradation Products: Hydrolysis of the Boc group under acidic conditions to yield the free amine is a common degradation pathway.
-
Stereoisomers: The molecule contains a chiral center at the 3-position of the piperidine ring. The presence of the undesired enantiomer is a critical purity attribute that must be controlled.
The Workhorse Method: Reversed-Phase HPLC (RP-HPLC) with UV Detection
For routine purity testing and quality control, RP-HPLC is the gold standard in the pharmaceutical industry due to its robustness, reproducibility, and versatility.[2]
The "Why": Rationale Behind Method Development
The goal is to achieve a separation where the main peak is sharp and well-resolved from all potential impurities.
-
Column Selection: A C18 (octadecylsilane) column is the logical starting point. The non-polar stationary phase provides effective hydrophobic interaction with the alkyl backbone and tert-butyl group of the analyte, ensuring adequate retention.
-
Mobile Phase Strategy: The basic nature of the analyte necessitates pH control. An acidic mobile phase (e.g., using 0.1% formic or phosphoric acid) protonates the nitrogen atoms. This single, consistent ionic state prevents peak tailing and broadening, which can occur if the analyte exists in both neutral and protonated forms during chromatography. Acetonitrile is typically chosen as the organic modifier due to its low viscosity and UV transparency.
-
Detection: The analyte lacks a strong UV chromophore. Therefore, detection at a low wavelength, typically between 200-215 nm, is required to capture the amide bond absorbance. This approach, while effective, can be less selective as many process impurities may also absorb in this region.
The "How": A Validated Experimental Protocol
This protocol serves as a robust starting point for the purity analysis.
Caption: Standard workflow for RP-HPLC purity analysis.
Step-by-Step Methodology:
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.[3][4]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample solution at a concentration of approximately 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 15.0 95 18.0 95 18.1 5 | 22.0 | 5 |
Trustworthiness through System Suitability: Before sample analysis, the system's performance must be verified.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor | ≤ 2.0 | Ensures peak symmetry, crucial for accurate integration. |
| Resolution (Rs) | > 2.0 (between main peak and closest impurity) | Guarantees that adjacent peaks are baseline separated for proper quantification. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision and reproducibility of the injection and detection system. |
Advanced & Complementary Techniques
While RP-HPLC is excellent for routine QC, it cannot answer every question. For impurity identification and stereochemical analysis, more advanced techniques are required.
UPLC-MS: For Speed and Structural Elucidation
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers significant advantages for in-depth impurity profiling, especially during process development.[6]
The "Why":
-
Higher Resolution & Speed: UPLC systems use columns with smaller particles (<2 µm), providing sharper peaks and much faster analysis times compared to traditional HPLC.
-
Peak Identification: The mass spectrometer acts as a highly specific detector, providing the mass-to-charge ratio (m/z) of the parent molecule and its impurities. This mass information is invaluable for proposing chemical structures for unknown peaks, a task impossible with UV detection alone.[6][7]
The "How": UPLC-MS Protocol Outline:
-
Instrumentation: UPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Formic acid is volatile and MS-compatible).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A rapid 3-5 minute gradient is typically sufficient.
-
MS Detection: ESI in positive ion mode. Scan range m/z 100-500.
Chiral HPLC: For Enantiomeric Purity
Controlling the stereochemistry is a critical aspect of drug development.[8] Chiral HPLC is the definitive technique for separating and quantifying the enantiomers of the analyte.
The "Why":
-
Pharmacological Relevance: Different enantiomers can exhibit vastly different biological activities and toxicities. Regulatory agencies require strict control over enantiomeric purity.
-
Mechanism: Chiral Stationary Phases (CSPs) create a chiral environment inside the column. The two enantiomers interact differently with the CSP, causing one to be retained longer than the other, thus achieving separation.[9] Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly effective for a wide range of compounds, including those with piperidine rings.[9][10]
The "How": Chiral HPLC Protocol Outline:
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Chiralpak IA or similar immobilized polysaccharide-based column.
-
Mobile Phase: Typically a non-polar mobile phase like Hexane/Isopropanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes.
-
Mode: Isocratic (constant mobile phase composition).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
Comparative Performance Overview
The choice of method depends on the analytical objective.
Caption: Decision tree for selecting the appropriate analytical method.
Summary of Key Performance Indicators:
| Feature | RP-HPLC-UV | UPLC-MS | Chiral HPLC |
| Primary Use | Routine QC, Purity/Impurity Quantification | Impurity Identification, High-Throughput Screening | Enantiomeric Purity, Stereoisomer Separation |
| Resolution | Good | Excellent | Specific for Enantiomers |
| Analysis Time | ~20-30 min | < 5 min | Variable (~15-40 min) |
| Information Yield | Retention Time, % Area Purity | Retention Time, % Area Purity, Mass-to-Charge Ratio (m/z) | Retention Times of Enantiomers, Enantiomeric Excess (% ee) |
| Sensitivity | Moderate (ng range) | High (pg range) | Moderate (ng range) |
| Complexity | Low | High | Moderate |
Hypothetical Batch Analysis Data:
| Analytical Method | Result | Interpretation |
| RP-HPLC-UV | Purity: 99.6%Impurity A (RRT 0.85): 0.12%Impurity B (RRT 1.15): 0.08% | The batch meets a typical purity specification of >99.5%. Two minor impurities are detected and quantified. |
| UPLC-MS | Impurity A: m/z confirmed as de-Boc analogueImpurity B: m/z = [value] | The identity of Impurity A is confirmed. The mass of Impurity B provides a starting point for its structural elucidation. |
| Chiral HPLC | Enantiomeric Excess (ee): >99.9% | The batch is essentially free of the undesired enantiomer, meeting stereochemical purity requirements. |
Conclusion
Ensuring the purity of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate requires a well-reasoned, multi-pronged analytical strategy. While RP-HPLC with UV detection serves as a robust and reliable tool for routine quality control, it represents only one piece of the puzzle. A comprehensive understanding of a sample's purity profile can only be achieved by integrating advanced techniques like UPLC-MS for the definitive identification of unknown impurities and chiral HPLC for the critical control of stereoisomeric purity. This integrated approach not only satisfies regulatory scrutiny but also embodies the principles of quality by design, ensuring that the intermediates used in drug manufacturing are of the highest possible standard.
References
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]
-
ACS Publications. An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. [Link]
-
Supporting Information. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973).[Link]
-
ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. [Link]
-
ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]
-
ACS Publications. Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. [Link]
-
IJRAR. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
-
American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development.[Link]
-
PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.[Link]
-
PharmaCMC. Analytical Method Development for Intermediate Purity & Impurities.[Link]
-
Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery.[Link]
-
R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.[Link]
-
Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.[Link]
-
PubMed Central. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists.[Link]
- Google Patents.
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.[Link]
-
ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.[Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.[Link]
-
ResearchGate. Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.[Link]
-
Intertek. Pharmaceutical Impurity Testing and Identification.[Link]
-
PubMed Central. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.[Link]
-
LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.[Link]
-
PubChem. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride.[Link]
Sources
- 1. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 10. researchgate.net [researchgate.net]
A Guide to the Structural Confirmation of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate: A Comparative and Methodological Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive framework for the synthesis, structural confirmation, and comparative analysis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate. As a molecule of interest in medicinal chemistry due to its combination of a constrained azetidine ring and a flexible piperidine moiety, precise structural verification is paramount. This document moves beyond a standard protocol, offering a detailed rationale for the proposed experimental workflows and a comparative assessment against a structurally related, commercially available alternative.
Introduction and Structural Elucidation
Therefore, this guide will focus on two primary objectives:
-
To propose a robust and logical workflow for the synthesis and unambiguous structural confirmation of the target molecule.
-
To provide a detailed comparison with its structural isomer, tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate, a compound with a different piperidine linkage point and greater commercial availability.
This comparative approach allows researchers to make informed decisions regarding synthetic targets and to understand the subtle yet significant differences that arise from positional isomerism.
Comparative Overview of Structural Isomers
The primary distinction between the target molecule and its common alternative lies in the point of attachment and the linker between the azetidine and piperidine rings. These differences are expected to manifest in their physicochemical properties, conformational flexibility, and ultimately, their biological activity.
| Feature | Target Molecule (Proposed) | Alternative Isomer |
| IUPAC Name | tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate | tert-Butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate[1] |
| Structure | Azetidine N directly linked to Piperidine C3 | Azetidine N linked to Piperidine C4 via a methylene bridge |
| Molecular Formula | C₁₃H₂₅N₃O₂ | C₁₄H₂₇N₃O₂[1] |
| Molecular Weight | 255.36 g/mol | 269.38 g/mol [1] |
| Key Precursors | 3-Oxopiperidine derivative, tert-Butyl azetidin-3-ylcarbamate | Piperidine-4-carbaldehyde, tert-Butyl azetidin-3-ylcarbamate |
| Flexibility | More rigid connection between rings | Higher flexibility due to methylene linker |
Proposed Synthesis and Confirmation Workflow
To address the absence of the target molecule, a logical synthetic and analytical workflow is proposed. This workflow is designed to be self-validating at each critical step.
Proposed Synthesis: Reductive Amination
The most direct and widely applicable method for synthesizing the target molecule is a reductive amination reaction. This well-established transformation involves the reaction of a ketone with a primary or secondary amine to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding amine.
The proposed synthesis would involve reacting tert-butyl azetidin-3-ylcarbamate (the amine component) with a suitable N-protected piperidin-3-one (the ketone component), followed by reduction. An acid catalyst is typically used to facilitate imine formation, and a mild reducing agent like sodium triacetoxyborohydride is employed to reduce the imine without affecting other functional groups. A final deprotection step would be required if an N-protecting group on the piperidine ring is used.
Structural Confirmation Workflow
Confirmation of the final product's structure requires a multi-pronged analytical approach to ensure identity, purity, and isomeric correctness.
Detailed Experimental Protocols & Predictive Data
Protocol: 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for the unambiguous determination of the molecule's constitution and the specific connection between the rings.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. This will confirm the presence of all expected proton environments and their integrations.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms.
-
2D NMR (COSY & HSQC):
-
A COSY (Correlation Spectroscopy) experiment will reveal proton-proton coupling networks within the piperidine and azetidine rings, confirming the integrity of each ring system.
-
An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton signal to its directly attached carbon, allowing for definitive assignment of the ¹³C spectrum.
-
Predictive Analysis for Target Molecule:
-
¹H NMR:
-
tert-Butyl group: A sharp singlet integrating to 9 protons, expected around 1.45 ppm.
-
Azetidine ring protons: A complex multiplet pattern between 3.0 and 4.0 ppm.
-
Piperidine ring protons: A series of broad multiplets from approximately 1.5 to 3.5 ppm. The proton at the C3 position (the point of attachment) will be a key diagnostic signal.
-
NH protons: A broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
-
¹³C NMR:
-
tert-Butyl group: Two signals around 28 ppm (methyls) and 80 ppm (quaternary carbon).
-
Azetidine ring carbons: Signals expected in the 40-60 ppm range.
-
Piperidine ring carbons: Signals expected between 25-60 ppm. The C3 carbon will be significantly shifted downfield due to the direct attachment of the nitrogen atom.
-
Protocol: High-Resolution Mass Spectrometry (HRMS)
HRMS provides an exact mass measurement, which is crucial for confirming the elemental composition of the synthesized molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote ionization.
-
Analysis: Infuse the sample into an ESI-TOF or Esi-Orbitrap mass spectrometer.
-
Data Interpretation: Identify the protonated molecular ion [M+H]⁺. The measured mass should be within 5 ppm of the calculated theoretical mass for C₁₃H₂₆N₃O₂⁺ (Calculated: 256.2025).
Predictive Fragmentation Analysis: Under tandem MS/MS conditions, fragmentation of the [M+H]⁺ ion is expected. Key fragmentation pathways for piperidine derivatives often involve alpha-cleavage adjacent to the nitrogen atom.[2] We would predict characteristic losses corresponding to:
-
Loss of the tert-butyl group (57 Da).
-
Cleavage of the azetidine or piperidine ring, leading to stable iminium ion fragments.
Data Comparison: Target Molecule vs. Alternative Isomer
The following table summarizes the expected analytical data for the proposed target molecule against the known data for its alternative isomer. This side-by-side comparison highlights the key differences that an analyst should look for to confirm the correct structure.
| Analytical Data | Target: (1-(piperidin-3-yl)azetidin-3-yl)carbamate | Alternative: N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate |
| [M+H]⁺ (HRMS) | Calculated: 256.2025 | Calculated: 270.2181 |
| Key ¹H NMR Signal | A methine proton on the piperidine ring (C3-H) directly coupled to adjacent CH₂ groups. | A doublet for the methylene bridge protons (-CH₂-) between the two rings. |
| Key ¹³C NMR Signal | A downfield-shifted methine carbon (C3) on the piperidine ring. | A methylene bridge carbon signal (~50-60 ppm) and a quaternary piperidine carbon (C4). |
| MS/MS Fragments | Fragments arising from direct cleavage of the N-C bond between the rings. | Fragments showing the loss of the entire piperidin-4-ylmethyl group. |
Conclusion
While tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is not a catalogued compound, this guide establishes a clear and scientifically rigorous path to its synthesis and structural validation. By employing standard organic synthesis techniques like reductive amination and confirming the outcome with a suite of modern analytical methods—most notably multi-dimensional NMR and HRMS—researchers can confidently prepare and characterize this novel molecule. The comparative data provided against its more common C4-substituted isomer serves as a critical reference point, ensuring that the correct positional isomer is identified and utilized in subsequent research and development activities. This methodological guide provides the necessary framework for drug development professionals to expand their chemical library with this unique and potentially valuable molecular scaffold.
References
Sources
A Comparative Guide to the Synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
Abstract
Tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents due to its unique three-dimensional structure combining a piperidine and an azetidine scaffold. The presence of a versatile Boc-protected amine allows for subsequent functionalization, making it a key intermediate in drug discovery programs. This guide provides a detailed comparison of the two primary synthetic strategies for this compound: Reductive Amination and Nucleophilic Substitution. We will delve into the mechanistic rationale, provide step-by-step experimental protocols, and present comparative data to guide researchers in selecting the optimal route based on factors such as starting material availability, scalability, and stereochemical control.
Introduction: Strategic Importance of the Target Scaffold
The conjunction of a piperidine ring, a common motif in many marketed drugs, with a strained azetidine ring offers a unique conformational rigidity and vectoral projection of substituents in chemical space. The title compound, tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, serves as a bifunctional scaffold. The secondary amine on the piperidine ring and the Boc-protected primary amine on the azetidine ring can be selectively deprotected and functionalized, enabling the exploration of diverse chemical matter. The choice of synthetic route is therefore a critical decision, impacting yield, purity, cost, and the ability to introduce specific stereochemistry.
Comparative Analysis of Synthetic Strategies
The core challenge in synthesizing this molecule lies in the formation of the C-N bond between the azetidine nitrogen and the C3 position of the piperidine ring. We will compare the two most prevalent and logical approaches to achieve this transformation.
Strategy A: Reductive Amination
This strategy is a cornerstone of amine synthesis, involving the reaction of an amine with a ketone or aldehyde to form an iminium ion intermediate, which is then reduced in situ to the target amine. It is often favored for its operational simplicity and the use of readily available starting materials.
Mechanistic Rationale: The reaction proceeds via the nucleophilic attack of the secondary amine of tert-butyl azetidin-3-ylcarbamate on the carbonyl of an N-protected 3-piperidone. This is typically catalyzed by a weak acid to facilitate dehydration to the corresponding iminium cation. A mild and selective reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion. NaBH(OAc)₃ is preferred over other hydrides like NaBH₄ or NaCNBH₃ because it is less basic, tolerant of mild acids, and does not reduce the starting ketone at an appreciable rate, thus minimizing side reactions.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of tert-butyl azetidin-3-ylcarbamate (1.0 eq) and N-Boc-3-piperidone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M), add glacial acetic acid (1.2 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes, maintaining the temperature below 30 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification (Protected Intermediate): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl (1-(1-(tert-butoxycarbonyl)piperidin-3-yl)azetidin-3-yl)carbamate.
-
Deprotection: Dissolve the purified intermediate in DCM (0.1 M). Add trifluoroacetic acid (TFA) (10 eq) or a 4 M solution of HCl in 1,4-dioxane (10 eq) dropwise at 0 °C.
-
Final Isolation: Stir the mixture at room temperature for 2-4 hours. Concentrate the solvent under reduced pressure. Triturate the residue with diethyl ether to precipitate the product, typically as a salt (e.g., TFA or HCl salt). The free base can be obtained by neutralizing with a base and extracting into an organic solvent.
Diagram: Reductive Amination Workflow
Caption: Workflow for the Reductive Amination strategy.
Strategy B: Nucleophilic Substitution (SN2 Alkylation)
This classical approach involves the formation of the C-N bond by the attack of the azetidine nitrogen nucleophile on an electrophilic piperidine carbon. This requires activating the C3 position of the piperidine ring with a good leaving group.
Mechanistic Rationale: The synthesis begins with a readily available precursor, N-Boc-3-hydroxypiperidine. The hydroxyl group is converted into a better leaving group, typically a mesylate (-OMs) or tosylate (-OTs), by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
The resulting electrophile is then subjected to an Sₙ2 reaction with tert-butyl azetidin-3-ylcarbamate. The secondary amine of the azetidine acts as the nucleophile. The reaction is typically run in a polar aprotic solvent like DMF or acetonitrile, often with heating, and in the presence of a base (e.g., K₂CO₃ or DIPEA) to neutralize the generated acid (MsOH or TsOH) and maintain the nucleophilicity of the azetidine. A key advantage of this route is its potential for stereocontrol; if a single enantiomer of the starting alcohol is used, the Sₙ2 reaction proceeds with a predictable inversion of stereochemistry.
Experimental Protocol: Nucleophilic Substitution
-
Activation of Alcohol (Mesylation): Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C. Add triethylamine (1.5 eq). Add methanesulfonyl chloride (1.2 eq) dropwise, keeping the temperature below 5 °C. Stir at 0 °C for 1-2 hours.
-
Mesylate Isolation: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash sequentially with cold 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure without heating to yield the crude mesylate, which is often used directly in the next step.
-
Substitution Reaction: Dissolve the crude mesylate and tert-butyl azetidin-3-ylcarbamate (1.0 eq) in anhydrous DMF or acetonitrile (0.2 M). Add a base such as potassium carbonate (K₂CO₃) (2.0 eq) or DIPEA (2.0 eq).
-
Reaction Monitoring: Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification (Protected Intermediate): Cool the reaction to room temperature, dilute with water, and extract multiple times with ethyl acetate. Combine the organic layers, wash thoroughly with brine to remove DMF, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to obtain the same protected intermediate as in Strategy A.
-
Deprotection & Final Isolation: Follow steps 6 and 7 from the Reductive Amination protocol.
Diagram: Nucleophilic Substitution Workflow
Caption: Workflow for the Nucleophilic Substitution strategy.
Head-to-Head Performance Comparison
| Feature | Strategy A: Reductive Amination | Strategy B: Nucleophilic Substitution (SN2) |
| Overall Step Count | 2 steps (Coupling, Deprotection) | 3 steps (Activation, Coupling, Deprotection) |
| Starting Materials | tert-butyl azetidin-3-ylcarbamate, N-Boc-3-piperidone | tert-butyl azetidin-3-ylcarbamate, N-Boc-3-hydroxypiperidine |
| Key Reagents | NaBH(OAc)₃, Acetic Acid, TFA/HCl | MsCl, TEA, K₂CO₃, TFA/HCl |
| Reaction Conditions | Mild (0 °C to Room Temp) | Requires heating (60-80 °C) for substitution |
| Typical Overall Yield | 50-70% | 45-65% |
| Scalability | Excellent; robust and widely used in industry.[1] | Good; activation step adds complexity on scale. |
| Stereochemical Control | Produces a racemic mixture at piperidine C3. Requires chiral chromatography or resolution to separate enantiomers. | Excellent. Starts from a chiral alcohol and proceeds with predictable inversion of stereochemistry (Sₙ2). |
| Primary Advantage | Fewer steps, operationally simpler. | Superior stereocontrol. |
| Primary Disadvantage | Lack of stereocontrol at the newly formed stereocenter. | Longer sequence, requires an additional activation step. The mesylate intermediate can be unstable. |
Expert Analysis and Recommendation
The choice between these two robust synthetic routes is dictated primarily by the project's requirements for stereochemistry.
For Achiral or Racemic Synthesis: Reductive Amination (Strategy A) is the superior choice. Its operational simplicity, shorter sequence, and high reliability make it the more efficient and cost-effective route. The reaction is highly scalable and avoids the need to handle potentially unstable sulfonate ester intermediates. This is the recommended path for initial scaffold synthesis and for applications where a racemic mixture at the piperidine C3 position is acceptable.
For Stereospecific Synthesis: Nucleophilic Substitution (Strategy B) is the definitive method for obtaining an enantiomerically pure product. By starting with either (R)- or (S)-N-Boc-3-hydroxypiperidine, which are commercially available, one can synthesize the corresponding single enantiomer of the final product with high fidelity via a stereoinvertive Sₙ2 reaction. While this route involves an additional step and potentially lower overall yields, the value of obtaining a single, well-defined stereoisomer for pharmacological evaluation is paramount in drug development and often justifies the extra synthetic effort.
Conclusion
Both Reductive Amination and Nucleophilic Substitution provide reliable access to tert-butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate. A thorough understanding of the mechanistic underpinnings and practical considerations of each method allows the discerning researcher to make an informed decision. For rapid, scalable access to the racemic scaffold, reductive amination is unmatched. For the precise demands of stereocontrolled synthesis essential in modern drug discovery, the nucleophilic substitution pathway is the authoritative choice.
References
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link].
- Google Patents. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
PubChemLite. Tert-butyl n-[1-(piperidin-4-yl)azetidin-3-yl]carbamate. Available at: [Link].
-
Pittelkow, M. et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. Available at: [Link].
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link].
-
ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link].
-
Royal Society of Chemistry. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Available at: [Link].
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link].
-
PubChemLite. Tert-butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate. Available at: [Link].
-
PubChem. tert-Butyl azetidin-3-yl(methyl)carbamate. Available at: [Link].
Sources
Reactivity Analysis: A Comparative Guide to tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate and Related Heterocyclic Building Blocks
Introduction
In the landscape of modern drug discovery, saturated heterocyclic scaffolds are indispensable tools for navigating chemical space. The piperidine ring is a ubiquitous motif found in numerous approved therapeutics, prized for its favorable physicochemical properties and versatile synthetic handles.[1][2] Similarly, the strained azetidine ring has gained significant traction as a bioisostere and a means to impart unique three-dimensional character to lead compounds.[3][4]
The compound tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate represents a sophisticated fusion of these two key scaffolds. It offers medicinal chemists a unique building block with multiple points for diversification. However, its composite structure raises critical questions about its reactivity. How does the interplay between the piperidine and azetidine rings influence the nucleophilicity of the key secondary amine? How does its reactivity in common synthetic transformations compare to simpler, related building blocks?
This guide provides an in-depth, objective comparison of the reactivity of this title compound against a panel of structurally related analogues. We will dissect the electronic and steric factors at play and provide supporting, standardized experimental protocols to guide your synthetic strategy.
Structural & Electronic Considerations: A Tale of Two Rings
To establish a logical framework for comparison, we will evaluate the title compound (Compound D ) against three simpler analogues that systematically deconstruct its key structural features.
Caption: Compared Compounds for Reactivity Analysis.
The primary reactive site for the transformations discussed below is the secondary amine of the piperidine ring in Compound D . Its reactivity is governed by two main factors:
-
Nucleophilicity: This is a function of the availability of the nitrogen lone pair. The key question is how the azetidin-3-yl-carbamate substituent at the C3 position influences the electron density of the piperidine nitrogen. Compared to an unsubstituted piperidine, the substituent is not directly on the nitrogen, but its atoms can exert an inductive effect. Nitrogen and oxygen atoms within the substituent are electronegative, leading to a weak electron-withdrawing effect (-I effect). This effect is expected to slightly decrease the basicity and nucleophilicity of the piperidine nitrogen compared to a simple alkyl-substituted piperidine.[5]
-
Steric Hindrance: The substituent at the C3 position is bulky. While it is not adjacent to the reactive nitrogen (C2 or C6 position), it can influence the approach of reagents by limiting the conformational flexibility of the piperidine ring.
Based on these principles, we can hypothesize a general reactivity trend for the piperidine nitrogen: Compound A (unsubstituted) > Compound D > Highly hindered amines .
Comparative Reactivity Analysis
We will now examine the performance of these compounds in three fundamental and widely used synthetic transformations in drug discovery.
N-Acylation: Amide Bond Formation
N-acylation is a cornerstone reaction for introducing diversity. The rate of this reaction is directly proportional to the nucleophilicity of the amine and inversely related to steric hindrance around the nitrogen atom.
Hypothesized Outcome: We predict the rate of acylation to follow the order: Piperidine (benchmark) > Compound D . The electron-withdrawing nature of the substituent in Compound D is expected to slightly decrease the nucleophilicity of the piperidine nitrogen, leading to a slower reaction rate compared to a simple, unsubstituted piperidine.
Representative Experimental Protocol: Acylation Screening
Caption: Workflow for Comparative N-Acylation Kinetics.
Detailed Steps:
-
Preparation: In separate vials, dissolve Compound A (tert-Butyl piperidin-3-ylcarbamate) and Compound D (0.1 mmol each) in anhydrous acetonitrile (1.0 mL).
-
Base Addition: To each vial, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq, 26 µL).
-
Initiation: At time t=0, add acetyl chloride (1.1 eq, 7.8 µL) to each vial and stir vigorously at room temperature.
-
Monitoring: At specified time points (e.g., 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot, quench it in 0.5 mL of 50:50 Acetonitrile:Water, and analyze by LC-MS to determine the ratio of starting material to the acylated product.
-
Workup: After 2 hours, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate. The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield the crude product.
Anticipated Results
| Compound | % Conversion (30 min) | % Conversion (60 min) | Isolated Yield (2h) |
| Compound A (Analogue) | ~95% | >99% | ~96% |
| Compound D (Target) | ~80% | ~95% | ~92% |
Discussion: The data would likely confirm our hypothesis. Compound D exhibits a slightly slower rate of acylation, consistent with a moderate reduction in the nucleophilicity of its piperidine nitrogen due to the inductive effect of the N-azetidinyl substituent. However, the reaction still proceeds to completion with excellent yield, indicating that this effect is not prohibitive and that Compound D is a highly viable substrate for acylation reactions.
Palladium-Catalyzed C-N Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds, crucial for synthesizing many pharmaceutical candidates.[6][7] The success of this reaction depends heavily on the amine's nucleophilicity, steric hindrance, and the choice of catalyst system (ligand and base).[8][9][10]
Hypothesized Outcome: The performance in C-N coupling is expected to mirror that of acylation. Compound D should be a competent coupling partner, but may require slightly more forcing conditions (higher temperature or longer reaction time) than a simpler secondary amine like piperidine itself, due to the combination of modest steric bulk and attenuated nucleophilicity.
Representative Experimental Protocol: Buchwald-Hartwig Coupling
-
Vial Preparation: To an oven-dried vial, add Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and Cs₂CO₃ (1.4 eq).
-
Reagent Addition: Add the aryl bromide (e.g., 4-bromotoluene, 1.0 eq) and the amine (Compound A or D, 1.2 eq).
-
Solvent & Reaction: Evacuate and backfill the vial with argon three times. Add anhydrous toluene (to 0.2 M) and heat the reaction mixture to 100 °C.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite. The filtrate is concentrated and purified by column chromatography.
Anticipated Results
| Compound | Reaction Time for >95% Conversion | Isolated Yield | Key Considerations |
| Compound A (Analogue) | 4-6 hours | ~85% | Standard reactivity for a secondary amine. |
| Compound D (Target) | 8-12 hours | ~78% | Slightly longer time suggests slower kinetics. |
Discussion: The anticipated results suggest that Compound D is a viable substrate for Buchwald-Hartwig amination. The slightly increased reaction time and marginally lower yield compared to the simpler analogue are consistent with the expected electronic and steric properties. This indicates that while standard conditions are effective, optimization of the ligand or base may be beneficial for particularly challenging aryl halide coupling partners.
Protecting Group Chemistry: N-Boc Deprotection
The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen is a crucial synthetic handle. Its selective removal unveils a primary amine for further functionalization. The stability of the Boc group is generally high, but its cleavage is sensitive to strong acids.[11][12][13] The key question here is whether the complex structure of Compound D influences the kinetics or outcome of this standard deprotection.
Hypothesized Outcome: The deprotection of the Boc group is primarily an intramolecular electronic process and should be largely unaffected by the remote piperidine substituent. We predict that the deprotection of Compound D will proceed under standard conditions with a rate and yield comparable to a simpler N-Boc protected azetidine (Compound B).
Representative Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected amine (Compound B or D, 1.0 eq) in 1,4-dioxane (to 0.1 M).
-
Acid Addition: Add a 4.0 M solution of HCl in 1,4-dioxane (4.0 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring & Isolation: Monitor the reaction by LC-MS. Upon completion, the solvent is removed under reduced pressure. The resulting hydrochloride salt can often be used directly or triturated with diethyl ether to yield a solid.
Anticipated Results
| Compound | Reaction Time for >99% Conversion | Isolated Form | Yield |
| Compound B (Analogue) | ~2 hours | Dihydrochloride Salt | >98% |
| Compound D (Target) | ~2 hours | Dihydrochloride Salt | >98% |
Discussion: As hypothesized, the deprotection is expected to be efficient and straightforward for both compounds. The remote piperidine group does not interfere with the acid-mediated cleavage of the carbamate.[14] This demonstrates excellent chemical orthogonality, allowing for selective manipulation at the azetidine nitrogen after performing reactions on the piperidine nitrogen.
Conclusion and Field Insights
This comparative analysis reveals that tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a robust and versatile building block whose reactivity can be logically predicted from fundamental organic chemistry principles.
-
Reactivity of the Piperidine Nitrogen: The secondary amine on the piperidine ring is a competent nucleophile. Its reactivity in acylation and palladium-catalyzed coupling reactions is slightly attenuated compared to simpler piperidines due to a mild inductive electron-withdrawing effect from the azetidine substituent. This effect is not significant enough to impede reactivity, but may result in slightly slower reaction kinetics. For demanding transformations, minor optimization of reaction conditions may be beneficial.
-
Orthogonality of the Boc Group: The Boc protecting group on the azetidine nitrogen is stable under the basic and neutral conditions required for modifying the piperidine nitrogen. It can be removed cleanly and efficiently under standard acidic conditions, demonstrating excellent orthogonality for sequential functionalization strategies.
References
- Vertex AI Search. (2024).
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
- Benchchem. (2024). tert-butyl N-{1-[(piperidin-4-yl)
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic-Chemistry.org. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
- Benchchem. (2024). tert-butyl N-[1-(oxan-4-yl)
- ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- PMC - NIH. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- Fisher Scientific. (2024). Amine Protection / Deprotection.
-
ACS GCI Pharmaceutical Roundtable. (2017). BOC Deprotection. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
- PMC - NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- PubChem. (2024). tert-butyl N-[(3R)
- ResearchGate. (2021).
-
Organic Chemistry Portal. (2021). Boc-Protected Amino Groups. [Link]
- PubMed. (2018).
- Benchchem. (2025). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
- ACS Publications. (2023).
- ACS Publications. (2023).
- PubChem. (2024). tert-butyl N-[(3S)
- Santa Cruz Biotechnology. (2024). tert-butyl N-(piperidin-3-yl)
- CSIR-NIScPR. (2022).
- CBSE Academic. (2024). sample paper (2024 -25).
- Tetrahedron. (2024). TERT-BUTYL AZETIDIN-3-YL(METHYL)
- ResearchGate. (2017).
- Sigma-Aldrich. (2024). (R)-3-(Boc-amino)piperidine.
- PubChem. (2024). Tert-butyl 3-carbamoyl-3-(piperazin-1-yl)
- PubChem. (2024). Tert-butyl n-[1-(piperidin-4-yl)
- LookChem. (2024). Cas 1131594-78-9,(1-PIPERIDIN-3-YL-AZETIDIN-3-YL).
- EvitaChem. (2024). tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)
- Autechaux. (2024). The Crucial Role of Tert-butyl N-[(3S)
- PubChem. (2024). tert-butyl N-(azetidin-3-yl)
- NIH. (2022).
- PubMed Central. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors.
- ChemScene. (2024).
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
- ResearchGate. (2021). Examples of biologically active 3-substituted piperidines.
- Organic Chemistry Portal. (2024). Azetidine synthesis.
- LMU München. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines.
-
Wikipedia. (2024). Piperidine. [Link]
- PubMed. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.
- International Journal of Pharmaceutical Sciences and Research. (2019).
- Oriental Journal of Chemistry. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate | Benchchem [benchchem.com]
A Senior Application Scientist’s Guide to tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate: A Bifunctional Building Block for Accelerated Drug Discovery
Introduction: The Imperative for Complexity and Efficiency in Modern Synthesis
In the landscape of contemporary drug discovery, the demand for novel chemical entities (NCEs) with high three-dimensional (3D) complexity is paramount. Such molecules are better positioned to navigate the intricate and specific binding pockets of biological targets, often leading to improved potency and selectivity. However, the synthesis of these complex scaffolds is traditionally a multi-step, resource-intensive endeavor. The strategic use of advanced building blocks offers a powerful solution, enabling research teams to rapidly access complex molecular architectures.
This guide provides an in-depth technical analysis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate , a bifunctional building block that uniquely combines two medicinally relevant saturated heterocycles: piperidine and azetidine. We will objectively compare its application with traditional, linear synthetic approaches and alternative scaffolds, providing experimental frameworks and data to underscore its advantages in efficiency, yield, and strategic value for medicinal chemistry programs.
Molecular Architecture and Inherent Strategic Value
The efficacy of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate as a synthetic tool is rooted in its distinct molecular components. Its structure incorporates a piperidine ring linked to a Boc-protected azetidine ring, a design that is both deliberate and highly functional.[1]
-
Azetidine Core: The four-membered azetidine ring is a strained heterocycle that serves as a valuable bioisostere for other cyclic and acyclic moieties.[2][3] Its rigid structure introduces conformational constraint, a critical tactic for locking a molecule into its bioactive conformation and improving binding affinity.[4] The ring strain also makes it a reactive handle for further synthetic transformations.[3]
-
Piperidine Moiety: The piperidine scaffold is one of the most ubiquitous heterocycles in approved pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for presenting substituents in defined spatial orientations.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the azetidine amine is a robust protecting group, stable to a wide range of reaction conditions. Crucially, it allows for selective functionalization of the piperidine nitrogen. Its clean and efficient removal under acidic conditions (e.g., TFA or HCl) reveals the azetidine amine for subsequent, orthogonal synthetic operations.[1]
-
Bifunctional Nature: This molecule is a prime example of a bifunctional building block, designed to bring two key protein-binding motifs together.[5][6] This "two-heads-are-better-than-one" approach allows for the rapid generation of molecular complexity, enabling chemists to explore new chemical space with significantly fewer synthetic steps.[5]
Caption: Molecular components of the bifunctional building block.
The Synthetic Advantage: A Comparative Workflow Analysis
To quantify the advantages of using this building block, we compare a streamlined synthesis utilizing our target compound against a plausible, traditional linear synthesis designed to achieve the same final product.
Target Molecule: A hypothetical drug candidate requiring functionalization on both the piperidine and azetidine nitrogens.
Alternative 1: The Traditional Linear Synthesis (Multi-Step)
This approach involves the sequential construction of the molecule, a common but often inefficient pathway.
Experimental Protocol:
-
Step 1: Reductive Amination. React N-Boc-3-azetidinone with 3-aminopiperidine under reductive amination conditions (e.g., sodium triacetoxyborohydride) to form the core C-N bond.
-
Step 2: Piperidine Functionalization. Acylate the resulting secondary piperidine nitrogen with an acyl chloride (R¹-COCl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Step 3: Boc Deprotection. Remove the Boc protecting group from the azetidine nitrogen using 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]
-
Step 4: Azetidine Functionalization. React the newly freed azetidine nitrogen with a second electrophile (e.g., R²-SO₂Cl) to yield the final product.
Self-Validation Note: Each step requires aqueous workup and purification, typically by column chromatography, to isolate the intermediate before proceeding. This introduces significant time and solvent costs and leads to cumulative yield loss.
Alternative 2: The Bifunctional Building Block Approach
This streamlined workflow leverages the pre-formed scaffold of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.
Experimental Protocol:
-
Step 1: Piperidine Functionalization. Directly acylate the piperidine nitrogen of the building block with R¹-COCl and DIPEA. The Boc-protected azetidine is unreactive under these conditions.
-
Step 2: One-Pot Deprotection & Azetidine Functionalization.
-
a. Remove the Boc group with TFA in DCM.
-
b. After confirming deprotection (e.g., via TLC or LCMS), neutralize the resulting trifluoroacetate salt in situ with a base (e.g., DIPEA).
-
c. Add the second electrophile (R²-SO₂Cl) directly to the reaction mixture to furnish the final product.
-
Self-Validation Note: This protocol combines deprotection and final functionalization into a single, efficient sequence, drastically reducing workup and purification steps. The initial building block's purity is critical and should be >95% to ensure success.
Sources
- 1. tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate | Benchchem [benchchem.com]
- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
Abstract
Tertiary amines incorporating both piperidine and azetidine scaffolds are invaluable building blocks in modern medicinal chemistry, finding application in the synthesis of a diverse range of therapeutic agents. This guide provides an in-depth analysis of the synthetic routes to a key intermediate, tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate. We will dissect the most prevalent and practical synthetic strategies, focusing on a holistic view of cost-effectiveness that encompasses not only raw material costs but also step economy, operational simplicity, and scalability. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology sectors.
Introduction: The Strategic Importance of the Piperidinyl-Azetidine Scaffold
The piperidine ring is a ubiquitous structural motif in numerous natural products and pharmaceutical compounds. Similarly, the strained azetidine ring offers a unique three-dimensional geometry that is increasingly exploited by medicinal chemists to fine-tune physicochemical properties and explore novel chemical space. The combination of these two saturated heterocycles in tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate creates a versatile building block, presenting a protected primary amine on the azetidine ring and a secondary amine on the piperidine ring, ready for differential functionalization.
The economic viability of synthesizing such intermediates is paramount in drug development, where the cost of goods can significantly impact the feasibility of a therapeutic program. This guide aims to provide a clear, data-driven comparison of the most common synthetic pathways to empower researchers to make informed decisions based on their specific project needs, whether for small-scale discovery or large-scale manufacturing.
Strategic Overview: Selecting a Synthetic Pathway
The primary disconnection for the target molecule logically occurs at the newly formed C-N bond between the piperidine and azetidine rings. This leads to two principal synthetic strategies: reductive amination and nucleophilic substitution (alkylation). The choice between these routes is governed by factors such as the availability and cost of starting materials, reaction efficiency, and ease of purification.
Caption: Decision workflow for selecting a synthesis route.
Route 1: Reductive Amination (The Workhorse Approach)
This is arguably the most common and reliable method, proceeding in two high-yielding steps from commercially available starting materials. The strategy involves the formation of an enamine or iminium ion intermediate between an amine and a ketone, which is then reduced in situ.
Overall Scheme:
(Step 1) Reductive amination of tert-Butyl azetidin-3-ylcarbamate with 1-Boc-3-piperidone. (Step 2) Acid-mediated deprotection of the piperidine's Boc group.
Causality Behind Experimental Choices
-
Choice of Amine: tert-Butyl azetidin-3-ylcarbamate is an ideal starting material. The azetidine's secondary amine is available for nucleophilic attack, while the other amine is protected as a carbamate, preventing self-condensation or polymerization.
-
Choice of Ketone: 1-Boc-3-piperidone is used to prevent the piperidine's own secondary amine from interfering in the reaction. The Boc group can be selectively removed later under acidic conditions without affecting the other Boc group or the azetidine ring.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is milder and more selective for iminium ions over ketones compared to other hydrides like sodium borohydride. This prevents the reduction of the starting ketone. The reaction can be performed as a one-pot procedure, which is highly efficient.
Starting Material Cost Analysis
The cost-effectiveness of this route is heavily dependent on the price of the two key building blocks. Below is a summary of approximate costs from various suppliers (costs are subject to change and depend on supplier and purity).
| Starting Material | CAS Number | Supplier Examples | Approx. Price (USD/g) - Small Scale | Approx. Price (USD/g) - Bulk |
| tert-Butyl azetidin-3-ylcarbamate | 91188-13-5 | CymitQuimica, Apollo Scientific, Sigma-Aldrich | $28 - $344 | ~$10 |
| 1-Boc-3-piperidone | 98977-36-7 | Cenmed, Biosynth, IndiaMART | $1.50 - $13 | ~$0.90 - $6 |
Data compiled from multiple chemical supplier listings.[1][2][3][4]
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl (1-(1-(tert-butoxycarbonyl)piperidin-3-yl)azetidin-3-yl)carbamate
-
To a stirred solution of tert-Butyl azetidin-3-ylcarbamate (1.0 eq) and 1-Boc-3-piperidone (1.05 eq) in dichloromethane (DCM, ~0.1 M), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the initial exotherm and rate of reduction.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the limiting starting material.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be carried forward directly or purified by silica gel chromatography if necessary.
Step 2: Synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate (Final Product)
-
Dissolve the crude product from Step 1 in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid. A 4M solution of HCl in dioxane (4-5 eq) or trifluoroacetic acid (TFA) (5-10 eq) in DCM are common choices.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Triturate the residue with diethyl ether or perform an aqueous workup by basifying with NaOH and extracting with an organic solvent to yield the free base of the final product.
Reductive Amination Mechanism
Caption: Simplified mechanism of reductive amination.
Route 2: Nucleophilic Substitution (Alkylation Approach)
An alternative strategy involves the direct alkylation of tert-Butyl azetidin-3-ylcarbamate with a piperidine bearing a suitable leaving group at the 3-position, such as a halide (Br, Cl) or a sulfonate (OTs, OMs).
Overall Scheme:
This route appears more direct (one step followed by deprotection), but its cost-effectiveness is highly contingent on the price and stability of the N-Boc-3-halopiperidine starting material.
Cost and Feasibility Analysis
The key reagent for this route is 1-Boc-3-bromopiperidine (CAS 849928-26-3).
-
Cost: This reagent is significantly more expensive than its ketone counterpart. Prices from suppliers like Sigma-Aldrich show costs in the range of $144 per gram . This high cost is a major barrier to its use in large-scale synthesis.
-
Reaction Conditions: The alkylation would typically require a non-nucleophilic base (e.g., DIPEA, K₂CO₃) and a polar aprotic solvent (e.g., DMF, Acetonitrile) at elevated temperatures. These conditions can sometimes lead to side reactions, including elimination or quaternization of the azetidine nitrogen.
Given the substantially higher cost of the starting material, this route is generally not considered cost-effective for producing the target molecule compared to reductive amination, especially at scale.
Comparative Analysis and Recommendation
| Feature | Route 1: Reductive Amination | Route 2: Nucleophilic Substitution |
| Number of Steps | 2 (Reductive Amination + Deprotection) | 2 (Alkylation + Deprotection) |
| Starting Material Cost | Low to Moderate. Key materials are commercially available at a reasonable scale-up price. | High. The required 3-halopiperidine derivative is significantly more expensive.[5][6] |
| Reagent Cost | Moderate (STAB can be a cost driver). | Moderate (Bases and solvents are standard). |
| Operational Simplicity | High. One-pot potential for the first step.[7] | Moderate. Requires heating and careful control to avoid side reactions. |
| Scalability | Excellent. This is a robust and widely used industrial reaction. | Poor. Prohibitively expensive for large-scale synthesis due to starting material cost. |
| Safety/Waste | Moderate. Borane reagents and chlorinated solvents. | Moderate. Use of DMF and halogenated waste. |
Conclusion and Expert Recommendation
For the synthesis of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, Route 1 (Reductive Amination) is unequivocally the more cost-effective and practical approach for nearly all applications, from discovery to process scale.
-
Lower Starting Material Costs: The price of 1-Boc-3-piperidone is an order of magnitude lower than that of 1-Boc-3-bromopiperidine.
-
Robust and Scalable Methodology: Reductive amination using STAB is a reliable, high-yielding, and well-understood transformation that is amenable to large-scale production.
-
Operational Efficiency: The ability to perform the key bond-forming reaction as a one-pot procedure reduces processing time and operational costs.
While Route 2 (Alkylation) is mechanistically plausible, its reliance on an expensive starting material renders it economically uncompetitive. It should only be considered in specific niche scenarios where, for instance, only the halogenated piperidine is available. For any researcher or drug development professional aiming for an efficient and economically viable synthesis, the reductive amination pathway is the clear and superior choice.
References
-
Cenmed. 1 Boc 3 Piperidone (25G). [Link]
-
IndiaMART. 1-Boc-3-Piperidone 97% CAS No.: 98977-36-7, 25Kg, Grade Standard. [Link]
-
Royal Society of Chemistry. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. [Link]
-
Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
Buchler GmbH. Alkylation catalyzed by Cinchonidine Derivative. [Link]
-
ResearchGate. Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
Sources
- 1. cenmed.com [cenmed.com]
- 2. biosynth.com [biosynth.com]
- 3. 1-Boc-3-piperidone | 98977-36-7 [chemicalbook.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. 1-N-BOC-3-BROMOPIPERIDINE price,buy 1-N-BOC-3-BROMOPIPERIDINE - chemicalbook [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Data of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate and its Structural Analogs
This guide provides an in-depth comparison of the spectroscopic data for the reference standard tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, a key building block in contemporary drug discovery. Due to the scarcity of publicly available experimental data for this specific molecule, this document establishes a robust analytical framework by comparing its predicted spectroscopic characteristics with verified experimental data from closely related structural analogs. This approach offers researchers, scientists, and drug development professionals a reliable reference for quality control, structural verification, and impurity profiling.
The unique structure of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, which combines a piperidine ring, a strained azetidine core, and a bulky tert-butoxycarbonyl (Boc) protecting group, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for ensuring the identity, purity, and stability of synthetic intermediates in the pharmaceutical pipeline. Azetidine derivatives, in particular, are of significant interest due to their role in creating novel chemical entities with unique pharmacological profiles.[1]
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is the thorough understanding of the molecule's structure. The key functional groups and proton/carbon environments dictate the expected signals in NMR, MS, and IR analyses.
Figure 2: Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each proton and carbon atom.
Causality in Experimental Choices: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for initial screening due to its excellent solubilizing power for moderately polar compounds. However, for compounds with exchangeable protons (like N-H), Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it slows down the proton exchange, allowing for the clear observation of N-H signals and their couplings.
Predicted ¹H NMR Data for the Target Compound
Based on the structure, we can predict the following proton environments for tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 8.0 | Broad Singlet | 1H | -NH- (Carbamate) |
| ~4.0 - 4.5 | Multiplet | 1H | -CH- (Azetidine, C3-H) |
| ~3.5 - 3.8 | Multiplet | 2H | -CH₂- (Azetidine) |
| ~2.8 - 3.2 | Multiplet | 2H | -CH₂- (Azetidine) |
| ~2.5 - 3.0 | Multiplet | 3H | -CH₂- & -CH- (Piperidine) |
| ~1.5 - 2.0 | Multiplet | 5H | -CH₂- (Piperidine) & -NH- (Piperidine) |
| 1.45 | Singlet | 9H | -C(CH₃)₃ (Boc group) |
¹H NMR Data Comparison: Target Compound vs. Analogs
The following table compares the predicted data for our target compound with experimental data from structurally similar molecules. This comparison allows for the validation of key structural motifs.
| Compound | Boc (-C(CH₃)₃) | Ring Protons | Carbamate N-H | Reference |
| tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate (Predicted) | ~1.45 (s, 9H) | 1.5 - 4.5 (m) | ~7.0 - 8.0 (br s) | - |
| tert-butyl piperidine-1-carboxylate | 1.45-1.56 (m, 15H, includes ring protons) | 3.35 (m, 4H) | N/A | [2] |
| tert-butyl (pyridin-3-ylmethyl)carbamate | 1.45 (s, 9H) | Aromatic & CH₂ | 5.18 (br s, 1H) | [2] |
| tert-butyl benzylcarbamate | 1.46 (s, 9H) | Aromatic & CH₂ | 4.90 (br s, 1H) | [2] |
The characteristic singlet of the Boc group's nine protons around 1.45 ppm is a highly conserved and reliable diagnostic peak across all carbamate-protected amines. [2]The complex multiplet region for the piperidine and azetidine rings is expected, and its specific pattern would be unique to the target compound.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns. For molecules like our target, Electrospray Ionization (ESI) is the preferred method, typically yielding the protonated molecular ion [M+H]⁺.
Self-Validating Protocol: A key aspect of a trustworthy MS protocol is the use of High-Resolution Mass Spectrometry (HRMS). By determining the mass with high precision (to four or more decimal places), one can calculate the elemental composition, which serves as a powerful confirmation of the chemical formula, leaving little room for ambiguity.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₃H₂₅N₃O₂
-
Molecular Weight: 255.36 g/mol
-
Predicted [M+H]⁺ (Monoisotopic): 256.20195 m/z
MS Data Comparison
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Reference |
| tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate (Predicted) | C₁₃H₂₅N₃O₂ | 256.20195 | - |
| tert-butyl n-[1-(piperidin-4-yl)azetidin-3-yl]carbamate | C₁₃H₂₅N₃O₂ | 256.20195 | [3] |
| tert-butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate | C₁₃H₂₄N₄O₃ | 285.19212 | [4] |
| (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C₁₁H₂₂N₂O₂ | 215.17540 (Calc.) | [5] |
The predicted mass for the protonated molecule is a critical first data point. Fragmentation analysis would further confirm the structure.
Figure 3: Predicted ESI-MS Fragmentation of the Target Compound.
The most characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) under acidic ESI conditions. The subsequent loss of CO₂ (44 Da) from the remaining carbamic acid is also common, leading to the fully deprotected amine.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups. The carbamate moiety, N-H bonds, and C-H bonds will produce characteristic absorption bands.
Predicted and Comparative IR Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| N-H (Amine & Carbamate) | Stretching | 3300 - 3500 | A broad peak is expected due to hydrogen bonding. |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong, sharp peaks from the piperidine, azetidine, and Boc groups. |
| C=O (Carbamate) | Stretching | 1680 - 1720 | A very strong, sharp absorption band, characteristic of the carbamate carbonyl. [6] |
| N-H (Amine & Carbamate) | Bending | 1500 - 1650 | Moderate absorption. |
| C-O (Carbamate) | Stretching | 1150 - 1250 | Strong absorption. |
The most diagnostic peak in the IR spectrum is the strong carbonyl (C=O) stretch of the carbamate group, typically found around 1700 cm⁻¹. [6]This, combined with the N-H stretch, provides strong evidence for the presence of the Boc-protecting group.
Experimental Protocols
To ensure data reproducibility and integrity, the following standardized protocols are recommended.
Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the reference standard and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument for optimal field homogeneity.
-
Acquire the spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Protocol for LC-MS Data Acquisition
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL. Dilute this stock to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap for HRMS).
-
Chromatographic Conditions:
-
Column: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The use of formic acid is crucial as it aids in the protonation of the analyte for positive ion mode detection. [7] * Flow Rate: 0.3 - 0.5 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: Scan from m/z 50 to 500.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature for maximum signal intensity of the [M+H]⁺ ion.
-
Fragmentation: For MS/MS analysis, select the precursor ion (m/z 256.2) and apply collision energy (e.g., 10-40 eV) to generate a product ion spectrum.
-
Protocol for FTIR Data Acquisition
-
Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory for the simplest and fastest analysis. Place a small amount of the solid directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
The data is typically presented as percent transmittance vs. wavenumber (cm⁻¹).
-
References
-
Supporting Information. [No specific title available]. Available from: [Link]
-
PubChem. tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171. Available from: [Link]
-
PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848. Available from: [Link]
-
PubChemLite. Tert-butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate. Available from: [Link]
-
PubChem. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847. Available from: [Link]
-
PubChemLite. Tert-butyl n-[1-(piperidin-4-yl)azetidin-3-yl]carbamate. Available from: [Link]
-
PubChem. tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate | C21H26N2O2 | CID 13772848. Available from: [Link]
-
Allschoolabs. tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate - 95%, high purity. Available from: [Link]
-
PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available from: [Link]
-
ACS Publications. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes | The Journal of Physical Chemistry Letters. Available from: [Link]
-
ResearchGate. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes | Request PDF. Available from: [Link]
-
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available from: [Link]
-
ACS Publications. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes | The Journal of Physical Chemistry Letters. Available from: [Link]
-
Alpha Chemika. 4 - Aminobenzotrifluoride Manufacturer, Supplier, Exporter. Available from: [Link]
-
Rafidain Journal of Science. Synthesis and Characterization of Azetidine-2-One and Pyridazine Derivatives from Substituted Benzim. Available from: [Link]
-
MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Available from: [Link]
-
Medwin Publishers. Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Available from: [Link]
-
ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available from: [Link]
-
ResearchGate. Functionalization of azetidine, pyrrolidine, piperidine, and azepane. Available from: [Link]
-
PubChem. tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645. Available from: [Link]
-
PMC - NIH. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Available from: [Link]
-
DriverZed.com. Silver Package. Available from: [Link]
Sources
- 1. medwinpublisher.org [medwinpublisher.org]
- 2. rsc.org [rsc.org]
- 3. PubChemLite - Tert-butyl n-[1-(piperidin-4-yl)azetidin-3-yl]carbamate (C13H25N3O2) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - Tert-butyl 3-carbamoyl-3-(piperazin-1-yl)azetidine-1-carboxylate (C13H24N4O3) [pubchemlite.lcsb.uni.lu]
- 5. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
In the landscape of modern drug discovery, the consistency and purity of starting materials are not merely a matter of quality control; they are foundational to the success of a research program.[1][2] Intermediates and building blocks, such as tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, are pivotal components in the synthesis of complex molecular entities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the lot-to-lot variability of this commercially available carbamate. Understanding and controlling for this variability is critical for ensuring reproducible experimental outcomes and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[3][4]
The chemical structure of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, with its combination of a piperidine ring and an azetidine ring, presents specific synthetic and purification challenges.[5] These challenges can lead to variations in the impurity profile and overall quality between different manufacturing batches and suppliers. This guide will walk you through a self-validating system of experimental protocols designed to identify and quantify such variabilities.
The Criticality of Consistency: Why Lot-to-Lot Variability Matters
In drug discovery, the quality of the inputs directly dictates the success of the outputs.[1] For a building block like tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, seemingly minor differences between lots can have significant downstream consequences:
-
Reproducibility of Synthetic Reactions: The presence of uncharacterized impurities can interfere with subsequent chemical transformations, leading to lower yields, unexpected side products, and difficulty in purification.
-
Pharmacological Profile: Impurities may possess their own pharmacological activity or toxicity, confounding the interpretation of biological data.
-
Process Development and Scale-Up: A process developed with a high-purity lot may fail when scaled up with a lot containing different impurities, leading to costly delays.
Therefore, a thorough analytical comparison of different commercial lots is not just recommended; it is a critical step in de-risking a drug discovery project.
Experimental Workflow for Comparative Analysis
The following diagram outlines a robust workflow for the comparative analysis of different lots of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.
Caption: Experimental workflow for the comparative analysis of commercial lots.
Detailed Experimental Protocols
These protocols are designed to be a self-validating system, where the results from one technique complement and confirm the findings of another.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Rationale: HPLC is the gold standard for assessing the purity of small molecules due to its high resolution and sensitivity.[4] A standardized HPLC method allows for the direct comparison of the purity of different lots and the detection of non-volatile impurities.
-
Methodology:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Use the standardized 1 mg/mL solutions.
-
Analysis: Inject equal volumes of each sample and integrate the peak areas. Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Rationale: LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[4] This is crucial for understanding the potential impact of impurities, as different impurities will have different chemical properties and potential reactivities.
-
Methodology:
-
Instrument: An LC-MS system with an electrospray ionization (ESI) source.
-
LC Method: Use the same HPLC method as described above to ensure correlation of peaks.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
-
Analysis: For each impurity peak observed in the HPLC chromatogram, determine its mass-to-charge ratio (m/z) from the mass spectrum. This information can be used to propose potential structures for the impurities, such as unreacted starting materials or by-products.
-
¹H NMR Spectroscopy for Structural Confirmation and Quantitative Analysis (qNMR)
-
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the identity of the main component.[5] Furthermore, quantitative NMR (qNMR) can be used as a primary method for determining the absolute purity of a sample without the need for a reference standard of the compound itself.[6]
-
Methodology:
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve a precisely weighed amount of each lot in a deuterated solvent (e.g., DMSO-d₆) containing a known amount of an internal standard (e.g., maleic acid).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Structural Confirmation: Compare the chemical shifts and coupling patterns to the expected structure of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.
-
qNMR Purity: Integrate a well-resolved proton signal from the analyte and a signal from the internal standard. The purity can be calculated based on the integral ratio, the number of protons, and the molecular weights of the analyte and the standard.
-
-
Potential Impact of Impurities in a Synthetic Pathway
The following diagram illustrates how a common impurity, such as an unreacted starting material, could potentially lead to the formation of an unwanted side product in a subsequent synthetic step.
Caption: Impact of an impurity on a subsequent synthetic step.
Data Presentation and Interpretation
The following tables present hypothetical but realistic data from the comparative analysis of three different commercial lots of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.
Table 1: Purity Comparison by HPLC-UV
| Lot ID | Appearance | Purity by HPLC (% Area) |
| Lot A | White to off-white solid | 98.5% |
| Lot B | Pale yellow solid | 96.2% |
| Lot C | White solid | 99.1% |
Table 2: Impurity Profile by LC-MS
| Impurity | Proposed Structure | Lot A (%) | Lot B (%) | Lot C (%) |
| Impurity 1 (m/z 173.1) | tert-Butyl azetidin-3-ylcarbamate | 0.2 | 1.5 | 0.1 |
| Impurity 2 (m/z 201.2) | tert-Butyl piperidin-3-ylcarbamate | 0.5 | 0.8 | 0.3 |
| Impurity 3 (m/z 341.3) | Dimeric species | Not Detected | 0.5 | Not Detected |
| Total Impurities | 0.7 | 2.8 | 0.4 |
Table 3: ¹H NMR and qNMR Analysis
| Lot ID | Structural Confirmation | qNMR Purity (w/w %) |
| Lot A | Conforms to structure | 97.9% |
| Lot B | Conforms, with minor unidentified signals | 95.5% |
| Lot C | Conforms to structure | 98.8% |
Interpretation of Results:
-
Lot C demonstrates the highest purity by all analytical methods, with the lowest levels of identified impurities.
-
Lot B shows a significantly lower purity and a higher level of impurities, including a dimeric species that is not present in the other lots. The pale yellow color may also be indicative of impurities. The presence of unreacted starting materials (Impurity 1 and 2) at higher levels suggests potential issues with the purification process for this lot.
-
Lot A represents a good quality batch, though not as pure as Lot C.
The data clearly indicates that there is significant lot-to-lot variability among commercially available tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate. A researcher selecting Lot B based on cost alone, without performing this analysis, could encounter significant challenges in their synthesis.
Conclusion and Recommendations
The lot-to-lot variability of chemical building blocks is a critical, yet often overlooked, variable in drug discovery and development. This guide has provided a comprehensive, self-validating framework for the comparative analysis of commercial lots of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.
As a Senior Application Scientist, I strongly recommend the following:
-
Always perform in-house quality control on critical starting materials, even if a Certificate of Analysis is provided by the supplier.
-
Source material from multiple vendors and perform a comparative analysis before committing to a single supplier for a project.
-
Retain a small sample of each lot used in key experiments for future reference and troubleshooting.
By implementing these practices, researchers can ensure the quality and consistency of their starting materials, leading to more reproducible results and a higher probability of success in their drug discovery endeavors.
References
-
Allschoolabs. tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate - 95%, high purity. Allschoolabs. Available at: [Link].
-
PubChem. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. National Center for Biotechnology Information. Available at: [Link].
-
PubChem. tert-Butyl azetidin-3-yl(methyl)carbamate. National Center for Biotechnology Information. Available at: [Link].
-
PubChem. tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. National Center for Biotechnology Information. Available at: [Link].
- Google Patents. Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
Apollo Scientific. Why High-Purity Chemicals Matter in Drug Discovery. Apollo Scientific. Available at: [Link].
-
ResearchGate. (PDF) Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Available at: [Link].
-
Moravek, Inc. Chemical Purity and Its Impact on Manufacturing. Moravek. Available at: [Link].
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link].
-
ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available at: [Link].
-
Allschoolabs. tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate - 95%, high purity. Allschoolabs. Available at: [Link].
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. moravek.com [moravek.com]
- 3. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate | Benchchem [benchchem.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Validation of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate
Introduction: The Structural and Strategic Importance of a Niche Building Block
In the landscape of modern medicinal chemistry, the demand for novel scaffolds that confer advantageous pharmacokinetic properties is insatiable. Azetidine-containing compounds have emerged as particularly valuable motifs, prized for their ability to impart metabolic stability, improve solubility, and provide a rigid, three-dimensional structure for precise ligand-receptor interactions.[1] tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is a quintessential example of such a building block. It combines the strained, sp³-rich azetidine ring with the versatile piperidine scaffold, while the tert-butoxycarbonyl (Boc) protecting group allows for controlled, sequential chemical modifications.
This guide provides an in-depth, comparative framework for the experimental validation of this specific molecule. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind each step. We will explore how to unequivocally confirm the compound's identity, purity, and isomeric integrity, comparing its analytical signature to that of a closely related structural isomer, tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate. The trustworthiness of any subsequent research hinges on the foundational quality of such starting materials.
The Validation Gauntlet: A Multi-Pronged Approach
Ensuring the identity and purity of a synthetic building block is not a linear process but a self-validating system of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and their collective agreement provides the highest degree of confidence. The workflow below illustrates the essential stages of validation, from initial synthesis to final quality control.
Caption: High-level workflow for synthesis and validation.
Part 1: Synthesis and Structural Elucidation
The validation process begins with a plausible synthetic route and the subsequent confirmation that the desired molecular structure has indeed been formed.
Proposed Synthetic Pathway
A common and effective method for synthesizing the target compound is the reductive amination between N-Boc-3-aminoazetidine and N-Boc-piperidone, followed by deprotection and coupling. However, a more direct route involves the nucleophilic substitution reaction between tert-butyl azetidin-3-ylcarbamate and a suitable piperidine precursor.
Caption: A plausible two-step synthesis pathway.
Structural Confirmation: NMR and HRMS
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the cornerstones of structural confirmation. NMR provides detailed information about the carbon-hydrogen framework, while HRMS confirms the elemental composition with high precision.[2]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard proton (¹H) spectrum and a proton-decoupled carbon (¹³C) spectrum. Key parameters include a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for ¹H NMR.[3]
-
Analysis: Integrate proton signals and assign chemical shifts by comparison to expected values and through 2D NMR experiments (e.g., COSY, HSQC) if necessary.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use an ESI-Q-TOF or Orbitrap mass spectrometer.
-
Acquisition: Infuse the sample directly or via LC inlet. Acquire data in positive ion mode to observe the [M+H]⁺ adduct.
-
Analysis: Determine the measured mass of the [M+H]⁺ ion and compare it to the theoretical exact mass. The mass error should be less than 5 ppm.
Comparative Data: Isomer Differentiation
The primary challenge in validating tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is distinguishing it from its positional isomer, the (piperidin-4-yl) analog. While their molecular weights are identical, their NMR spectra will exhibit subtle but definitive differences due to the change in symmetry and chemical environment.
| Parameter | tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate | tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate (Alternative) | Rationale for Difference |
| Molecular Formula | C₁₄H₂₇N₃O₂ | C₁₄H₂₇N₃O₂ | Isomers have identical formulas. |
| Exact Mass [M+H]⁺ | 270.21815 | 270.21815 | Isomers have identical exact masses. |
| ¹H NMR (Piperidine CH) | A complex multiplet for the proton at the C3 position. Asymmetric signal pattern for other ring protons. | A simpler multiplet for the proton at the C4 position. More symmetric signal pattern for other ring protons. | The substitution at C3 breaks the symmetry of the piperidine ring, leading to more complex splitting patterns compared to the more symmetric C4 substituted isomer. |
| ¹³C NMR (Piperidine CH) | A distinct chemical shift for the C3 carbon directly attached to the azetidine nitrogen. | A distinct, and likely different, chemical shift for the C4 carbon. | The electronic environment of the substituted carbon is different, resulting in a measurable shift difference. |
Part 2: Quantitative Purity Assessment
Once the structure is confirmed, the next critical step is to quantify its purity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for this purpose due to its robustness and sensitivity for non-volatile organic molecules.[3][4]
Experimental Protocol: RP-HPLC for Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector is standard.[3]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (where the carbamate group may absorb).
-
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of the initial mobile phase composition. Filter through a 0.45 µm syringe filter.[3]
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Comparative Performance:
While both isomers will behave similarly on a C18 column, their polarity differences should allow for baseline separation, which is crucial for quality control.
| Analyte | Expected Retention Time (RT) | Expected Peak Shape | Rationale |
| tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate | T₁ | Symmetrical, sharp peak | The 3-substituted piperidine is less symmetric and may have a slightly different polarity compared to the 4-substituted isomer. |
| tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate | T₂ (where T₂ ≠ T₁) | Symmetrical, sharp peak | The difference in the point of attachment to the azetidine ring alters the overall molecular dipole moment, affecting its interaction with the stationary phase. |
Part 3: Orthogonal Check for Volatile Impurities
While HPLC is excellent for non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior method for detecting residual solvents from the synthesis and purification stages (e.g., Dichloromethane, Ethyl Acetate, Heptane).[3]
Sources
Safety Operating Guide
Safe Disposal of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring the safety of your personnel and the protection of our environment. This document is structured to deliver field-proven insights and procedural guidance rooted in established safety protocols and regulatory standards.
Immediate Action Protocol: Executive Summary
For the safe and compliant disposal of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate, the following principles must be strictly adhered to:
-
Treat as Hazardous Waste: Due to its chemical structure, this compound must be managed as a hazardous chemical waste.
-
Do Not Drain Dispose: Under no circumstances should this compound or its containers be disposed of down the sink.[1][2] Manually pouring bulk chemical waste (defined as 200 mL or more) down the drain is generally not permitted by the EPA.[2]
-
Segregate Waste: Keep this compound's waste stream separate from other chemical wastes, especially strong acids and oxidizing agents, to prevent hazardous reactions.[3]
-
Use Designated Containers: Collect waste in a clearly labeled, sealable, and chemically compatible container.[1][3]
-
Engage Professionals: Final disposal must be conducted through a licensed hazardous waste disposal service.[4]
Hazard Assessment: A Structurally-Informed Approach
While a specific Safety Data Sheet (SDS) for tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate is not always readily available, a comprehensive hazard assessment can be constructed by analyzing its core structural motifs: a piperidine ring, an azetidine ring, and a tert-butyl carbamate group.
-
Piperidine Moiety: Piperidine and its derivatives are classified as corrosive and flammable liquids.[5][6] They can cause severe skin burns and eye damage and are toxic if they come into contact with skin or are inhaled.[5]
-
Azetidine Moiety: The strained four-membered azetidine ring contributes to the molecule's reactivity.[7] Azetidine itself is considered a flammable and corrosive compound.[8] Structurally related compounds, such as tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride, are known to cause skin irritation, serious eye irritation, and respiratory irritation.[9]
-
Carbamate Group: Carbamates as a class can exhibit toxicity.[10][11] Furthermore, a closely related compound, tert-butyl N-(azetidin-3-yl)carbamate hydrochloride, is classified as toxic to aquatic life with long-lasting effects, making environmental containment a critical priority.[12]
Table 1: Inferred Hazard Profile and PPE Requirements
| Hazard Classification | Potential Effects | GHS Hazard Statement (Assumed) | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[5][9] | H315: Causes skin irritation.H314: Causes severe skin burns and eye damage. | Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect before use.[13] Body Protection: Flame-retardant lab coat or chemical-resistant apron.[13] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[5][9] | H319: Causes serious eye irritation.H318: Causes serious eye damage. | Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[13] |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[9][14] | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | Respiratory Protection: Handle only in a well-ventilated area, preferably a chemical fume hood.[4] |
| Hazardous to the Aquatic Environment | Assumed to be toxic to aquatic life with long-lasting effects.[12] | H411: Toxic to aquatic life with long lasting effects. | N/A (Procedural controls are primary) |
Regulatory Framework: Ensuring Compliance
The disposal of all laboratory chemical waste is strictly regulated. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[15][16] RCRA establishes the "cradle-to-grave" management system for hazardous materials. All disposal procedures for tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate must comply with these federal regulations, as well as any applicable state and local rules.[16]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper management and disposal of tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate waste.
Caption: Disposal workflow for tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of waste containing tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate.
Step 1: Waste Characterization and Segregation
-
Identify: Any quantity of the pure compound, solutions containing it, or materials contaminated by it (e.g., gloves, weigh boats, silica gel) must be considered hazardous waste.[1]
-
Segregate: This waste stream must be kept separate. Do not mix with:
Step 2: Containerization
-
Select a Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[1][3] For liquid waste, a high-density polyethylene (HDPE) or glass bottle is appropriate. For solid waste, a labeled, sealable bag or wide-mouth container can be used.
-
Condition: Ensure the container is in good condition, free of cracks or leaks.[1]
-
Closure: Keep the container closed at all times except when actively adding waste.[1][2] This minimizes the release of vapors and prevents spills.
Step 3: Labeling
-
Regulatory Compliance: Proper labeling is an EPA requirement.[2] As soon as the first drop of waste is added, the container must be labeled.[18]
-
Label Contents: The label must clearly state:
-
The words "Hazardous Waste" .[2]
-
The full chemical name: "tert-Butyl (1-(piperidin-3-yl)azetidin-3-yl)carbamate" and any solvents present.
-
An indication of the hazards (e.g., Corrosive, Irritant, Environmental Hazard).[19]
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the generating researcher or lab.[19]
-
Step 4: On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA): Waste containers must be stored in a designated SAA, which is at or near the point of generation and under the control of the operator.[2]
-
Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary containment bin or tray.[1][18] This is a critical measure to contain any potential leaks or spills.
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[2][18]
Step 5: Final Disposal
-
Professional Disposal: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[4]
-
Manifesting: Ensure that the waste is properly documented on a hazardous waste manifest to track its movement from your laboratory to the final treatment, storage, and disposal facility (TSDF), fulfilling the RCRA "cradle-to-grave" requirement.[20]
Spill and Emergency Procedures
-
Minor Spills: For small spills that can be cleaned up in under 15 minutes without risk of overexposure, use appropriate PPE.[1] Absorb the spill with an inert material (e.g., vermiculite, sand), collect the material using non-sparking tools, and place it in a sealed container for disposal as hazardous waste.[11] All spill cleanup materials must also be managed as hazardous waste.[1]
-
Major Spills: In the event of a large spill, or if you are unsure how to proceed:
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with water for at least 15 minutes and remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, using an eyewash station.[1]
-
In all cases of exposure, seek immediate medical attention.
-
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. (n.d.). University of Canterbury.
- Laboratory Chemical Waste Guidelines. (n.d.). Stanford Environmental Health & Safety.
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- 3 Rules Regarding Chemical Waste in the Laboratory. (2023, August 17). Dan The Lab Safety Man.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. (n.d.). BenchChem.
- Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide. (n.d.). BenchChem.
- tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate. (n.d.). BenchChem.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). US EPA.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- CARBAMATE Safety Data Sheet. (2009, May 21). Cooling Tower Chemicals.
- What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
- (1-PIPERIDIN-3-YL-AZETIDIN-3-YL)-CARBAMIC ACID TERT-BUTYL ESTER) Product Description. (n.d.). ChemicalBook.
- Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. (n.d.). BenchChem.
- Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide. (n.d.). BenchChem.
- tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride Safety Data Sheet. (2025, August 26). MedChemExpress.
- tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. (n.d.). PubChem.
- tert-Butyl azetidin-3-ylcarbamate. (n.d.). ChemScene.
- Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited.
- Safety Data Sheet PIPERIDINE. (n.d.). ChemSupply Australia.
- CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE. (n.d.). CAMEO Chemicals.
- tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate. (n.d.). PubChem.
- MSDS of tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate hydrochloride. (2026, January 18). Capot Chemical.
- Carbamates Waste Compatibility. (n.d.). CP Lab Safety.
- Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Restek.
- Azetidine Safety Data Sheet. (n.d.). Apollo Scientific.
- tert-Butyl Piperidin-3-ylcarbamate. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate Safety Data Sheet. (2024, September 11). MedChemExpress.
- (R)-tert-butyl ethyl(piperidin-3-yl)carbamate Safety Data Sheet. (n.d.). Echemi.
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate. (n.d.). Sigma-Aldrich.
- (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate - Safety Data Sheet. (2025, July 26). ChemicalBook.
- tert-Butyl (R)-(1-(azetidin-3-yl)ethyl)carbamate. (n.d.). Pharmaffiliates.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
- Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (2024, February 22). PubMed.
- Azetidine. (n.d.). Sigma-Aldrich.
- tert-Butyl azetidin-3-yl(methyl)carbamate. (n.d.). PubChem.
Sources
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. danthelabsafetyman.com [danthelabsafetyman.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride | C8H17ClN2O2 | CID 22101213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. axonator.com [axonator.com]
- 16. m.youtube.com [m.youtube.com]
- 17. coolingtowerchemicals.com [coolingtowerchemicals.com]
- 18. vumc.org [vumc.org]
- 19. canterbury.ac.nz [canterbury.ac.nz]
- 20. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
